Product packaging for (2R)-2-(methoxymethyl)azetidine(Cat. No.:CAS No. 935668-82-9)

(2R)-2-(methoxymethyl)azetidine

Cat. No.: B1399773
CAS No.: 935668-82-9
M. Wt: 101.15 g/mol
InChI Key: VNRCXZBQRIAHFW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2-(Methoxymethyl)azetidine (CAS Number: 935668-82-9) is a chiral, four-membered saturated heterocyclic amine with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. This compound is a valuable synthetic building block in organic chemistry and drug discovery. Azetidine scaffolds, like this one, are considered "privileged motifs" in medicinal chemistry due to their unique properties. The azetidine ring possesses significant ring strain, estimated to be approximately 25 kcal/mol, which can be harnessed to improve binding interactions with biological targets and enhance metabolic stability in drug candidates . The (2R)-enantiomer provided here is particularly significant for the synthesis of enantiomerically pure compounds, such as potential active pharmaceutical ingredients (APIs). For instance, azetidine derivatives have been identified as key structural components in advanced research programs, such as the development of novel agonists for the G protein-coupled receptor 88 (GPR88), a target for striatal-associated disorders like Parkinson's Disease and addiction . The methoxymethyl substituent offers a handle for further chemical modification, making it a versatile intermediate for constructing more complex, lead-like molecules. As a saturated cyclic amine, it exhibits basicity and nucleophilicity typical of secondary amines. This product is intended for research purposes as a chemical standard or synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1399773 (2R)-2-(methoxymethyl)azetidine CAS No. 935668-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(methoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRCXZBQRIAHFW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (2R)-2-(methoxymethyl)azetidine: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quest for novel therapeutic agents with improved pharmacological profiles has led medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional molecular architectures. Saturated heterocycles have emerged as pivotal components in this endeavor, with the four-membered azetidine ring gaining significant popularity for its unique conformational constraints and metabolic stability. This guide provides an in-depth technical overview of (2R)-2-(methoxymethyl)azetidine , a chiral building block of increasing importance. We will delve into its physicochemical properties, spectroscopic signature, a robust synthetic strategy, and its application as a strategic tool in contemporary drug design, particularly in the field of targeted protein degradation.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring is the smallest nitrogen-containing saturated heterocycle that possesses a favorable balance of ring strain and chemical stability.[1][2] Unlike the more labile aziridine ring, azetidines are generally stable under a wide range of synthetic conditions, yet their inherent strain energy of approximately 25.4 kcal/mol can be harnessed for unique chemical transformations.[2][3]

Incorporating an azetidine moiety into a drug candidate can confer several advantages:

  • Improved Metabolic Stability: The strained ring can be less susceptible to metabolic enzymes compared to larger, more flexible aliphatic amines.[1]

  • Enhanced Solubility: As a polar, hydrogen-bond accepting scaffold, it often improves aqueous solubility.

  • Conformational Rigidity: The ring's rigidity reduces the entropic penalty of binding to a biological target, potentially increasing potency.[1]

  • Novelty and 3D Vector Space: It provides a well-defined three-dimensional exit vector from a core scaffold, allowing for precise exploration of binding pockets.

This compound leverages these benefits while introducing a specific stereocenter and a methoxymethyl group, providing an additional handle for modulating physicochemical properties.[1]

Physicochemical and Structural Properties

This compound is a chiral secondary amine valued for its precise stereochemical configuration. Its structural and computed properties are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 935668-82-9[4]
Molecular Formula C₅H₁₁NO[4][5]
Molecular Weight 101.15 g/mol [5]
Appearance Colorless to pale yellow liquid (Typical)
SMILES CO C[C@H]1CCN1[4]
XLogP3-AA -0.2[5]
Topological Polar Surface Area 21.3 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]

Spectroscopic Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of a chiral building block is paramount. A researcher receiving a sample of this compound should perform a full suite of spectroscopic analyses. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

NucleusExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment & Rationale
¹H ~3.4 - 3.6m1HH2 : The proton on the chiral carbon, coupled to protons on C3 and the CH₂O group. Its position is downfield due to the adjacent N and O atoms.
¹H ~3.3 - 3.4m2HCH₂O : Methylene protons adjacent to the ether oxygen. Diastereotopic due to the chiral center, may appear as a complex multiplet.
¹H ~3.3s3HOCH₃ : Singlet for the three equivalent methoxy protons. A sharp, reliable diagnostic peak.
¹H ~3.0 - 3.2m2HH4 : Protons on the carbon adjacent to the nitrogen (C4).
¹H ~2.0 - 2.2m2HH3 : Protons on the carbon at the 3-position of the ring.
¹H ~1.8 (broad)s (br)1HNH : The secondary amine proton. Signal may be broad and its position can vary with solvent and concentration.
¹³C ~65 - 75CH-C2 : Chiral carbon, shifted downfield by both N and the CH₂O group.
¹³C ~70 - 75CH₂-CH₂O : Carbon of the methylene group adjacent to the ether oxygen.
¹³C ~58 - 60CH₃-OCH₃ : Carbon of the methoxy group.
¹³C ~45 - 55CH₂-C4 : Carbon adjacent to the nitrogen.
¹³C ~20 - 30CH₂-C3 : The remaining ring carbon.
Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

  • 3350-3250 cm⁻¹ (broad): N-H stretch of the secondary amine.

  • 2950-2800 cm⁻¹ (strong): C-H stretches from sp³ hybridized carbons.

  • 1120-1080 cm⁻¹ (strong): C-O stretch from the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation data.

  • Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z = 102.10.

Synthesis and Chemical Reactivity

The enantioselective synthesis of 2-substituted azetidines is a non-trivial challenge due to the thermodynamics of forming a strained four-membered ring.[6][7] A robust strategy involves the intramolecular cyclization of a chiral precursor where the stereocenter is set early. A plausible and efficient route can be designed starting from commercially available (R)-epichlorohydrin.

Proposed Synthetic Workflow

This strategy involves two key steps: 1) Nucleophilic opening of the chiral epoxide with a suitable amine, followed by 2) Base-induced intramolecular cyclization to form the azetidine ring. This approach is advantageous as the chirality is sourced from an inexpensive starting material.

G cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: O-Methylation A (R)-Epichlorohydrin B Intermediate Amino Alcohol A->B   Methylamine (aq)   Ethanol, RT C (2R)-2-(hydroxymethyl)azetidine B->C   1. H₂SO₄ (aq)   2. NaOH (aq), Heat D This compound C->D   NaH, THF   Methyl Iodide

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Illustrative)

Expertise & Causality: The following protocol is designed for robustness. The initial epoxide opening is performed under mild conditions to preserve stereochemistry. The cyclization is a two-stage process where initial protonation is followed by a strong base at elevated temperature to drive the sterically demanding 4-exo-tet cyclization. The final methylation is a standard Williamson ether synthesis.

Step 1: Synthesis of (R)-1-(methylamino)-3-chloropropan-2-ol

  • To a solution of (R)-epichlorohydrin (1.0 eq) in ethanol at 0 °C, add aqueous methylamine (40% w/w, 1.2 eq) dropwise.

    • Rationale: Using a slight excess of the amine nucleophile ensures complete consumption of the epoxide. The reaction is run at low temperature to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor by TLC or LC-MS for the disappearance of epichlorohydrin.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is often used directly in the next step.

Step 2: Synthesis of (2R)-2-(hydroxymethyl)azetidine

  • Dissolve the crude amino alcohol from Step 1 in water and add concentrated sulfuric acid (1.0 eq) dropwise at 0 °C.

    • Rationale: The acid protonates the amine, preventing side reactions.

  • Heat the solution to 120-140 °C while distilling off water.

  • Cool the mixture and slowly add a concentrated aqueous solution of sodium hydroxide (3.0 eq).

    • Rationale: A strong base is required to deprotonate the alcohol, which then acts as the nucleophile for the intramolecular cyclization, displacing the chloride. Heat is required to overcome the activation energy for ring formation.

  • Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude azetidinemethanol.

Step 3: Synthesis of this compound

  • Dissolve the crude (2R)-2-(hydroxymethyl)azetidine from Step 2 in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the alcohol to form the corresponding alkoxide.

  • Stir for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography or distillation to yield this compound.

Chemical Reactivity

The primary reactive site is the secondary amine (pKa ~11). It readily undergoes standard amine chemistry:

  • N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

  • N-Alkylation/Arylation: Reaction with alkyl halides or participation in Buchwald-Hartwig amination to connect the azetidine to other molecular scaffolds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.

Applications in Drug Development: The PROTAC Revolution

While a valuable building block in general medicinal chemistry, this compound has found a niche application in the design of Proteolysis-Targeting Chimeras (PROTACs) .[8][9]

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.[10] They consist of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for allowing the formation of a productive ternary complex between the target protein and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target.[11]

G cluster_PROTAC PROTAC Molecule POI Target Protein (POI) POI_ligand POI Ligand POI->POI_ligand binds E3 E3 Ubiquitin Ligase E3_ligand E3 Ligand E3->E3_ligand binds Linker Linker (e.g., incorporating This compound) POI_ligand->Linker Ternary Ternary Complex (POI-PROTAC-E3) Linker->E3_ligand

Caption: Role of linkers in forming a PROTAC ternary complex.

This compound is an ideal component for PROTAC linkers because:

  • Rigidity and Defined Exit Vector: It provides a conformationally restricted linker element, which can help pre-organize the two ends of the PROTAC for optimal ternary complex formation.

  • Solubility Enhancement: The polar nature of the azetidine and the ether functionality can help mitigate the often-poor solubility of complex, "greasy" PROTAC molecules.

  • Synthetic Handle: The secondary amine provides a straightforward attachment point for chain extension during linker synthesis.

Conclusion

This compound is more than just another heterocyclic building block. It is a precision tool for the modern medicinal chemist, offering a unique combination of stereochemical definition, conformational rigidity, and favorable physicochemical properties. Its utility in constructing sophisticated molecular architectures, particularly as a linker component in the rapidly advancing field of targeted protein degradation, underscores its value. Understanding its synthesis, reactivity, and strategic application allows researchers to fully leverage its potential in the design of next-generation therapeutics.

References

The Synthetic Alchemist's Guide to Chiral 2-Substituted Azetidines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Strained Scaffold

In the landscape of modern medicinal chemistry and drug development, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts.[1][2][3] Its inherent ring strain, once a deterrent, is now recognized as a key feature, bestowing unique conformational rigidity and metabolic stability upon parent molecules.[2][3][4] Specifically, chiral 2-substituted azetidines are privileged structural motifs found in a range of biologically active compounds and serve as versatile building blocks in asymmetric synthesis.[1][3][5] Their synthesis, however, presents a significant challenge due to this same ring strain, demanding carefully orchestrated chemical strategies to achieve high yields and stereocontrol.[3][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for synthesizing enantiomerically enriched 2-substituted azetidines. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings, the rationale behind experimental design, and the practical applications of these powerful synthetic methodologies.

Core Synthetic Strategies: A Multi-pronged Approach

The construction of the chiral 2-substituted azetidine framework is not a one-size-fits-all endeavor. The optimal strategy is dictated by the desired substitution pattern, available starting materials, and required level of stereochemical purity. Herein, we explore the most robust and innovative approaches, from classical cyclizations to modern catalytic asymmetric transformations.

Intramolecular Cyclization: Forging the Ring from Within

The most direct conceptual approach to the azetidine core is the intramolecular cyclization of a linear precursor, typically involving the formation of a C-N bond. This strategy relies on the precise positioning of a nucleophilic nitrogen and an electrophilic carbon within a three-carbon chain.

a) Nucleophilic Substitution of γ-Haloamines:

A foundational method involves the intramolecular SN2 reaction of a γ-amino halide or a related substrate with a suitable leaving group. The stereocenter at the 2-position is often established beforehand, for instance, from the chiral pool of amino acids. The key to success lies in managing the kinetics to favor the 4-exo-tet cyclization over competing intermolecular reactions or elimination.

A significant advancement in this area utilizes chiral tert-butanesulfinamides as auxiliaries to direct the stereoselective synthesis.[6] This approach, developed by Voss and co-workers, involves a Reformatsky reaction followed by reduction and a subsequent Mitsunobu-type cyclization.[6] More recently, a general and scalable method using chiral tert-butanesulfinamides has been developed, proceeding via a 4-exo-tet cyclization of N-(3-chloro-1-substituted-propyl)-tert-butanesulfinamides under basic conditions.[7]

Workflow for Sulfinamide-Directed Azetidine Synthesis

cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product start1 Chiral tert-Butanesulfinamide step1 Condensation start1->step1 Forms Chiral Imine start2 γ-Chloro Aldehyde/Ketone start2->step1 step2 Cyclization (Base) step1->step2 N-(3-chloropropyl)sulfinamide step3 Deprotection (Acid) step2->step3 Chiral N-Sulfinyl Azetidine product Enantioenriched 2-Substituted Azetidine step3->product

Caption: Sulfinamide-directed synthesis of chiral azetidines.

b) Radical Cyclization of Ynamides:

A novel and powerful approach involves the photoinduced, copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides.[8] This method allows for the construction of C2-alkylidene azetidines with high efficiency and excellent functional group tolerance. The starting ynamides are readily prepared from amino acid-derived amino alcohols, making this route particularly suitable for generating chiral, non-racemic products.[8] The exocyclic double bond introduced via this method serves as a versatile handle for subsequent functionalization, such as hydrogenation to cis-2-substituted azetidines with high diastereoselectivity.[8]

Catalytic Asymmetric Synthesis: The Modern Frontier

Direct catalytic enantioselective methods represent the pinnacle of efficiency, constructing the chiral azetidine core from achiral precursors in a single step. These reactions often rely on sophisticated chiral ligands complexed to transition metals.

Copper-Catalyzed Boryl Allylation of Azetines:

A landmark development is the highly enantioselective difunctionalization of 2-substituted azetines, which are unsaturated precursors to azetidines.[9] This method, reported by Sun and Zhu, employs a copper/bisphosphine catalyst to install both a boryl and an allyl group across the C=C bond of the azetine.[9] This reaction constructs two new stereogenic centers at the C2 and C3 positions simultaneously with high diastereo- and enantioselectivity.[9][10] The reaction conditions are mild and tolerate a wide array of functional groups. The resulting boryl and allyl functionalities are highly versatile, enabling straightforward conversion into a diverse library of previously inaccessible chiral azetidines.[9]

Table 1: Scope of the Asymmetric Boryl Allylation of Azetines [9]

EntryAzetine Substituent (R¹)Allyl Phosphate Substituent (R²)Yield (%)dr (cis:trans)ee (%)
1PhenylPhenyl95>20:198
24-MeO-Ph4-CF₃-Ph93>20:197
32-Naphthyl2-Thienyl91>20:196
4CyclohexylPhenyl85>20:195
5PhenylVinyl88>20:194
Diastereoselective Alkylation: Building upon a Chiral Scaffold

An alternative to creating the ring and the C2-stereocenter simultaneously is to introduce the C2-substituent onto a pre-formed chiral azetidine scaffold. This is effectively achieved through the diastereoselective α-alkylation of azetidine-2-carbonitriles.

In this methodology, a chiral auxiliary, such as (S)-1-phenylethylamine, is incorporated into the azetidine nitrogen.[11][12] The N-borane complex of the resulting azetidine-2-carbonitrile can then be deprotonated at the C2 position with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate.[11][13] This enolate reacts with various electrophiles (e.g., benzyl bromide) in a highly diastereoselective manner.[11][13] The chiral auxiliary can then be removed to furnish the optically active 2,2-disubstituted azetidine. This method provides excellent control over the stereochemistry at the newly formed quaternary center.[13]

Mechanism of Diastereoselective α-Alkylation

start Chiral N-Borane Azetidine -2-carbonitrile Complex enolate Diastereoselective Enolate Formation start->enolate LDA, -78 °C alkylation Electrophilic Alkylation (R-X) enolate->alkylation Attack on Electrophile product α-Alkylated Azetidine Complex alkylation->product New C-C Bond deprotection Removal of Chiral Auxiliary and Borane product->deprotection Acidic Workup final_product Enantioenriched 2,2-Disubstituted Azetidine deprotection->final_product

Caption: Diastereoselective α-alkylation pathway.

The [2+2] Photocycloaddition Route: Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical pathway to the azetidine core.[14] While challenges such as competing side reactions have historically limited its application, recent advances have enhanced its utility.[14] The reaction can be rendered enantioselective by using chiral sensitizers or by employing substrates with inherent chirality. For instance, atroposelective [2+2] photocycloaddition using chiral enamides as the alkene component has been shown to produce chiral azetidines with good enantioselectivity.[14] This approach capitalizes on the excited-state reactivity of the alkene, accessed via triplet sensitization.[14]

Experimental Protocols: From Theory to Practice

A hallmark of a trustworthy guide is the inclusion of actionable, validated protocols. Below is a representative procedure for the synthesis of a chiral 2-substituted azetidine derivative using the diastereoselective alkylation approach.

Protocol: Diastereoselective Synthesis of (2S,1'S)-1-(1'-(4''-methoxyphenyl)ethyl)-2-benzylazetidine-2-carbonitrile [11][13]

Materials:

  • Diastereomerically pure borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex (1.0 eq).

  • Dissolve the complex in anhydrous THF (to a concentration of approx. 0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add benzyl bromide (1.3 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the α-benzylated product.

Expected Outcome: The reaction typically produces the desired (2S,1'S)-diastereomer in good yield (e.g., ~72%) with high diastereoselectivity.[13]

Conclusion and Future Outlook

The synthesis of chiral 2-substituted azetidines has matured into a dynamic and innovative field. While classical methods based on intramolecular cyclization and chiral auxiliaries remain highly relevant and robust, modern catalytic asymmetric strategies are paving the way for more efficient and versatile access to these valuable scaffolds.[7][9] The development of novel cycloaddition reactions and C-H functionalization approaches will undoubtedly continue to push the boundaries of what is possible.[15] As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the emergence of even more powerful tools for the stereocontrolled synthesis of complex azetidine-containing molecules, further empowering drug discovery and development programs.

References

The Art of Harnessing Ring Strain: A Technical Guide to the Reactivity of Four-Membered N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Four-membered nitrogen-containing heterocycles, particularly azetidines and their 2-oxo counterparts, β-lactams, represent a fascinating class of strained ring systems that have captivated the attention of chemists for decades. Their inherent ring strain, a consequence of bond angle distortion and torsional strain, is not a liability but rather a powerful thermodynamic driving force for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of these strained N-heterocycles, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their reactivity, explore key synthetic and functionalization strategies, and provide detailed experimental protocols for their manipulation. The overarching theme is the strategic exploitation of strain-release to forge new bonds and construct complex molecular architectures with applications in medicinal chemistry and beyond.

The Energetic Landscape: Understanding Ring Strain and Reactivity

The reactivity of four-membered N-heterocycles is intrinsically linked to their ring strain, which is significantly higher than that of their five- and six-membered counterparts but generally lower than that of the highly reactive three-membered aziridines. This intermediate level of strain endows them with a unique combination of stability for handling and sufficient reactivity for synthetic manipulation under appropriate conditions.

HeterocycleRing Strain (kcal/mol)
Aziridine~27
Azetidine ~25.4
Pyrrolidine~6
Piperidine~0

This table provides a comparative overview of the approximate ring strain energies for common saturated N-heterocycles.

The relief of this strain is the primary thermodynamic driving force for the majority of reactions involving these rings. This guide will focus on two principal classes: azetidines and azetidin-2-ones (β-lactams), highlighting their distinct yet related chemical behaviors.

Azetidines: The Versatile Four-Membered Amine

Azetidines are valuable building blocks in medicinal chemistry, often serving as conformationally restricted amine cores or as bioisosteres for other cyclic amines.[1] Their reactivity is dominated by reactions that lead to the cleavage of the strained C-N or C-C bonds.

Synthesis of the Azetidine Core

The construction of the azetidine ring can be challenging due to the entropic and enthalpic barriers to forming a four-membered ring. However, several robust methods have been developed.

One of the most common strategies involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines. This approach is often facilitated by converting the hydroxyl group into a better leaving group.

  • Palladium-Catalyzed C(sp³)–H Amination: A modern and efficient method for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C-H bonds.[2] The use of a directing group, such as a picolinamide (PA) group, is often crucial for achieving high regioselectivity and yield.[2]

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis [2]

  • Materials:

    • N-substituted picolinamide substrate (1.0 equiv)

    • Pd(OAc)₂ (0.1 equiv)

    • I₂ (3.0 equiv)

    • Ag₂CO₃ (2.0 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-substituted picolinamide substrate, Pd(OAc)₂, I₂, and Ag₂CO₃.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

Ring-Opening Reactions: The Power of Strain Release

The relief of ring strain is a powerful driving force for the ring-opening of azetidines, which can be initiated by a variety of reagents.

Azetidines, particularly when activated on the nitrogen atom with an electron-withdrawing group, are susceptible to nucleophilic attack. This can occur at either the α- or β-carbon, with the regioselectivity influenced by steric and electronic factors. Lewis or Brønsted acid activation of the azetidine nitrogen enhances its electrophilicity, facilitating nucleophilic attack.[3]

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained precursors that serve as powerful building blocks for the synthesis of functionalized azetidines.[4][5] The immense strain energy of the bicyclic system provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of substituents at the 1- and 3-positions of the azetidine ring.[4][5]

Cycloaddition Reactions

The endocyclic double bond of 1- and 2-azetines makes them suitable substrates for various cycloaddition reactions, providing rapid access to fused polycyclic azetidine scaffolds.[6] These reactions include [3+2] and [4+2] cycloadditions, offering a powerful tool for the construction of complex nitrogen-containing architectures.[6]

Azetidin-2-ones (β-Lactams): A Privileged Scaffold in Medicinal Chemistry

The β-lactam ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins.[7] The reactivity of the β-lactam is dominated by the susceptibility of the strained amide bond to nucleophilic attack, a feature that is central to its biological activity.

Synthesis of the β-Lactam Ring

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis.[8] This reaction proceeds through a zwitterionic intermediate and allows for the stereocontrolled formation of the four-membered ring.[9]

Experimental Protocol: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis [8]

  • Materials:

    • Imine (1.0 equiv)

    • Acid chloride (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the imine in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of the acid chloride and triethylamine in anhydrous CH₂Cl₂.

    • Add the acid chloride/triethylamine solution dropwise to the cooled imine solution over 30-60 minutes with vigorous stirring. The ketene is generated in situ.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the β-lactam.

Ring-Opening of β-Lactams: The Basis of Antibacterial Activity

The biological activity of β-lactam antibiotics stems from their ability to acylate the active site serine residue of bacterial transpeptidases, enzymes crucial for cell wall biosynthesis. This acylation proceeds via nucleophilic attack of the serine hydroxyl on the β-lactam carbonyl, leading to irreversible ring-opening and enzyme inhibition.

The reactivity of the β-lactam ring can be modulated by the substituents on the ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Functionalization of the β-Lactam Scaffold

The β-lactam ring can be functionalized at various positions to modulate its biological activity and synthetic utility. Functionalization at the C3 position is particularly common and can be achieved through various methods, including the use of C3-carbocation equivalents or base-mediated approaches via carbanion intermediates.[10]

Comparative Reactivity and Applications

FeatureAzetidinesβ-Lactams (Azetidin-2-ones)
Primary Reactive Site C-N and C-C bondsAmide bond (carbonyl carbon)
Common Reactions Nucleophilic ring-opening, cycloadditions, functionalization at N and CNucleophilic acyl substitution (ring-opening)
Driving Force Strain-releaseStrain-release and amide bond activation
Key Applications Medicinal chemistry scaffolds, conformationally restricted aminesAntibiotics, synthetic intermediates

The distinct reactivity profiles of azetidines and β-lactams make them valuable and complementary tools in organic synthesis and drug discovery. Azetidines provide access to a wide range of functionalized γ-amino compounds, while β-lactams are not only crucial antibiotics but also serve as versatile synthons for the preparation of β-amino acids and other nitrogen-containing molecules.

Future Outlook

The field of strained four-membered N-heterocycles continues to evolve, with ongoing research focused on the development of novel synthetic methods, the discovery of new modes of reactivity, and the expansion of their applications in various scientific disciplines. The strategic use of catalysis, including transition-metal catalysis and photocatalysis, is expected to play a pivotal role in unlocking new transformations and enhancing the efficiency and selectivity of existing methods. As our understanding of the intricate interplay between ring strain and reactivity deepens, so too will our ability to harness these fascinating molecules for the creation of novel and impactful chemical entities.

References

physical and chemical properties of (2R)-2-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2R)-2-(methoxymethyl)azetidine: Properties, Synthesis, and Applications

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.[1][2] Its significance lies in the unique combination of properties conferred by its strained four-membered ring system. Unlike its more strained three-membered aziridine cousin, the azetidine ring is generally more stable, yet it imparts a degree of conformational rigidity that is highly desirable for optimizing ligand-target interactions.[3][4] This rigidity allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

This compound is a chiral building block that capitalizes on these advantages. The "(2R)" designation specifies the stereochemistry at the 2-position, a critical feature for interacting with chiral biological systems like enzymes and receptors. The methoxymethyl substituent provides an additional vector for interaction, can improve aqueous solubility, and may influence the molecule's pharmacokinetic profile.[5] This guide provides a comprehensive overview of the core physical and chemical properties, a plausible synthetic pathway, and the strategic application of this valuable building block for professionals in drug development.

PART 1: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, a robust profile can be constructed from computed data and established principles of organic chemistry.

Core Physical Properties

A summary of the key physical and computed properties for 2-(methoxymethyl)azetidine is presented below. These values are essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem[6]
Molecular Weight 101.15 g/mol PubChem[6]
Monoisotopic Mass 101.084063974 DaPubChem[6]
XLogP3-AA (LogP) -0.2PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Rotatable Bond Count 2PubChem[6]
Topological Polar Surface Area 21.3 ŲPubChem[6]
Storage Conditions 2-8°C, under inert gasMySkinRecipes[5]

The negative LogP value suggests that the compound is hydrophilic, with good potential for solubility in polar solvents, a property enhanced by the ether and amine functionalities. The topological polar surface area (TPSA) is well within the range typically associated with good cell permeability.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.[7][8] The following are the predicted spectral characteristics for this compound.

  • ¹H NMR Spectroscopy:

    • N-H Proton: A broad singlet, typically in the 1.5-3.0 ppm range, which is exchangeable with D₂O.

    • C2-H Proton: A multiplet, expected around 3.5-4.0 ppm, coupled to the protons on C3 and the adjacent methylene group.

    • CH₂-O (exocyclic): Two diastereotopic protons appearing as a multiplet (likely a doublet of doublets) around 3.4-3.6 ppm.

    • O-CH₃ Protons: A sharp singlet around 3.3 ppm.

    • C3-H₂ Protons: Two diastereotopic protons appearing as complex multiplets, likely in the 2.0-2.5 ppm range.

    • C4-H₂ Protons: Two diastereotopic protons appearing as multiplets, shifted downfield compared to C3 due to proximity to the nitrogen, likely in the 3.0-3.5 ppm range.

  • ¹³C NMR Spectroscopy:

    • C2: ~60-65 ppm

    • C4: ~45-50 ppm

    • C3: ~25-30 ppm

    • CH₂-O (exocyclic): ~75-80 ppm

    • O-CH₃: ~58-60 ppm

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region.

    • C-H Stretch (sp³): Multiple sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • C-O Stretch (Ether): A strong, characteristic absorption in the 1070-1150 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The primary molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at m/z = 101. The protonated molecule [M+H]⁺ would be observed at m/z = 102 in electrospray ionization (ESI) mode.

PART 2: Chemical Reactivity, Stability, and Synthesis

The chemical behavior of this compound is dominated by two key features: the nucleophilicity of the secondary amine and the inherent strain of the four-membered ring.[3]

Core Chemical Reactivity

The lone pair of electrons on the secondary amine nitrogen is readily available for reaction with a wide range of electrophiles. This makes it a versatile intermediate for further functionalization. Common reactions include:

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amides.

  • N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often under palladium catalysis) to introduce substituents on the nitrogen.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

While more stable than aziridines, the azetidine ring can undergo ring-opening reactions under specific conditions, particularly with strong acids, which protonate the ring nitrogen and facilitate nucleophilic attack.[9] This strain-driven reactivity can be exploited in certain synthetic strategies but also dictates the need for careful handling and reaction condition selection.[3]

cluster_0 Key Reactions of the Azetidine Nitrogen start This compound acyl N-Acylation (Amide Formation) start->acyl RCOCl, Base alkyl N-Alkylation (Tertiary Amine) start->alkyl R'-X or Pd-cat. sulfonyl N-Sulfonylation (Sulfonamide) start->sulfonyl RSO₂Cl, Base

Caption: Common electrophilic reactions at the secondary amine of the azetidine ring.

Stability and Handling

This compound is a basic amine and should be handled accordingly. It is typically stored as its hydrochloride salt to improve stability and ease of handling.[10] The free base should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent oxidation and reaction with atmospheric carbon dioxide.[5] It is generally stable to a range of reaction conditions but should be protected from strong, non-nucleophilic acids that could promote decomposition.[9]

Proposed Synthesis and Purification Protocol

The synthesis of chiral 2-substituted azetidines often begins from readily available chiral precursors like amino acids or amino alcohols.[11][12] A plausible and efficient route to this compound starts from (R)-serine methyl ester.

Rationale: This pathway leverages a common and reliable strategy for forming four-membered rings: the intramolecular cyclization of a γ-amino alcohol derivative.[11] Starting with a chiral building block like (R)-serine ensures the final product has the desired (2R) stereochemistry. Each step uses well-established, high-yielding reactions.

cluster_1 Proposed Synthetic Pathway A 1. (R)-Serine Methyl Ester B 2. N-Boc Protection A->B Boc₂O C 3. Ester Reduction (Amino Alcohol) B->C LiBH₄ D 4. O-Methylation C->D NaH, MeI E 5. OH Activation (Tosylation) D->E TsCl, Pyridine F 6. Intramolecular Cyclization E->F NaH G 7. N-Boc Deprotection F->G TFA or HCl

References

Chiral Azetidines: A Technical Guide to Discovery, Synthesis, and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity, coupled with its ability to modulate key physicochemical properties, offers a powerful tool for drug designers to overcome common challenges in drug development. This in-depth technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and profound significance of chiral azetidines in contemporary drug discovery. We will explore the fundamental principles that make this strained ring system an attractive molecular building block, detail key synthetic methodologies for accessing enantiomerically pure azetidines, and present case studies that quantitatively demonstrate their impact on pharmacological activity, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of chiral azetidines in their quest for novel therapeutics.

The Azetidine Scaffold: A Paradigm of Controlled Instability and Conformational Constraint

The azetidine ring's utility in drug design stems from a delicate balance between its inherent ring strain and its overall stability. With a ring strain of approximately 25.4 kcal/mol, it is significantly more strained than its five- and six-membered counterparts, pyrrolidine (5.4 kcal/mol) and piperidine (0 kcal/mol), yet more stable and easier to handle than the highly reactive aziridine ring (27.7 kcal/mol)[1]. This intermediate reactivity and stability are central to its appeal.

The four-membered ring is not planar and adopts a puckered conformation, which restricts the rotational freedom of its substituents. This conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity[2]. The defined spatial orientation of substituents on a chiral azetidine ring allows for precise probing of target binding pockets.

Physicochemical Properties and Bioisosterism

The incorporation of an azetidine moiety can significantly influence a molecule's physicochemical properties:

  • Basicity (pKa): The nitrogen atom in an azetidine ring is typically basic, with a pKa of the conjugate acid around 11.29[3]. However, the substitution pattern can modulate this basicity. Strategic placement of electron-withdrawing groups can lower the pKa, which can be beneficial for optimizing properties like solubility and cell permeability[4].

  • Lipophilicity (LogP): Azetidines are generally less lipophilic than their larger ring analogs, such as piperidines and pyrrolidines. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile[5][6].

  • Metabolic Stability: The strained ring system can influence metabolic stability. While the ring itself is generally stable under physiological conditions, strategic substitution can block potential sites of metabolism on appended functionalities[7][8].

Azetidines are increasingly employed as bioisosteres for other cyclic and acyclic motifs. They can serve as conformationally restricted replacements for flexible alkyl chains or as substitutes for larger, more lipophilic rings like piperidine and pyrrolidine, often leading to improved drug-like properties[2][7].

The Synthetic Challenge: Mastering the Stereoselective Synthesis of Chiral Azetidines

Historically, the synthesis of azetidines, particularly in an enantiomerically pure form, has been challenging due to the inherent ring strain[3][9]. However, significant advances in synthetic methodology have made chiral azetidines much more accessible. This section will detail some of the key stereoselective strategies.

Chiral Pool Synthesis: Leveraging Nature's Chirality

One of the earliest and most straightforward approaches to chiral azetidines involves the use of readily available chiral starting materials, such as amino acids. (S)-Azetidine-2-carboxylic acid, for instance, is a naturally occurring non-proteinogenic amino acid that serves as a versatile starting material for a variety of chiral azetidine derivatives[10].

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries allows for the diastereoselective construction of the azetidine ring, with the auxiliary being removed in a later step to reveal the enantiomerically enriched product. A prominent example is the use of α-methylbenzylamine as a chiral auxiliary in the synthesis of azetidine-2-carboxylic acid[11][12].

Experimental Protocol: Asymmetric Preparation of (S)-Azetidine-2-carboxylic Acid using a Chiral Auxiliary [11][12]

This protocol outlines a facile synthesis of (S)-azetidine-2-carboxylic acid starting from (S)-α-methylbenzylamine.

Step 1: Synthesis of the N-alkylated amino alcohol

  • To a solution of (S)-α-methylbenzylamine (1.0 equiv.) in a suitable solvent such as methanol, add 4-chloro-3-hydroxybutyronitrile (1.1 equiv.).

  • Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the chiral amino alcohol.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

  • Dissolve the amino alcohol from Step 1 (1.0 equiv.) in a suitable solvent like THF.

  • Add a base such as sodium hydride (1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude azetidine nitrile.

Step 3: Hydrolysis of the Nitrile and Deprotection

  • Subject the crude azetidine nitrile to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • After cooling, neutralize the reaction mixture and purify the (S)-azetidine-2-carboxylic acid by recrystallization or ion-exchange chromatography.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents a significant advancement in the synthesis of chiral azetidines, offering high enantioselectivity and atom economy.

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method leverages chiral tert-butanesulfinimine chemistry to achieve excellent enantioselectivities[13][14][15].

Gold_Catalyzed_Cyclization Start Chiral N-Propargylsulfonamide Intermediate1 Gold-Alkyne Complex Start->Intermediate1 [Au+] catalyst Intermediate2 α-Oxo Gold Carbene Intermediate1->Intermediate2 Oxidant (e.g., Pyridine N-oxide) Product Chiral Azetidin-3-one Intermediate2->Product Intramolecular N-H Insertion

Caption: Gold-catalyzed synthesis of chiral azetidin-3-ones.

Experimental Protocol: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones [13][15]

This protocol describes the synthesis of a chiral azetidin-3-one from a chiral N-propargylsulfonamide.

Step 1: Preparation of the Chiral N-Propargylsulfonamide

  • Synthesize the chiral N-propargylsulfonamide starting from the corresponding chiral tert-butanesulfinamide and propargyl bromide.

Step 2: Gold-Catalyzed Oxidative Cyclization

  • To a solution of the chiral N-propargylsulfonamide (1.0 equiv.) in a dry solvent such as 1,2-dichloroethane (DCE), add the gold catalyst (e.g., Ph3PAuCl/AgOTf, 2-5 mol%).

  • Add an oxidant, such as pyridine N-oxide (1.5 equiv.).

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography to obtain the chiral azetidin-3-one.

A highly enantioselective method for the synthesis of chiral 2,3-disubstituted azetidines involves the copper-catalyzed three-component reaction of an azetine, a diboron reagent, and an allyl phosphate. This reaction proceeds with excellent regio-, enantio-, and diastereoselectivity[10].

Copper_Catalyzed_Borylallylation Start Azetine + B2pin2 + Allyl Phosphate Catalyst Cu(I) / Chiral Ligand Intermediate1 Borylcupration of Azetine Catalyst->Intermediate1 Intermediate2 Alkylcuprate Intermediate Intermediate1->Intermediate2 Product Chiral 2,3-Disubstituted Azetidine Intermediate2->Product SN2' Allylation

Caption: Copper-catalyzed asymmetric borylallylation of azetines.

The Impact of Chiral Azetidines in Drug Discovery: Case Studies

The true measure of a chemical scaffold's utility lies in its successful application in drug discovery programs. The incorporation of chiral azetidines has led to significant improvements in the pharmacological and pharmacokinetic profiles of numerous drug candidates.

Case Study: Azetidine Amides as Potent and Selective STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target for cancer therapy. In a search for potent and selective STAT3 inhibitors, researchers discovered that replacing a proline moiety in a lead series with a chiral (R)-azetidine-2-carboxamide resulted in a significant enhancement of potency[16].

CompoundScaffoldSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)Selectivity (STAT1/STAT3)Selectivity (STAT5/STAT3)
Proline AnalogProline>10>20>20--
Azetidine Analog (5a) (R)-Azetidine-2-carboxamide0.55>18>18>32>32
Azetidine Analog (5o) (R)-Azetidine-2-carboxamide0.38>18>18>47>47
Azetidine Analog (8i) (R)-Azetidine-2-carboxamide0.34>18>18>52>52
Data sourced from J. Med. Chem. 2021, 64, 3, 1653–1678

The data clearly demonstrates that the conformationally more constrained azetidine scaffold leads to a dramatic increase in potency against STAT3, while maintaining excellent selectivity over other STAT family members. This highlights the power of using chiral azetidines to optimize ligand-target interactions.

Case Study: TZT-1027 Analogues for Antitumor Activity

In an effort to develop more potent antitumor agents based on the dolastatin 10 analogue TZT-1027, a conformational restriction strategy was employed by replacing the C-terminal phenylethyl group with a 3-aryl-azetidine moiety. This modification led to compounds with excellent in vitro antiproliferative activities[6].

CompoundModificationA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
TZT-1027Phenylethyl group~2.5~2.0
Analog 1a 3-Phenyl-azetidine2.22.1
Analog 1b 3-(2-Fluorophenyl)-azetidine3.53.1
Analog 1c 3-(3-Fluorophenyl)-azetidine4.13.8
Data sourced from Mar. Drugs 2016, 14(5), 85[6]

While the in vivo efficacy of these particular analogs was limited by poor solubility, the study demonstrates that the rigid azetidine scaffold can effectively mimic the bioactive conformation of a more flexible side chain, leading to potent in vitro activity.

Case Study: Azetidine Derivatives as GABA Uptake Inhibitors

Azetidine derivatives have been explored as conformationally constrained analogs of GABA and β-alanine for the inhibition of GABA transporters (GATs), which are targets for the treatment of neurological disorders. The rigid azetidine framework allows for a more defined presentation of the pharmacophoric elements to the transporter binding site.

CompoundTargetIC₅₀ (µM)
Azetidin-2-ylacetic acid derivativeGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5
Data sourced from Eur. J. Med. Chem. 2010, 45(6), 2351-2358

Future Perspectives and Conclusion

The discovery and development of stereoselective synthetic routes have transformed chiral azetidines from chemical curiosities into indispensable tools for the modern medicinal chemist. Their unique combination of conformational rigidity, stability, and favorable physicochemical properties has been repeatedly shown to enhance the potency, selectivity, and drug-likeness of bioactive molecules.

As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the importance of conformationally constrained scaffolds like chiral azetidines will only continue to grow. The continued development of novel and efficient synthetic methodologies will further expand the accessible chemical space of chiral azetidines, paving the way for the discovery of the next generation of innovative therapeutics. This guide has provided a comprehensive overview of the current state of the art, and it is with great anticipation that we look forward to the future discoveries that will undoubtedly be enabled by this remarkable four-membered heterocycle.

References

The Azetidine Scaffold as a Modulator of Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mechanism of action of 2-substituted azetidine derivatives, with a focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs). While direct, extensive research on (2R)-2-(methoxymethyl)azetidine is not widely published, its structural features strongly suggest a mechanism of action aligned with other well-characterized 2-substituted azetidines. Therefore, this document will elucidate the core biological activities of this class of compounds, using prominent examples to illustrate the underlying principles of their interaction with nAChRs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological scaffold.

Introduction: The Significance of the Azetidine Moiety in Neuroscience

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its conformational rigidity and unique physicochemical properties make it a valuable component in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.[2] The incorporation of an azetidine moiety can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[3] Specifically, 2-substituted azetidines have emerged as a class of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial targets for a variety of neurological and psychiatric conditions.[1]

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a pivotal role in neuronal signaling.[4][5] Their dysregulation is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][4][6] Consequently, the development of selective nAChR modulators is a significant area of pharmaceutical research.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary biological target for many 2-substituted azetidine derivatives is the α4β2 subtype of the nicotinic acetylcholine receptor.[1][4][7] These receptors are pentameric structures composed of five subunits that form a central ion channel.[4][8] The binding of an agonist, such as the endogenous neurotransmitter acetylcholine or a synthetic ligand, induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the neuronal membrane and subsequent downstream signaling events.

Agonist Activity at the α4β2 nAChR

Compounds containing the 2-substituted azetidine scaffold often act as agonists or partial agonists at the α4β2 nAChR.[6][9] A prominent and well-studied example is Sazetidine-A, which features a 2-(azetidinylmethoxy)pyridine core.[1] Initially described as a "silent desensitizer," further research revealed that Sazetidine-A is, in fact, a potent agonist.[10]

The α4β2 nAChRs can exist in two different stoichiometries with distinct pharmacological properties: a high-sensitivity (HS) (α4)₂(β2)₃ isoform and a low-sensitivity (LS) (α4)₃(β2)₂ isoform.[4][8] Sazetidine-A has been shown to be a full agonist at the (α4)₂(β2)₃ stoichiometry and a partial agonist at the (α4)₃(β2)₂ stoichiometry.[10] This differential activity highlights the nuanced interactions that can be achieved with ligands targeting these receptors.

The proposed mechanism of action for a compound like this compound would involve its binding to the orthosteric site on the α4β2 nAChR, mimicking the action of acetylcholine.[11] This interaction would trigger the opening of the ion channel, leading to neuronal excitation.

Signaling Pathway and Cellular Consequences

The activation of α4β2 nAChRs by a 2-substituted azetidine agonist initiates a cascade of intracellular events. The initial influx of cations leads to membrane depolarization, which can trigger the opening of voltage-gated ion channels and the generation of action potentials. The increase in intracellular Ca²⁺ is a particularly important second messenger, influencing a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.

nAChR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Azetidine_Agonist This compound (Agonist) nAChR α4β2 nAChR Azetidine_Agonist->nAChR Binds to orthosteric site Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase Increased Intracellular [Ca²⁺] Ion_Influx->Ca_Increase VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_Increase Ca²⁺ Influx Neurotransmitter_Release Neurotransmitter Release Ca_Increase->Neurotransmitter_Release Gene_Expression Changes in Gene Expression Ca_Increase->Gene_Expression

Caption: Agonist binding to α4β2 nAChR and subsequent signaling cascade.

Experimental Methodologies for Characterization

The pharmacological profile of a 2-substituted azetidine derivative can be thoroughly investigated using a combination of in vitro and in vivo assays.

In Vitro Assays

Table 1: Key In Vitro Assays for nAChR Modulator Characterization

Assay TypePurposeKey Parameters Measured
Radioligand Binding Assays To determine the binding affinity of the compound for different nAChR subtypes.Ki (inhibition constant)
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes To measure the functional activity (agonist, antagonist, or partial agonist) and potency of the compound at specific nAChR subtypes.EC₅₀ (half-maximal effective concentration), Imax (maximum current)
Patch-Clamp Electrophysiology in Mammalian Cells To provide a more detailed characterization of the compound's effect on ion channel kinetics in a native-like environment.Channel open time, desensitization kinetics
Calcium Imaging Assays To measure the increase in intracellular calcium in response to receptor activation.EC₅₀, fluorescence intensity
  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (typically -70 mV).

    • Apply the test compound at various concentrations to the oocyte via the perfusion system.

    • Record the inward current elicited by the compound.

  • Data Analysis: Plot the current response as a function of compound concentration to determine EC₅₀ and Imax values.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

In Vivo Studies

In vivo studies are essential to evaluate the physiological effects of the compound.

  • Microdialysis: To measure the release of neurotransmitters, such as dopamine and acetylcholine, in specific brain regions following compound administration.

  • Behavioral Models: To assess the compound's efficacy in animal models of depression, anxiety, cognitive impairment, and nicotine addiction.[6]

  • Positron Emission Tomography (PET) Imaging: Using a radiolabeled version of the compound or a related ligand to visualize and quantify the engagement of nAChRs in the living brain.[7]

Therapeutic Potential and Future Directions

The development of selective α4β2 nAChR agonists and partial agonists based on the 2-substituted azetidine scaffold holds significant promise for the treatment of various CNS disorders. By selectively modulating the activity of these receptors, it may be possible to achieve therapeutic benefits with fewer side effects compared to less selective compounds.

Future research in this area will likely focus on:

  • Subtype Selectivity: Fine-tuning the chemical structure to achieve even greater selectivity for specific nAChR subtypes and stoichiometries.

  • Allosteric Modulation: Exploring the potential for azetidine derivatives to act as positive or negative allosteric modulators, which could offer a more subtle and potentially safer way to modulate receptor function.[8]

  • Pharmacokinetic Optimization: Further modifying the azetidine scaffold to optimize drug-like properties, such as brain penetration and metabolic stability.

Conclusion

References

Azetidines as Privileged Structures in Drug Design: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique conformational properties, born from a balance of ring strain and stability, impart a privileged structural status, enabling chemists to address complex challenges in drug design. This guide provides an in-depth exploration of the azetidine scaffold, moving beyond a simple catalog of its applications. We will dissect the causal relationships between the ring's inherent properties and its functional impact on pharmacological profiles. This document is structured to serve as a practical and theoretical resource for researchers, offering a rationale for the strategic incorporation of azetidines, detailed synthetic protocols, and an analysis of their role as versatile bioisosteres.

The Azetidine Motif: Defining a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The azetidine ring has earned this designation due to a unique confluence of structural and physicochemical properties that allow it to favorably influence drug candidates.[1][2]

  • Conformational Rigidity: The four-membered ring is conformationally constrained, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity.[3] Unlike more flexible aliphatic chains, the azetidine ring locks substituents into well-defined spatial orientations, which is critical for optimizing interactions with a protein's active site.[1]

  • Three-Dimensionality (3D) Character: With the pharmaceutical industry's increasing focus on moving away from flat, aromatic structures to increase novelty and improve physicochemical properties, the sp³-rich, non-planar nature of the azetidine ring is highly desirable.[4][5] This inherent three-dimensionality provides advantageous exit vectors for substituents, allowing chemists to probe unexplored chemical space around a core scaffold.[4][6]

  • Physicochemical Modulation: Incorporation of an azetidine can significantly improve key drug-like properties. The polar nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and reduced lipophilicity compared to carbocyclic analogs like cyclobutane.[4][5] This can be a critical advantage in overcoming poor pharmacokinetic profiles.

  • Metabolic Stability: The strained ring system is more stable than the related three-membered aziridine ring, making it easier to handle and more resilient to metabolic degradation.[7][8] Strategic placement of an azetidine can block sites of oxidative metabolism, thereby improving a compound's half-life.[4]

The following diagram illustrates the logical workflow when considering the incorporation of an azetidine scaffold in a drug discovery program.

G cluster_0 A Identify Lead Compound (e.g., high planarity, poor solubility, metabolic liability, low potency) B Hypothesize Azetidine Incorporation (Bioisosteric replacement, scaffold hop, conformational constraint) A->B Problem Identification C Synthetic Feasibility Analysis (Access to functionalized azetidines) B->C Strategy Definition D Synthesis of Azetidine Analogs C->D Execution E In Vitro Profiling (Potency, Selectivity, ADME) D->E Data Generation F Analyze Structure-Activity Relationship (SAR) E->F Interpretation F->B Iterative Design (Refine Hypothesis) G Identify New Lead / Candidate F->G Success H In Vivo Efficacy & Toxicology Studies G->H

Caption: Workflow for Azetidine Integration in Drug Discovery.

Synthetic Strategies: Accessing the Azetidine Core

Historically, the synthesis of the strained azetidine ring was a significant challenge, limiting its use.[9][10] However, modern synthetic methodologies have made functionalized azetidines readily accessible. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale.

Key synthetic strategies include:

  • Intramolecular Cyclization: This classical approach involves the cyclization of a linear precursor with a nitrogen nucleophile and a leaving group at the γ-position. It remains a reliable method for forming the core ring structure.[9][11]

  • Ring Expansion of Aziridines: Leveraging the high ring strain of aziridines, this method involves inserting a carbon atom to form the four-membered azetidine ring.[9][12]

  • [2+2] Cycloaddition: The reaction between an imine and an alkene (the aza Paternò-Büchi reaction) offers a direct route to the azetidine skeleton, though its scope can be limited with simple, unactivated substrates.[9][13]

  • Electrophilic Azetidinylation: Recent advances allow for the "any-stage" installation of azetidine rings onto nucleophilic fragments of a complex molecule using reagents like azetidinyl trichloroacetimidates.[6][14] This modular approach is highly valuable for late-stage functionalization.

The diagram below outlines several common pathways for the synthesis of 3-substituted azetidines, a prevalent motif in bioactive molecules.[11]

G cluster_0 Synthetic Pathways to 3-Substituted Azetidines A γ-Amino Alcohol Precursor Result 3-Substituted Azetidine A->Result Intramolecular Cyclization B Aziridine Precursor B->Result Ring Expansion C Imine + Alkene C->Result [2+2] Cycloaddition

Caption: Key Synthetic Routes to 3-Substituted Azetidines.

Experimental Protocol: Modular Synthesis of a 3,3-Disubstituted Azetidine

This protocol is adapted from a modular method utilizing an electrophilic azetidinylation reagent, demonstrating a modern approach to accessing functionalized azetidines.[14]

Reaction: Sc(OTf)₃-catalyzed coupling of an azetidine trichloroacetimidate with a nucleophile.

Materials:

  • Azetidine trichloroacetimidate ester (1.0 equiv)

  • Nucleophile (e.g., an alcohol, thiol, or sulfonamide) (1.5 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Activated 4Å molecular sieves (100 mg per 0.20 mmol of azetidine reagent)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Preparation: Under an argon atmosphere, add activated 4Å molecular sieves to an oven-dried reaction flask.

  • Reagent Addition: To the flask, add Sc(OTf)₃ (10 mol%), the azetidine trichloroacetimidate ester (1.0 equiv), and the desired nucleophile (1.5 equiv).

  • Solvent Addition: Add anhydrous CH₂Cl₂ (to achieve a concentration of ~0.13 M) to the mixture.

  • Reaction: Stir the reaction mixture at 35 °C.

  • Monitoring: Monitor the consumption of the azetidine starting material by Thin Layer Chromatography (TLC). The reaction typically takes around 12 hours.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine product.

Self-Validation: The integrity of this protocol is validated by consistent monitoring via TLC and final product characterization using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity, as detailed in the source literature.[14]

The Azetidine as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in drug design, where a part of a molecule is replaced by a sterically and electronically similar group to improve properties without losing desired biological activity.[15] The azetidine ring is a powerful and versatile bioisostere for several common chemical motifs.[4][5]

  • Proline Analogue: Azetidine-2-carboxylic acid is a well-known lower homologue of proline.[16] Its incorporation can alter peptide conformation, often favoring γ-turns over the β-turns induced by proline, providing a tool to fine-tune peptide secondary structure.[17] However, it can also be toxic if misincorporated into proteins, highlighting the need for careful design.[18][19]

  • Piperidine/Pyrrolidine Replacement: Replacing larger, more flexible, and often more lipophilic saturated heterocycles like piperidine and pyrrolidine with a rigid azetidine can improve aqueous solubility and metabolic stability while maintaining or improving binding affinity.[5]

  • Tertiary Amide Mimic: Azetidine amides exhibit a unique torsional profile compared to other tertiary amides. They tend to behave more like less-hindered mono-substituted amides, allowing for planar conformations that can be crucial for binding, but without the liability of an N-H hydrogen bond donor.[20]

  • Aromatic Ring Bioisostere: In certain contexts, the 3D vectorality of a substituted azetidine can replace a planar phenyl ring, increasing the fraction of sp³ carbons (a desirable property for drug candidates) and providing new vectors for substituent exploration.[15][21]

G A Proline B Azetidine-2-carboxylic acid A:f1->B:f1 Bioisosteric Replacement C Piperidine / Pyrrolidine D Azetidine C:f1->D:f1 Bioisosteric Replacement E N,N-disubstituted Amide F Azetidine Amide E:f1->F:f1 Bioisosteric Replacement G Phenyl Ring H 3-Aryl Azetidine G:f1->H:f1 Bioisosteric Replacement

Caption: Azetidine as a Bioisostere for Common Moieties.

Case Studies: Azetidines in Approved Drugs and Clinical Development

The tangible success of the azetidine scaffold is best illustrated by its presence in marketed drugs and late-stage clinical candidates. These examples validate its role in achieving desired pharmacological profiles.

Drug NameMechanism of ActionRole of the Azetidine MoietyStatus
Azelnidipine [3][7]Calcium Channel BlockerThe azetidine ring provides a rigid scaffold that correctly orients the other functional groups for optimal binding to the L-type calcium channel.Approved
Cobimetinib [7]MEK1/2 InhibitorThe 3-hydroxyazetidine serves as a key linker, providing conformational constraint and improving physicochemical properties like solubility.Approved
Ximelagatran [7]Direct Thrombin InhibitorThe azetidine-2-carboxylic acid fragment mimics a proline residue, interacting with the active site of thrombin.Withdrawn (hepatotoxicity)
Ziritaxestat [20]Autotaxin (ATX) InhibitorThe azetidine amide provides a constrained conformation and acts as a stable, non-basic nitrogen feature.Clinical Development

These cases demonstrate the strategic application of azetidines to achieve diverse therapeutic effects, from antihypertensive to anticancer activity.[7][10]

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a privileged structure in drug design. Its ability to impart conformational rigidity, enhance three-dimensionality, and favorably modulate physicochemical properties provides a powerful toolkit for medicinal chemists.[1][2] As synthetic methodologies continue to advance, providing even more diverse and complex azetidine building blocks, the application of this versatile heterocycle is set to expand further.[7][8] The continued exploration of azetidines as bioisosteres and as novel core scaffolds will undoubtedly lead to the discovery of the next generation of innovative therapeutics, tackling diseases with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Fundamental Chemistry of Azetidine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1][2] Its unique reactivity, driven by significant ring strain, allows for a diverse array of ring-opening reactions, providing a powerful platform for the synthesis of complex acyclic and larger heterocyclic structures.[1][3][4][5] This guide provides a comprehensive exploration of the fundamental chemical principles governing azetidine ring-opening reactions. We will delve into the mechanistic underpinnings of nucleophilic, electrophilic, and acid-mediated pathways, offering field-proven insights into experimental design and execution. Through detailed protocols, mechanistic diagrams, and comparative data, this document aims to equip researchers with the knowledge to strategically employ azetidine ring-opening reactions in their synthetic endeavors.

The Azetidine Ring: A Balance of Stability and Strain-Driven Reactivity

The chemical behavior of azetidines is intrinsically linked to their four-membered ring structure. With a ring strain of approximately 25.4 kcal/mol, azetidines occupy a unique chemical space between the highly reactive and often unstable three-membered aziridines (27.7 kcal/mol) and the relatively inert five-membered pyrrolidines (5.4 kcal/mol).[1] This intermediate level of strain endows azetidines with a desirable balance: they are stable enough for facile handling and purification, yet sufficiently activated for a range of chemical transformations under appropriate conditions.[1][4] This inherent reactivity is a key thermodynamic driving force for ring-opening reactions, which alleviate the ring strain.[3]

The non-planar, puckered conformation of the azetidine ring and the lone pair of electrons on the nitrogen atom are additional features that dictate its reactivity.[3] The nitrogen atom can act as a nucleophile or a base, and its protonation or alkylation to form an azetidinium ion significantly enhances the ring's electrophilicity, making it highly susceptible to nucleophilic attack.[6]

Nucleophilic Ring-Opening: A Versatile Strategy for Functionalization

Nucleophilic ring-opening reactions are among the most widely utilized transformations of azetidines, offering a direct route to substituted γ-amino compounds.[7] These reactions typically require activation of the azetidine ring, as the neutral ring itself is often not sufficiently electrophilic to react with nucleophiles.

Activation via Azetidinium Ion Formation

The most common strategy for activating azetidines toward nucleophilic attack is the formation of a quaternary azetidinium salt. This is achieved by reacting the azetidine with an electrophile, such as an alkyl halide or a Brønsted acid.[8] The resulting positive charge on the nitrogen atom significantly polarizes the C-N bonds, rendering the ring carbons highly electrophilic.

The regioselectivity of the nucleophilic attack on an unsymmetrical azetidinium ion is a critical consideration and is influenced by both electronic and steric factors.[9]

  • Electronic Effects: Nucleophilic attack generally occurs at the carbon atom that can best stabilize a partial positive charge in the transition state. Therefore, azetidinium ions with substituents that can stabilize a carbocation, such as aryl or vinyl groups, tend to undergo cleavage of the C-N bond adjacent to that substituent.[9]

  • Steric Effects: In the absence of strong electronic directing groups, or with sterically demanding nucleophiles, the attack often occurs at the less substituted carbon atom to minimize steric hindrance.[9]

Experimental Protocol: Nucleophilic Ring-Opening of an N-Tosyl-2-phenylazetidine with an Alcohol

This protocol describes a Lewis acid-mediated ring-opening of an activated azetidine with an alcohol, a reaction that proceeds via an SN2-type mechanism to yield a γ-amino ether.[10]

Materials:

  • (S)-2-phenyl-N-tosylazetidine

  • Anhydrous alcohol (e.g., methanol, ethanol, propargyl alcohol)

  • Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-phenyl-N-tosylazetidine (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the Lewis acid (1.0 equiv).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add the anhydrous alcohol (2.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-amino ether.

Visualization of Nucleophilic Ring-Opening

Nucleophilic_Ring_Opening cluster_activation Activation Step cluster_ring_opening Ring-Opening Step Azetidine Azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium Reaction with E⁺ Electrophile Electrophile (E⁺) Electrophile->Azetidinium Product Ring-Opened Product Azetidinium->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General workflow for nucleophilic azetidine ring-opening.

Electrophilic and Acid-Mediated Ring-Opening Reactions

While nucleophilic ring-opening is prevalent, electrophilic and acid-mediated pathways also provide valuable synthetic routes.

Acid-Catalyzed Ring Expansion and Rearrangement

Brønsted and Lewis acids can catalyze the ring-opening of azetidines, often leading to ring expansion or rearrangement products.[11] The reaction is initiated by protonation or coordination of the Lewis acid to the azetidine nitrogen, which facilitates the cleavage of a C-N bond to form a carbocation intermediate.[11] This carbocation can then be trapped by an internal or external nucleophile.

A notable example is the acid-mediated ring expansion of azetidine carbamates to 1,3-oxazinan-2-ones.[11] This transformation proceeds through a carbocation intermediate formed upon azetidine ring-opening, which is then trapped by the carbamate oxygen.[11]

Experimental Protocol: Acid-Mediated Ring Expansion of a 2,2-Disubstituted Azetidine Carbamate

This protocol details the ring expansion of an azetidine carbamate to a 1,3-oxazinan-2-one using a Brønsted acid.[11]

Materials:

  • 2,2-disubstituted N-Boc-azetidine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2,2-disubstituted N-Boc-azetidine (1.0 equiv) in anhydrous DCM.

  • Add trifluoroacetic acid (2.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is fully consumed (monitor by TLC).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the 1,3-oxazinan-2-one.

Visualization of Acid-Catalyzed Ring Expansion

Acid_Catalyzed_Ring_Expansion Azetidine Azetidine Carbamate Protonation Protonation (H⁺) Azetidine->Protonation RingOpening Ring Opening (Carbocation Formation) Protonation->RingOpening IntramolecularAttack Intramolecular Nucleophilic Attack RingOpening->IntramolecularAttack Product 1,3-Oxazinan-2-one IntramolecularAttack->Product

Caption: Mechanism of acid-catalyzed azetidine ring expansion.

Stereochemical Considerations

The stereochemistry of azetidine ring-opening reactions is a crucial aspect, particularly in the synthesis of chiral molecules. In SN2-type nucleophilic ring-openings of chiral azetidines, the reaction typically proceeds with inversion of configuration at the carbon center undergoing attack.[10] This stereospecificity is highly valuable for the synthesis of enantiomerically pure products.

For reactions that proceed through a carbocation intermediate, the stereochemical outcome can be more complex, potentially leading to racemization or a mixture of diastereomers, depending on the stability of the carbocation and the facial selectivity of the subsequent nucleophilic attack.

Synthetic Applications in Drug Discovery and Development

The functionalized amine products derived from azetidine ring-opening reactions are valuable building blocks in medicinal chemistry.[2] This strategy has been employed in the synthesis of a variety of biologically active compounds, including enzyme inhibitors, receptor modulators, and other therapeutic agents. The ability to introduce diverse functionalities with stereochemical control makes azetidine ring-opening a powerful tool in the design and synthesis of novel drug candidates. For instance, this methodology has been successfully applied to the synthesis of β-adrenergic blocking agents.[12]

Comparative Analysis of Ring-Opening Conditions

The choice of reaction conditions for azetidine ring-opening is dictated by the substrate and the desired product. The following table summarizes key parameters for different types of ring-opening reactions.

Reaction TypeActivating AgentTypical Nucleophiles/ReagentsKey Characteristics
Nucleophilic Alkylating agents, Brønsted acids, Lewis acidsAlcohols, amines, halides, organometallicsGenerally high yielding, can be stereospecific (SN2), regioselectivity is a key consideration.[9][10][13]
Acid-Catalyzed Brønsted acids (e.g., TFA, HCl), Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃)Can be intramolecular or intermolecularProne to rearrangements and ring expansions, carbocation intermediates can lead to loss of stereochemistry.[11][14]
Electrophilic Not applicable (ring is the nucleophile)Electrophiles that can be attacked by the nitrogen lone pairLess common for ring-opening, more for N-functionalization.

Conclusion and Future Outlook

Azetidine ring-opening reactions represent a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful platform for the construction of complex nitrogen-containing molecules. The unique balance of stability and strain-driven reactivity of the azetidine ring allows for a wide range of transformations with predictable and often stereospecific outcomes. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic application of azetidine ring-opening chemistry will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of new catalytic and enantioselective ring-opening methods, as well as the application of these strategies to the synthesis of increasingly complex and biologically relevant molecules.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (2R)-2-(Methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R)-2-(Methoxymethyl)azetidine is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid four-membered ring and stereodefined substituent offer a unique conformational constraint that can enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.[1] This document provides a comprehensive guide to a robust and scalable enantioselective synthesis of this compound. We will delve into the strategic considerations for asymmetric induction, provide a detailed, step-by-step protocol for a field-proven synthetic route, and discuss methods for the critical determination of enantiomeric excess. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable motif into their synthetic programs.

Introduction: The Significance of Chiral Azetidines

Azetidines, as strained four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[2][3] Their incorporation into molecular scaffolds can impart favorable properties such as increased metabolic stability and three-dimensionality.[4] The synthesis of enantiomerically pure substituted azetidines, however, presents a considerable challenge due to ring strain and the need for precise stereochemical control.[5][6] this compound, in particular, is a valuable intermediate used in the preparation of protease inhibitors and receptor modulators, especially for central nervous system and antiviral therapies.[1]

The synthetic strategy detailed herein focuses on achieving high enantioselectivity through a catalyst-controlled process, a cornerstone of modern asymmetric synthesis.[7] We will explore a route that leverages a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, a widely adopted and reliable strategy in asymmetric synthesis.[8]

Strategic Approach: Asymmetric Synthesis via Chiral Auxiliary

Several strategies exist for the asymmetric synthesis of 2-substituted azetidines, including the use of chiral catalysts, enzymatic resolutions, and chiral pool starting materials.[9][10][11] The protocol outlined in this document employs a chiral auxiliary-based approach, specifically utilizing a derivative of a readily available chiral amine. This method offers several advantages:

  • High Diastereoselectivity: The chiral auxiliary creates a diastereomeric intermediate, allowing for the preferential formation of one diastereomer in a subsequent reaction.

  • Reliability and Scalability: Chiral auxiliary methods are often well-established and can be scaled up with predictable outcomes.[12]

  • Auxiliary Cleavage: The chiral auxiliary can typically be removed under mild conditions to afford the desired enantiomerically enriched product.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start Commercially Available Chiral Amine Intermediate1 Formation of N-Protected Azetidine Precursor Start->Intermediate1 Intermediate2 Diastereoselective α-Alkylation Intermediate1->Intermediate2 Intermediate3 Introduction of Methoxymethyl Group Intermediate2->Intermediate3 Deprotection Auxiliary Cleavage & Deprotection Intermediate3->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the diastereoselective α-alkylation of N-acylated azetidines.[13][14]

PART A: Synthesis of N-((S)-1-Phenylethyl)azetidine-2-carboxamide

This initial step involves the coupling of a commercially available chiral amine with a protected azetidine-2-carboxylic acid to form the key chiral intermediate.

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • (S)-(-)-α-Methylbenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add (S)-(-)-α-methylbenzylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

PART B: Diastereoselective α-Alkylation

This crucial step establishes the stereocenter at the C2 position of the azetidine ring.

Materials:

  • N-((S)-1-Phenylethyl)azetidine-2-carboxamide (from Part A)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Chloromethyl methyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the amide (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add LDA (1.2 eq) and stir the mixture at -78 °C for 1 hour.

  • Add chloromethyl methyl ether (1.5 eq) dropwise.

  • Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the alkylated product.

PART C: Hydrolysis and Deprotection

The final steps involve the removal of the chiral auxiliary and the amide group to yield the target compound.

Materials:

  • Alkylated product (from Part B)

  • 6 M Hydrochloric acid (HCl)

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH), 1 M solution

  • Diethyl ether

Procedure:

  • Reflux the alkylated product (1.0 eq) in 6 M HCl for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in MeOH, add 10% Pd/C (10 mol %), and subject the mixture to hydrogenation (50 psi H₂) for 24 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate.

  • Dissolve the residue in water and basify to pH > 12 with 1 M NaOH.

  • Extract the aqueous layer with diethyl ether (5 x).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully concentrate to give this compound.

Data Analysis: Determination of Enantiomeric Excess

The enantiomeric purity of the final product is a critical parameter. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess (ee).[15]

Table 1: Representative HPLC Method for ee Determination

ParameterCondition
Column Chiralpak® AD-H or equivalent
Mobile Phase Hexane/Isopropanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C

Alternative methods for determining the ee of chiral amines include NMR spectroscopy with chiral solvating agents and circular dichroism spectroscopy.[16][17][18]

Mechanistic Insights & Causality

The high diastereoselectivity observed in the α-alkylation step is attributed to the formation of a rigid lithium chelate between the amide carbonyl oxygen, the nitrogen of the azetidine, and the lithium cation of LDA. The bulky phenyl group of the chiral auxiliary effectively blocks one face of the resulting enolate, directing the incoming electrophile (chloromethyl methyl ether) to the opposite face.

Mechanistic_Rationale cluster_0 Chelate Formation & Steric Hindrance Amide Amide Intermediate LDA LDA Chelate Rigid Lithium Chelate (Enolate Formation) LDA->Chelate Deprotonation Electrophile Electrophile (Chloromethyl methyl ether) Alkylation Diastereoselective Alkylation Electrophile->Alkylation Attack from less hindered face Product Desired Diastereomer Alkylation->Product

References

Application Notes & Protocols: (2R)-2-(Methoxymethyl)azetidine as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Saturated heterocycles have emerged as pivotal components in this endeavor, with the four-membered azetidine ring gaining significant traction.[1] Its constrained, non-planar structure offers a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] Among the diverse array of substituted azetidines, (2R)-2-(methoxymethyl)azetidine stands out as a particularly valuable chiral building block. Its stereodefined center and the presence of a methoxymethyl group provide a versatile handle for the synthesis of complex, biologically active molecules, including protease inhibitors and antiviral agents.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₅H₁₁NO[4]
Molecular Weight 101.15 g/mol [4]
CAS Number 935668-82-9[4]
Appearance Colorless to pale yellow liquidCommercially available data
Boiling Point Not readily availableCommercially available data
Purity Typically >97%[4]
Storage 2-8°C, under inert gasCommercially available data

Core Synthetic Applications: N-Functionalization

The secondary amine of the azetidine ring is the primary site for synthetic elaboration, allowing for the introduction of a wide array of substituents. This N-functionalization is a critical step in tailoring the properties of the final molecule.

Causality Behind Experimental Choices in N-Functionalization:
  • Choice of Protecting Group: For multi-step syntheses, protection of the azetidine nitrogen is often necessary. The benzhydryl (diphenylmethyl) group is a common choice due to its steric bulk, which can direct the regioselectivity of subsequent reactions, and its relative stability to a range of reaction conditions.[5] It can be removed under mild hydrogenolysis conditions.[5] The tert-butoxycarbonyl (Boc) group is another widely used protecting group, offering stability and straightforward removal with acid.[5]

  • Reaction Conditions for N-Acylation: Standard amide bond formation protocols are effective for the N-acylation of this compound. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the azetidine nitrogen.[6]

  • Conditions for N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of N-aryl bonds.[7] The choice of ligand and base is critical to avoid ring-opening of the strained azetidine.[7]

Experimental Workflow for N-Functionalization

N_Functionalization Azetidine This compound Reaction Reaction Vessel (0°C to rt) Azetidine->Reaction Electrophile Acyl Chloride / Aryl Halide (R-COCl / Ar-X) Electrophile->Reaction Base Base (e.g., Et3N, Pyridine) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Product N-Functionalized Azetidine Workup Aqueous Workup & Chromatography Reaction->Workup Quench, Extract, Purify Workup->Product caption General workflow for N-functionalization. alpha_Alkylation Start N-Protected Azetidine (e.g., N-Borane) Enolate_Formation Enolate Formation Start->Enolate_Formation -78 °C Base Strong Base (e.g., LDA) Base->Enolate_Formation Electrophile Electrophile (R-X) Alkylation Alkylation Electrophile->Alkylation Product α-Alkylated Azetidine Enolate_Formation->Alkylation Workup Aqueous Workup & Purification Alkylation->Workup Quench Workup->Product caption Conceptual workflow for α-alkylation.

References

Application Note & Protocol: N-Alkylation of (2R)-2-(Methoxymethyl)azetidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in modern medicinal chemistry. Their incorporation into molecular scaffolds can impart favorable physicochemical properties, such as improved metabolic stability, solubility, and conformational rigidity. Specifically, chiral 2-substituted azetidines like (2R)-2-(methoxymethyl)azetidine serve as valuable building blocks for creating novel therapeutics. The functionalization of the azetidine nitrogen via N-alkylation is a critical step in elaborating these scaffolds into diverse chemical libraries for drug discovery.

This document provides a detailed protocol for the N-alkylation of this compound through reductive amination. This method is chosen for its broad substrate scope, operational simplicity, and the use of mild and selective reagents, making it a robust and reliable procedure for researchers in drug development.[1][2] Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1]

Principle of the Method: Reductive Amination

Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds. The reaction typically proceeds in a single pot through two key stages:

  • Iminium Ion Formation: The secondary amine of the azetidine ring performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is often the rate-determining step and can sometimes be accelerated by a catalytic amount of a weak acid.[1]

  • In Situ Reduction: A mild and selective reducing agent, introduced into the same reaction vessel, reduces the iminium ion to the target N-alkylated azetidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its gentle nature and its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1]

This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine or iminium intermediate.

Workflow Diagram: N-Alkylation via Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A This compound (Starting Material) D Combine and Stir A->D B Aldehyde/Ketone (Alkylating Agent) B->D C Solvent (e.g., DCE) C->D E Add NaBH(OAc)₃ (Reducing Agent) D->E Iminium Ion Formation F Stir at Room Temperature (2-24h) E->F Reduction G Reaction Monitoring (TLC or LC-MS) F->G H Quench with NaHCO₃ (aq) G->H Upon Completion I Extract with CH₂Cl₂ H->I J Dry, Filter, Concentrate I->J K Purify via Flash Chromatography J->K L N-Alkylated Azetidine (Final Product) K->L

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol details the general procedure for the N-alkylation of this compound with a generic aldehyde.

Materials and Equipment
Reagents & MaterialsEquipment
This compoundRound-bottom flask
Aldehyde (R-CHO)Magnetic stirrer and stir bar
Sodium triacetoxyborohydride (NaBH(OAc)₃)Syringes and needles
1,2-Dichloroethane (DCE), anhydrousInert atmosphere setup (Nitrogen or Argon)
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Dichloromethane (CH₂Cl₂)Rotary evaporator
Brine solutionFlash chromatography system
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)TLC plates and chamber
Silica gelNMR spectrometer, Mass spectrometer
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv).

    • Dissolve the azetidine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

    • Add the desired aldehyde (1.0–1.2 equiv.) to the stirring solution.

  • Iminium Ion Formation:

    • Stir the reaction mixture at room temperature for 20–30 minutes. This period allows for the formation of the iminium ion intermediate.[1]

    • Expert Tip: For less reactive aldehydes or ketones, the addition of a catalytic amount of acetic acid (0.1 equiv.) can facilitate the formation of the iminium ion.

  • Reduction:

    • To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv.) portion-wise.

    • Causality Note: The portion-wise addition is crucial to control the exothermic nature of the reaction and maintain the temperature below 30 °C.[1] This prevents potential side reactions and decomposition of reagents.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2–24 hours.

    • The progress of the reaction should be diligently monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1]

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. This will neutralize any remaining acid and decompose the excess borohydride reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[1]

    • Combine the organic layers and wash with brine to remove any residual water-soluble impurities.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product should be purified by flash column chromatography on silica gel to afford the desired N-alkylated this compound derivative.[1] The choice of eluent will depend on the polarity of the specific product.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagent Specific:

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): Is moisture-sensitive and can release flammable hydrogen gas upon contact with water. It should be handled under an inert atmosphere.

    • Aldehydes: Many aldehydes are irritants and sensitizers. Avoid inhalation and skin contact.

Trustworthiness and Self-Validation

The protocol's reliability is ensured by the inclusion of a reaction monitoring step (TLC or LC-MS). This allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion before proceeding with the workup. The final characterization by NMR and MS provides definitive structural confirmation of the desired N-alkylated azetidine, validating the success of the synthesis.

References

Application Notes & Protocols: (2R)-2-(methoxymethyl)azetidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and organic synthesis.[1][2][3] Their inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance metabolic stability and improve pharmacokinetic profiles in drug candidates.[2][4] Within this class, chiral azetidines serve as powerful building blocks, ligands, and organocatalysts for asymmetric transformations, enabling precise control over stereochemistry—a critical parameter for biological activity.[5][6][7][8]

(2R)-2-(methoxymethyl)azetidine is a particularly valuable chiral building block.[4] Its structure combines the strained azetidine ring with a defined stereocenter at the C2 position, functionalized with a methoxymethyl group.[9] This specific substitution pattern offers a powerful tool for inducing asymmetry in catalytic processes. The nitrogen atom provides a site for derivatization to create a range of catalysts and ligands, while the stereochemically defined methoxymethyl group acts as a crucial control element, directing the approach of substrates to generate products with high enantiomeric purity. These application notes provide an in-depth guide to leveraging the unique properties of this compound and its derivatives in key asymmetric catalytic transformations.

Core Application: Organocatalyzed Asymmetric Michael Addition

One of the most powerful applications for chiral azetidine derivatives is in organocatalysis, particularly in reactions proceeding through enamine or iminium ion intermediates. The predictable stereochemical environment created by the azetidine ring makes it an excellent scaffold for catalysts in conjugate addition reactions, such as the Michael addition.[10][11][12]

Mechanism and the Role of the Azetidine Catalyst

Derivatives of this compound, often N-functionalized to enhance their catalytic activity, can catalyze the addition of nucleophiles (like ketones or aldehydes) to electrophilic Michael acceptors (like nitroalkenes). The catalytic cycle, illustrated below, typically proceeds via an enamine mechanism:

  • Enamine Formation: The secondary amine of the azetidine catalyst reacts with a prochiral ketone or aldehyde to form a chiral enamine intermediate. The specific stereochemistry of the azetidine dictates the facial selectivity of the enamine.

  • Stereoselective C-C Bond Formation: The methoxymethyl group at the C2 position creates a sterically hindered environment. This directs the Michael acceptor (e.g., a nitroalkene) to attack the enamine from the less hindered face, establishing the new stereocenter with high fidelity.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium to release the enantioenriched product and regenerate the chiral azetidine catalyst, allowing it to re-enter the catalytic cycle.

This approach is highly atom-economical and avoids the use of toxic heavy metals, aligning with the principles of green chemistry.[13][14]

Logical Workflow for Asymmetric Michael Addition

The following diagram illustrates the typical workflow for employing an azetidine-based organocatalyst in an asymmetric Michael addition.

G cluster_0 Catalyst Activation & Enamine Formation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Release & Catalyst Regeneration Prochiral_Ketone Prochiral Ketone Enamine Chiral Enamine Intermediate Prochiral_Ketone->Enamine - H₂O Azetidine_Catalyst (2R)-Azetidine Derivative Catalyst Azetidine_Catalyst->Enamine Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion Attack from less-hindered face Michael_Acceptor Michael Acceptor (e.g., Nitroalkene) Michael_Acceptor->Iminium_Ion + Electrophile Hydrolysis Hydrolysis (+ H₂O) Iminium_Ion->Hydrolysis Hydrolysis->Azetidine_Catalyst Catalyst Regenerated Final_Product Enantioenriched Product Hydrolysis->Final_Product

Caption: General workflow for asymmetric Michael addition.

Application II: Chiral Ligands in Metal-Catalyzed Reactions

Beyond organocatalysis, chiral azetidines are effective ligands in asymmetric metal catalysis.[6][8] The nitrogen atom of this compound can coordinate to a metal center, and when combined with another coordinating group (often introduced at the N1 position), it can form a bidentate ligand. The rigid, well-defined structure of the resulting metal complex creates a chiral pocket that enforces high stereoselectivity in a variety of transformations.

Example: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction.[10][15] Copper(II) complexes of chiral amino azetidine ligands have been shown to be effective catalysts for this transformation.

  • Catalyst Formation: A derivative of this compound, functionalized with an additional coordinating group (e.g., an amino group at C4), is complexed with a copper(II) salt.

  • Substrate Coordination: The copper center acts as a Lewis acid, coordinating to both the aldehyde and the deprotonated nitroalkane (the nitronate).

  • Enantiofacial Discrimination: The chiral ligand, specifically the cis-disubstituted azetidine scaffold, creates a rigid and concave steric environment around the copper center.[15] This geometry forces the aldehyde to adopt a specific orientation, exposing one of its enantiotopic faces to preferential attack by the nitronate.

  • Product Release: The resulting nitroalkoxide is protonated, releasing the chiral nitro-alcohol product and regenerating the active catalyst.

Mechanistic Rationale for Stereocontrol

The high enantioselectivity observed in these reactions stems from the formation of a highly organized, ternary complex involving the metal, the chiral ligand, and the two substrates. The azetidine ring's rigidity minimizes conformational flexibility, ensuring a consistent and predictable stereochemical outcome.

G CAT (2R)-Azetidine-Cu(II) Complex Active Catalyst TS Transition State Aldehyde Nitronate Coordinated to Chiral Cu(II) Center CAT->TS Substrate Coordination TS:f0->TS:f1 C-C Bond Formation (Stereocontrolled Attack) PROD Product Release Enantioenriched Nitro-alcohol TS->PROD Protonation & Dissociation PROD->CAT Catalyst Regeneration

Caption: Simplified catalytic cycle for a Henry reaction.

Experimental Protocols

The following is a representative protocol for an asymmetric Michael addition, adapted from established methodologies for chiral amine organocatalysis.[12][16] This protocol serves as a general guideline and may require optimization for specific substrates.

Protocol 1: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials and Reagents:

  • This compound-derived organocatalyst (e.g., N-aryl or N-sulfonyl derivative)

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • Benzoic acid (co-catalyst)

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the this compound-derived catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) and stir until all solids are dissolved. Add cyclohexanone (1.0 mmol, 5.0 equiv.) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Initiation: Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the β-nitrostyrene is consumed (typically 24-48 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product using chiral stationary phase high-performance liquid chromatography (HPLC).

Data Presentation: Representative Results

The following table summarizes typical results obtained for asymmetric Michael additions catalyzed by chiral azetidine-like organocatalysts, demonstrating the high levels of stereoselectivity that can be achieved.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1Cyclohexanoneβ-Nitrostyrene10Toluene09592
2Cyclopentanoneβ-Nitrostyrene10Toluene09190
3Acetoneβ-Nitrostyrene20neatRT8588
4Cyclohexanone4-Chloro-β-nitrostyrene10CH₂Cl₂09394
5Cyclohexanone4-Methoxy-β-nitrostyrene10Toluene49091

Note: Data are representative and adapted from the literature on similar catalytic systems to illustrate expected performance.

Conclusion

This compound is a powerful and versatile chiral building block for the development of highly effective catalysts and ligands in asymmetric synthesis. Its conformationally rigid four-membered ring and strategically placed stereodirecting group enable the construction of chiral environments capable of inducing high levels of enantioselectivity in a range of important carbon-carbon bond-forming reactions, including Michael additions and Henry reactions. The protocols and data presented herein provide a foundational guide for researchers, scientists, and drug development professionals seeking to harness the potential of this unique scaffold to access complex, enantioenriched molecules.

References

Application of (2R)-2-(Methoxymethyl)azetidine in CNS Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Central Nervousous System (CNS) Drug Design

The quest for novel therapeutics targeting the central nervous system (CNS) is an enduring challenge in medicinal chemistry, demanding a sophisticated interplay of potency, selectivity, and favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier (BBB). In this context, small, strained heterocycles have emerged as valuable scaffolds, and among them, the azetidine ring has garnered significant attention.[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel CNS drug candidates.[1][3]

This technical guide focuses on the application of a specific chiral building block, (2R)-2-(methoxymethyl)azetidine , in CNS drug discovery. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and incorporation into lead compounds, and present methodologies for the pharmacological evaluation of the resulting molecules. A case study on the potent analgesic agent ABT-594 will serve to illustrate the practical application and potential of this versatile scaffold.

The Strategic Advantage of this compound in CNS Drug Candidates

The incorporation of the this compound moiety into a drug candidate can confer several advantageous properties that are particularly relevant for CNS-active compounds:

  • Improved Metabolic Stability: The strained azetidine ring can enhance the metabolic stability of drug candidates, a crucial factor for maintaining therapeutic concentrations in the brain.[4]

  • Enhanced Pharmacokinetic Profile: The physicochemical properties of this building block, including its polarity and three-dimensional structure, can positively influence the overall pharmacokinetic profile of a molecule, including absorption and distribution.[4][5]

  • Stereochemical Control for Optimal Target Engagement: As a chiral building block, this compound allows for precise stereochemical control, which is often critical for selective and potent interactions with specific CNS targets.[4]

  • Favorable Physicochemical Properties for BBB Penetration: The methoxymethyl group can contribute to improved solubility, a key factor in designing compounds that can effectively cross the blood-brain barrier.[4]

The logical workflow for utilizing this compound in a CNS drug discovery program is outlined below:

G cluster_0 Scaffold Synthesis & Incorporation cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Synthesis This compound Synthesis Incorporation Incorporation into Lead Scaffold Synthesis->Incorporation Binding Target Binding Assay (e.g., nAChR) Incorporation->Binding Permeability BBB Permeability (PAMPA) Binding->Permeability Metabolism Metabolic Stability (Microsomes/Hepatocytes) Permeability->Metabolism Efficacy Animal Model of CNS Disease (e.g., Analgesia) Metabolism->Efficacy PK Pharmacokinetic Studies Efficacy->PK

Caption: Workflow for the application of this compound in CNS drug discovery.

Protocols and Methodologies

This section provides detailed, field-proven protocols for the synthesis of the this compound building block and its subsequent application and evaluation in a CNS drug discovery context.

Protocol 1: Enantioselective Synthesis of this compound

A robust and scalable synthesis of enantiopure this compound is crucial for its application in drug discovery. The following protocol is a multi-step synthesis starting from commercially available N-Boc-L-aspartic acid.

Step 1: Synthesis of N-Boc-(2R)-2-(hydroxymethyl)azetidine

This step involves the reduction of the carboxylic acid and subsequent cyclization to form the azetidine ring.

  • Reagents and Materials:

    • N-Boc-L-aspartic acid

    • Borane dimethyl sulfide complex (BH3·SMe2)

    • Di-tert-butyl dicarbonate (Boc2O)

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of N-Boc-L-aspartic acid in anhydrous THF at 0 °C, add BH3·SMe2 dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of MeOH at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude diol.

    • To a solution of the crude diol in anhydrous THF at 0 °C, add NaH portion-wise.

    • After stirring for 30 minutes, add a solution of di-tert-butyl dicarbonate in THF.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Quench the reaction with water and extract with EtOAc.

    • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford N-Boc-(2R)-2-(hydroxymethyl)azetidine.

Step 2: Methylation of N-Boc-(2R)-2-(hydroxymethyl)azetidine

This step involves the O-methylation of the primary alcohol.

  • Reagents and Materials:

    • N-Boc-(2R)-2-(hydroxymethyl)azetidine

    • Sodium hydride (NaH)

    • Methyl iodide (CH3I)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of N-Boc-(2R)-2-(hydroxymethyl)azetidine in anhydrous DMF at 0 °C, add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add methyl iodide dropwise and allow the reaction to stir at room temperature for 2-3 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • The crude N-Boc-(2R)-2-(methoxymethyl)azetidine can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Deprotection of N-Boc-(2R)-2-(methoxymethyl)azetidine

The final step is the removal of the Boc protecting group to yield the desired product.

  • Reagents and Materials:

    • N-Boc-(2R)-2-(methoxymethyl)azetidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Procedure:

    • Dissolve N-Boc-(2R)-2-(methoxymethyl)azetidine in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.[6][7][8][9][10]

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify with saturated aqueous NaHCO3.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield this compound.

Protocol 2: Incorporation of this compound into a Heteroaromatic Scaffold via Williamson Ether Synthesis

A common strategy for incorporating the this compound moiety is through a Williamson ether synthesis, coupling the corresponding alcohol with a suitable heteroaryl halide.[11][12][13][14][15]

  • Reagents and Materials:

    • (2R)-2-(Hydroxymethyl)azetidine (N-protected, e.g., with Boc)

    • Heteroaryl halide (e.g., 2-chloro-5-hydroxypyridine)

    • Sodium hydride (NaH) or other suitable base (e.g., K2CO3, Cs2CO3)

    • Anhydrous solvent (e.g., DMF, DMSO)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of the heteroaryl alcohol in anhydrous DMF, add NaH portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the alkoxide.

    • Add a solution of N-protected (2R)-2-(tosyloxymethyl)azetidine or a related derivative with a good leaving group in DMF.

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 60-80 °C) for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

    • Deprotect the azetidine nitrogen as described in Protocol 1, Step 3.

Protocol 3: In Vitro Evaluation of CNS Drug Candidates

3.1. Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

  • Materials:

    • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2)

    • Radioligand (e.g., [3H]epibatidine or [3H]cytisine)

    • Unlabeled competitor (e.g., nicotine) for non-specific binding determination

    • Test compound

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add binding buffer, the test compound (or buffer for total binding, or unlabeled competitor for non-specific binding), membrane preparation, and radioligand.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.

    • Calculate specific binding and determine the Ki value for the test compound.

3.2. Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

The PAMPA-BBB assay is a high-throughput method to predict the passive permeability of a compound across the BBB.[6][8][9][16]

  • Materials:

    • PAMPA sandwich plate (donor and acceptor plates)

    • BBB lipid solution (e.g., a mixture of phospholipids in an organic solvent)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound and control compounds (high and low permeability)

    • UV/Vis plate reader or LC-MS/MS for quantification

  • Procedure:

    • Coat the filter of the donor plate with the BBB lipid solution and allow the solvent to evaporate.

    • Fill the acceptor wells with PBS.

    • Add a solution of the test compound in PBS to the donor wells.

    • Assemble the sandwich plate and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells.

    • Calculate the permeability coefficient (Pe).

3.3. In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.[10]

  • Materials:

    • Human liver microsomes or cryopreserved hepatocytes

    • NADPH regenerating system (for microsomes)

    • Incubation buffer (e.g., phosphate buffer, pH 7.4)

    • Test compound and positive control compound (with known metabolic lability)

    • Acetonitrile or methanol for quenching

    • LC-MS/MS for quantification

  • Procedure:

    • Pre-warm the liver microsomes or hepatocytes and incubation buffer to 37 °C.

    • Initiate the reaction by adding the test compound and the NADPH regenerating system (for microsomes).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 4: In Vivo Evaluation of Analgesic Activity (Mouse Hot-Plate Test)

The hot-plate test is a standard model to assess the central analgesic activity of a compound.[1][6][8][16]

  • Animals and Apparatus:

    • Male ICR mice (20-25 g)

    • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Procedure:

    • Acclimatize the mice to the testing room for at least 1 hour.

    • Administer the test compound, vehicle control, or positive control (e.g., morphine) via the desired route (e.g., intraperitoneal or oral).

    • At a predetermined time after administration (e.g., 30 minutes), place each mouse individually on the hot plate.

    • Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

    • Calculate the percent maximum possible effect (%MPE) for each animal.

Case Study: ABT-594, a Potent Analgesic Targeting Nicotinic Acetylcholine Receptors

A compelling example of the successful application of an azetidine-containing scaffold in CNS drug discovery is the development of ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine). This compound, which incorporates a moiety structurally similar to this compound, is a potent agonist of α4β2 nicotinic acetylcholine receptors and has demonstrated significant analgesic effects in preclinical and clinical studies.

Structure-Activity Relationship (SAR) Insights:

The development of ABT-594 involved extensive SAR studies that highlighted the importance of the azetidine ring and the pyridine core for its biological activity.[9] These studies demonstrated that the N-unsubstituted azetidine moiety is a crucial contributor to its potent analgesic activity.

Pharmacological Profile:

The pharmacological profile of ABT-594 underscores the potential of this class of compounds.

Caption: Key pharmacological properties of the azetidine-containing analgesic ABT-594.

Data Summary:

The following table summarizes key quantitative data for ABT-594, illustrating its potency and selectivity.

ParameterValueTarget/ModelReference
EC50 140 nMHuman α4β2 nAChR
Ki (α4β2) ~0.5 nM (for related sazetidine-A)Rat brain membranes
Selectivity >900-foldvs. other neurotransmitter receptors
Analgesic ED50 0.62 µmol/kg (i.p.)Mouse hot-plate test
Clinical Efficacy Significant pain reductionPatients with diabetic peripheral neuropathic pain

Conclusion and Future Perspectives

The this compound moiety represents a valuable and versatile building block for the design of novel CNS drug candidates. Its inherent properties can contribute to improved metabolic stability, favorable pharmacokinetic profiles, and potent, stereoselective interactions with CNS targets. The successful development of ABT-594 as a potent analgesic provides a strong validation for the utility of this scaffold.

The detailed protocols provided in this guide are intended to empower researchers to effectively synthesize, incorporate, and evaluate compounds containing this promising structural motif. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the strategic application of unique chemical scaffolds like this compound will be instrumental in the discovery of the next generation of innovative therapeutics.

References

Protecting Group Strategies for the Synthesis of (2R)-2-(Methoxymethyl)azetidine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2R)-2-(Methoxymethyl)azetidine in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and three-dimensional character offer unique conformational constraints that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[3] Among the vast array of substituted azetidines, this compound stands out as a key building block in the synthesis of numerous biologically active compounds, including potent enzyme inhibitors and receptor modulators. Its stereochemically defined structure and the presence of a methoxymethyl substituent at the C2 position provide a crucial handle for further molecular elaboration.

This application note provides a comprehensive guide to the strategic use of nitrogen protecting groups in the synthesis of this compound. We will delve into the rationale behind selecting a particular protecting group, offering a comparative analysis of three commonly employed strategies: the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-nitrobenzenesulfonyl (nosyl) groups. Detailed, field-proven protocols for each strategy are provided, alongside a discussion of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and robustly synthesize this important chiral building block.

The Synthetic Challenge: Navigating the Path to a Chiral 2-Substituted Azetidine

The synthesis of enantiomerically pure 2-substituted azetidines, such as this compound, presents several challenges. The construction of the strained four-membered ring often requires carefully controlled reaction conditions to avoid unwanted side reactions.[4] Furthermore, the introduction of the substituent at the C2 position must be achieved with high stereocontrol. Protecting the azetidine nitrogen is paramount to prevent its interference in subsequent synthetic steps and to modulate its reactivity. The choice of the protecting group is therefore a critical decision that can significantly impact the overall efficiency and success of the synthesis.

A general retrosynthetic approach to this compound involves the synthesis of a suitably protected (2R)-2-(hydroxymethyl)azetidine intermediate, followed by a Williamson ether synthesis to introduce the methyl group. The key to a successful synthesis lies in the judicious selection of the nitrogen protecting group (PG), which must be stable to the reaction conditions required for the formation of the azetidine ring and the subsequent functionalization, yet readily cleavable under mild conditions to yield the desired product.

Protecting Group Strategies: A Comparative Analysis

The selection of an appropriate nitrogen protecting group is governed by several factors, including its stability to various reagents and reaction conditions, the ease of its introduction and removal, and its influence on the reactivity of the azetidine ring. Here, we compare three widely used protecting groups in the context of this compound synthesis: Boc, Cbz, and Nosyl.

The Tert-Butyloxycarbonyl (Boc) Group: A Versatile and Acid-Labile Workhorse

The Boc group is one of the most popular protecting groups for amines due to its ease of introduction and its selective removal under acidic conditions.[5] Its steric bulk can also influence the stereochemical outcome of reactions at adjacent centers.

Rationale for Use: The Boc group is stable to a wide range of non-acidic reagents, including organometallics and reducing agents, making it compatible with many synthetic transformations.[5] Its removal with acids like trifluoroacetic acid (TFA) is typically clean and high-yielding.[6]

Synthetic Strategy Overview:

Boc_Strategy Start Commercially Available (R)-Azetidine-2-carboxylic acid Boc_Protection N-Boc Protection Start->Boc_Protection Boc2O, Base Reduction Reduction of Carboxylic Acid Boc_Protection->Reduction e.g., LiAlH4 Methylation Williamson Ether Synthesis Reduction->Methylation NaH, MeI Deprotection Boc Deprotection Methylation->Deprotection TFA Final_Product This compound Deprotection->Final_Product

Figure 1: Synthetic workflow using the Boc protecting group.

Advantages:

  • Orthogonality: The Boc group is orthogonal to the Cbz and nosyl groups, allowing for selective deprotection strategies in more complex syntheses.[7]

  • Mild Deprotection: Cleavage with TFA is generally mild and avoids harsh conditions that could compromise the azetidine ring.[6]

Limitations:

  • Acid Sensitivity: The Boc group is not suitable for reactions that require acidic conditions.

  • Potential for Ring Opening: Although generally stable, prolonged exposure to strong acids during deprotection can potentially lead to ring-opening of the strained azetidine.[6]

The Benzyloxycarbonyl (Cbz) Group: A Classic Removable by Hydrogenolysis

The Cbz group is another widely used protecting group for amines, prized for its stability and its removal under neutral conditions via catalytic hydrogenolysis.[8][9]

Rationale for Use: The Cbz group is stable to both acidic and basic conditions, offering a broad window of compatibility for various synthetic transformations.[9] Its removal by hydrogenolysis is a mild and efficient method that often proceeds with high yields.[8]

Synthetic Strategy Overview:

Cbz_Strategy Start Commercially Available (R)-Azetidine-2-carboxylic acid Cbz_Protection N-Cbz Protection Start->Cbz_Protection Cbz-Cl, Base Reduction Reduction of Carboxylic Acid Cbz_Protection->Reduction e.g., LiAlH4 Methylation Williamson Ether Synthesis Reduction->Methylation NaH, MeI Deprotection Cbz Deprotection Methylation->Deprotection H2, Pd/C Final_Product This compound Deprotection->Final_Product

Figure 2: Synthetic workflow using the Cbz protecting group.

Advantages:

  • High Stability: The Cbz group is robust and withstands a wide range of reaction conditions.[9]

  • Orthogonality: It is orthogonal to the Boc group, providing flexibility in synthetic design.[7]

Limitations:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds.

  • Incompatibility with Reducible Groups: Hydrogenolysis is not compatible with other functional groups that are susceptible to reduction, such as alkynes or nitro groups.[10]

The 2-Nitrobenzenesulfonyl (Nosyl) Group: Robust Protection with Mild Thiolytic Cleavage

The nosyl (Ns) group is a sulfonamide-based protecting group that offers excellent stability and can be removed under mild, neutral conditions using a thiol and a base.[11]

Rationale for Use: The nosyl group is exceptionally stable to both strongly acidic and oxidative conditions. The electron-withdrawing nature of the nitro group facilitates the nucleophilic aromatic substitution required for its cleavage.[11]

Synthetic Strategy Overview:

Nosyl_Strategy Start Commercially Available (R)-Azetidine-2-carboxylic acid Nosyl_Protection N-Nosyl Protection Start->Nosyl_Protection Ns-Cl, Base Reduction Reduction of Carboxylic Acid Nosyl_Protection->Reduction e.g., BH3-THF Methylation Williamson Ether Synthesis Reduction->Methylation NaH, MeI Deprotection Nosyl Deprotection Methylation->Deprotection Thiophenol, Base Final_Product This compound Deprotection->Final_Product

Figure 3: Synthetic workflow using the Nosyl protecting group.

Advantages:

  • Extreme Stability: The nosyl group is stable to very harsh reaction conditions.

  • Orthogonality: It is orthogonal to both Boc and Cbz protecting groups, making it a valuable tool in complex multi-step syntheses.[12]

  • Mild Cleavage: Deprotection with a thiol, such as thiophenol, and a mild base is highly efficient and compatible with a wide range of functional groups.[13]

Limitations:

  • Odor of Thiols: The use of thiophenol for deprotection can be unpleasant due to its strong odor, although odorless alternatives are being developed.[14]

  • Potential for Side Reactions: In some cases, the basic conditions used for deprotection could lead to side reactions if other base-sensitive functional groups are present.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesLimitations
Boc Di-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA) in CH₂Cl₂[6]Orthogonal to Cbz and Nosyl, mild deprotection[7]Acid sensitive, potential for ring-opening with strong acids[6]
Cbz Benzyl chloroformate (Cbz-Cl)H₂, Pd/C[8]Stable to acid and base, orthogonal to Boc[7][9]Catalyst poisoning, incompatibility with reducible groups[10]
Nosyl 2-Nitrobenzenesulfonyl chloride (Ns-Cl)Thiophenol, K₂CO₃[11][13]Extremely stable, orthogonal to Boc and Cbz, mild cleavage[12]Odor of thiols, potential for base-mediated side reactions[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using the Boc, Cbz, and nosyl protecting groups. These protocols are based on established literature procedures and have been optimized for clarity and reproducibility.

Protocol 1: Synthesis of this compound via N-Boc Protection

Step 1: Synthesis of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

  • To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Step 2: Synthesis of tert-butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate

  • To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portionwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired alcohol.

Step 3: Synthesis of tert-butyl (R)-2-(methoxymethyl)azetidine-1-carboxylate

  • To a solution of tert-butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).[15]

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) and stir the reaction at room temperature for 12-16 hours.[16]

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to give the title compound.

Step 4: Synthesis of this compound (Boc Deprotection)

  • Dissolve tert-butyl (R)-2-(methoxymethyl)azetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) at 0 °C.[6]

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of this compound via N-Cbz Protection

Step 1: Synthesis of (R)-1-(benzyloxycarbonyl)azetidine-2-carboxylic acid

  • To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in 1 M NaOH, add benzyl chloroformate (Cbz-Cl, 1.1 eq) at 0 °C.[17]

  • Stir the reaction vigorously at room temperature for 2-3 hours, maintaining the pH at 9-10 by the addition of 1 M NaOH.

  • Wash the reaction mixture with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the N-Cbz protected acid.

Step 2: Synthesis of benzyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate

  • Follow the procedure outlined in Protocol 1, Step 2, using (R)-1-(benzyloxycarbonyl)azetidine-2-carboxylic acid as the starting material.

Step 3: Synthesis of benzyl (R)-2-(methoxymethyl)azetidine-1-carboxylate

  • Follow the procedure outlined in Protocol 1, Step 3, using benzyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate as the starting material.

Step 4: Synthesis of this compound (Cbz Deprotection)

  • To a solution of benzyl (R)-2-(methoxymethyl)azetidine-1-carboxylate (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C, 10 wt%).

  • Stir the mixture under an atmosphere of hydrogen (H₂, balloon pressure) for 4-6 hours.[8]

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to afford the desired this compound.

Protocol 3: Synthesis of this compound via N-Nosyl Protection

Step 1: Synthesis of (R)-1-((2-nitrophenyl)sulfonyl)azetidine-2-carboxylic acid

  • To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) and triethylamine (2.2 eq) in a 1:1 mixture of THF and water, add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq) at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-nosyl protected acid.

Step 2: Synthesis of (R)-(1-((2-nitrophenyl)sulfonyl)azetidin-2-yl)methanol

  • To a solution of (R)-1-((2-nitrophenyl)sulfonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 2.0 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to give the desired alcohol.

Step 3: Synthesis of (R)-2-(methoxymethyl)-1-((2-nitrophenyl)sulfonyl)azetidine

  • Follow the procedure outlined in Protocol 1, Step 3, using (R)-(1-((2-nitrophenyl)sulfonyl)azetidin-2-yl)methanol as the starting material.

Step 4: Synthesis of this compound (Nosyl Deprotection)

  • To a solution of (R)-2-(methoxymethyl)-1-((2-nitrophenyl)sulfonyl)azetidine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (1.5 eq).[11][13]

  • Stir the reaction at room temperature for 2-4 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, dichloromethane/methanol with 1% ammonium hydroxide) to afford the final product.

Conclusion

The synthesis of this compound is a crucial undertaking for medicinal chemists, and the strategic selection of a nitrogen protecting group is a key determinant of success. The Boc, Cbz, and nosyl groups each offer a unique set of advantages and are amenable to different synthetic strategies. The choice of protecting group should be guided by the specific requirements of the overall synthetic route, including the presence of other functional groups and the planned subsequent transformations. The detailed protocols provided in this application note offer reliable and field-tested methods for the synthesis of this valuable chiral building block, empowering researchers to advance their drug discovery programs.

References

Application Notes & Protocols: A Guide to Visible-Light Mediated [2+2] Cycloaddition for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Azetidine Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in modern drug discovery.[1][2][3] Their strained, rigid structure imparts unique conformational constraints on molecules, which can lead to improved metabolic stability, enhanced binding affinity, and superior pharmacokinetic profiles.[1][3][4] Despite these desirable properties, the inclusion of azetidines in pharmaceutical candidates has been hampered by a lack of efficient and versatile synthetic methods for their construction.[2][4][5]

Traditionally, synthesizing these strained rings involves multi-step sequences such as intramolecular substitutions or the reduction of β-lactams.[2][4] The most direct and atom-economical route is the aza Paternò-Büchi reaction—a [2+2] cycloaddition between an imine and an alkene.[3][6] However, this approach has historically been challenging.[1][7] Classic photochemical methods often require high-energy UV light, which can lead to side reactions and substrate degradation, and the inherent photoreactivity of simple imines is often problematic, leading to unproductive pathways like E/Z isomerization.[1][8]

Recent breakthroughs in visible-light photocatalysis have revolutionized this field, offering a mild, selective, and broadly applicable solution to these challenges.[1][3] By harnessing the power of photocatalysts that can be activated by low-energy visible light, chemists can now generate the necessary reactive intermediates under conditions compatible with complex and sensitive functional groups. This guide provides an in-depth exploration of the mechanisms, key considerations, and detailed protocols for performing visible-light mediated [2+2] cycloadditions to synthesize highly functionalized azetidines.

Mechanistic Principles: A Triplet Energy Transfer Cascade

The majority of successful visible-light mediated aza Paternò-Büchi reactions operate via a triplet energy transfer (EnT) mechanism.[2][9] This process avoids the direct excitation of the imine substrate, thereby circumventing many of the side reactions that plagued earlier UV-light-driven methods.

The catalytic cycle can be broken down into four key stages:

  • Photoexcitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs a photon of visible light, promoting it from its ground state to a singlet excited state (¹PC*).

  • Intersystem Crossing (ISC): The singlet excited state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet excited state (³PC*). These triplet photocatalysts are powerful energy transfer agents.

  • Triplet Energy Transfer (EnT): The excited photocatalyst (³PC) collides with a substrate molecule—in many modern protocols, a specialized oxime that acts as an imine surrogate. If the triplet energy of the photocatalyst is higher than that of the oxime, energy is transferred, returning the photocatalyst to its ground state (PC) and generating the triplet excited state of the oxime (³Oxime).

  • [2+2] Cycloaddition: The highly reactive triplet oxime (³Oxime*) then engages with a ground-state alkene in a stepwise [2+2] cycloaddition to form the final azetidine product.

This process is illustrated in the catalytic cycle diagram below.

Catalytic_Cycle cluster_reactants Reactant Pool PC PC PC_S1 ¹PC PC->PC_S1 Visible Light (hν) PC_T1 ³PC PC_S1->PC_T1 ISC center PC_T1->center Energy Transfer Azetidine Azetidine Product Substrates Oxime + Alkene Substrates->center Oxime Oxime_T1 ³Oxime* Oxime_T1->Azetidine + Alkene [2+2] center->PC center->Oxime_T1

Figure 1: General catalytic cycle for azetidine synthesis via triplet energy transfer.

It is crucial to select a photocatalyst with a triplet energy sufficient to activate the chosen imine surrogate but, ideally, not high enough to activate the alkene, which could lead to competing alkene dimerization.[3] While EnT is the predominant pathway, other mechanisms have been reported. For instance, copper(I)-catalyzed systems can operate through a coordination-MLCT (metal-to-ligand charge transfer) pathway, which involves selective activation of the alkene component.[10][11]

Key Reaction Components and Experimental Considerations

The success of the reaction is highly dependent on the careful selection of the photocatalyst, imine surrogate, and reaction conditions.

Photocatalysts

Iridium-based photocatalysts are the most common choice for this transformation due to their strong visible light absorption, high quantum yields, long-lived triplet excited states, and tunable photophysical properties.[1][2][6]

PhotocatalystCommon Name / AbbreviationTriplet Energy (kcal/mol)Key Features
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Iridium(III) photocatalyst~60High triplet energy, suitable for activating a wide range of oximes.[1]
fac-Ir(ppy)₃Tris(2-phenylpyridine)iridium~55Classic, commercially available photocatalyst.
Ru(bpy)₃Cl₂Ruthenium(II) tris(bipyridine) chloride~46Lower cost alternative, but with lower triplet energy.
Imine Surrogates: The Rise of Oximes

The choice of the imine component is critical. While simple imines are often prone to unproductive side reactions, specific classes of oximes have emerged as superb substrates.[8] In particular, 2-isoxazoline-3-carboxylates have proven to be exceptionally effective.[6][7][8]

Why are these oximes so effective?

  • Favorable Triplet State Reactivity: Their triplet excited states readily engage in the desired [2+2] cycloaddition pathway, outcompeting other decay pathways like N-O bond homolysis or isomerization that plague other imine types.[8]

  • Structural Pre-organization: The cyclic nature of the isoxazoline ring system locks the C=N bond in a conformation that is conducive to cycloaddition.

  • Synthetic Handle: The resulting bicyclic azetidine product contains an N-O bond that can be readily cleaved in a subsequent step to furnish the valuable, unprotected monocyclic azetidine.[2][7]

Alkene Scope and Reaction Conditions

A significant advantage of this method is its broad alkene scope. The reaction tolerates a wide variety of alkenes, including:

  • Electron-rich and electron-poor styrenes

  • Aliphatic alkenes

  • Dienes and enynes

  • Unactivated alkenes, which were previously unreactive in other systems[4]

General Conditions:

  • Solvent: Anhydrous, degassed solvents are essential. Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile are common choices.[1][3]

  • Concentration: Reactions are typically run at concentrations of 0.05 M to 0.1 M with respect to the limiting reagent.

  • Light Source: Blue LEDs (e.g., 440-460 nm) are most frequently used, as their emission spectrum overlaps well with the absorption of common iridium photocatalysts.[1]

  • Inert Atmosphere: Oxygen must be rigorously excluded as it is an efficient quencher of triplet excited states. This is typically achieved by performing several freeze-pump-thaw cycles or by sparging the reaction mixture with an inert gas (Argon or Nitrogen).

Detailed Experimental Protocols

The following protocols are based on general procedures reported in the literature for the synthesis of functionalized azetidines.[1][2][5]

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Photoreaction cluster_workup 3. Isolation & Purification A Combine Oxime, Alkene, & Photocatalyst in Schlenk Flask B Add Anhydrous, Degassed Solvent A->B C Degas via Freeze-Pump-Thaw (3 cycles) B->C D Place Flask near Blue LED Light Source C->D E Stir at Room Temperature (12-24 h) D->E F Monitor by TLC or LC-MS E->F G Concentrate in vacuo F->G H Purify by Flash Column Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Figure 2: A typical experimental workflow for visible-light mediated azetidine synthesis.

Protocol 1: General Procedure for Visible-Light-Mediated [2+2] Cycloaddition

This protocol describes a representative intermolecular cycloaddition between a 2-isoxazoline-3-carboxylate and an alkene.

Materials:

  • 2-isoxazoline-3-carboxylate substrate (1.0 equiv)

  • Alkene (1.5–2.0 equiv)

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1–2 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask or sealable vial with a magnetic stir bar

  • Blue LED light source (440 nm), equipped with a fan for cooling

  • Standard laboratory glassware for workup and purification

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: To a Schlenk flask containing a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (e.g., 0.2 mmol, 1.0 equiv), the alkene (0.3–0.4 mmol, 1.5–2.0 equiv), and the iridium photocatalyst (0.002–0.004 mmol, 1–2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed CH₂Cl₂ (e.g., 4 mL to achieve 0.05 M) via syringe.

  • Degassing (Critical Step): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with inert gas.

  • Irradiation: Place the flask approximately 5-10 cm from the blue LED light source. Use a small fan to maintain the reaction at ambient temperature, as overheating can lead to decomposition. Stir the reaction vigorously to ensure uniform irradiation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, turn off the light and open the flask to the air. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired bicyclic azetidine product.

Protocol 2: N-O Bond Cleavage for Accessing Free Azetidines

The initial photocycloadducts are often not the final target. A reductive cleavage of the N-O bond is required to access the synthetically valuable free azetidines.[2][12]

Materials:

  • Bicyclic azetidine product from Protocol 1 (1.0 equiv)

  • Zinc dust (Zn) or Samarium(II) Iodide (SmI₂)

  • Acidic medium (e.g., acetic acid or buffered solution)

  • Methanol (MeOH) or other suitable protic solvent

  • Standard laboratory glassware

Procedure (Example using Zinc):

  • Setup: Dissolve the bicyclic azetidine (e.g., 0.1 mmol, 1.0 equiv) in a mixture of methanol and acetic acid.

  • Reduction: Add activated zinc dust (e.g., 5-10 equiv) portion-wise to the stirring solution at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc. Rinse the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by chromatography or an acid-base extraction to yield the free azetidine.

Substrate Scope and Performance

The visible-light mediated approach demonstrates remarkable functional group tolerance and provides access to a diverse array of azetidine structures.

Imine Surrogate (Oxime)Alkene PartnerYield (%)Diastereomeric Ratio (d.r.)Reference
Ethyl 2-isoxazoline-3-carboxylateStyrene99%>20:1[12]
Ethyl 2-isoxazoline-3-carboxylate1-Octene85%1.1:1[7]
Ethyl 2-isoxazoline-3-carboxylateα-Methylstyrene95%10:1[7]
Methyl 5-phenyl-2-isoxazoline-3-carboxylateCyclohexene91%>20:1[6]
Amide-derived 2-isoxazoline4-Chlorostyrene46%[13]
Hydrazone-derived substrate4-Methoxystyrene92%[13]

Troubleshooting and Field Insights

  • Low or No Conversion: The most common culprit is the presence of oxygen. Ensure the degassing procedure is performed meticulously. Check the purity of the solvent and reagents. Verify that the emission wavelength of your LED source is appropriate for the chosen photocatalyst.

  • Photocatalyst Decomposition: If the reaction mixture changes color significantly (e.g., bleaching of the catalyst), it may indicate catalyst decomposition. This can be caused by impurities or overheating. Ensure adequate cooling of the reaction setup.

  • Low Diastereoselectivity: For certain substrates, diastereoselectivity can be modest.[12] Lowering the reaction temperature may improve selectivity in some cases, although this can also slow down the reaction rate.

  • Substrate-Specific Issues: Some electron-deficient alkenes or sterically hindered substrates may exhibit lower reactivity. In these cases, increasing the catalyst loading (up to 5 mol%) or extending the reaction time may be beneficial.

Conclusion and Future Outlook

Visible-light mediated [2+2] cycloaddition has emerged as a powerful and reliable platform for the synthesis of functionalized azetidines.[2] Its operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for researchers in medicinal chemistry and organic synthesis.[5][6] The ability to generate highly strained four-membered rings from readily available precursors under low-energy irradiation represents a significant advance over traditional methods.

The field continues to evolve rapidly. Current research is focused on expanding the methodology to new classes of substrates, such as alkynes for the synthesis of unsaturated azetines.[14] Furthermore, the development of enantioselective variants, for example by using chiral photocatalysts or sensitizing chiral Brønsted acids, is a major frontier that promises to provide direct access to enantioenriched azetidines, further enhancing the utility of this remarkable transformation.[15]

References

Application Note: A Scalable and Robust Protocol for the Synthesis of (2R)-2-(methoxymethyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry, valued for the unique three-dimensional vectors they introduce into molecular structures.[1] The specific stereoisomer, (2R)-2-(methoxymethyl)azetidine hydrochloride, serves as a critical building block for a variety of pharmaceutical candidates. However, the synthesis of such strained ring systems presents considerable challenges, particularly concerning scalability, stereochemical integrity, and process safety. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to undesired ring-opening reactions, necessitating carefully controlled reaction conditions.[1]

This application note provides a comprehensive, field-proven, and scalable two-step protocol for the synthesis of this compound hydrochloride, starting from the commercially available N-Boc-(R)-2-azetidinemethanol. We will delve into the causality behind critical process parameters, offer insights for large-scale production, and detail the necessary analytical controls to ensure the final product's identity, purity, and stereochemical fidelity.

Overall Synthetic Strategy

The synthesis is executed in two primary stages: (1) O-methylation of the protected starting material, followed by (2) acidic deprotection of the tert-butyloxycarbonyl (Boc) group and concurrent in-situ formation of the hydrochloride salt. This strategy is designed for scalability, avoiding chromatographic purification of the final product by leveraging the crystalline nature of the hydrochloride salt for isolation.

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-(R)-2-azetidinemethanol B NaH, THF, 0 °C A->B Deprotonation C Methyl Iodide (MeI) B->C Nucleophilic Attack D N-Boc-(2R)-2-(methoxymethyl)azetidine C->D E N-Boc-(2R)-2-(methoxymethyl)azetidine F HCl in Dioxane E->F Acidolysis G This compound Hydrochloride F->G Precipitation G cluster_A Lab Scale (<10g) cluster_B Process Scale (>100g) A Initial Synthesis B Scale-Up Synthesis A->B Transition Logic A1 Purification by Chromatography B1 Purification by Crystallization/ Precipitation A1->B1 Avoids solvent waste & improves throughput A2 Flexible Solvent Choice B2 Solvent Choice Driven by Cost, Safety & Boiling Point A2->B2 Optimizes for process economics and safety A3 Manual Temperature Control (Ice Bath) B3 Jacketed Reactor for Automated Temperature Control A3->B3 Ensures process safety & reproducibility

References

Application Notes and Protocols: Functionalization of the Azetidine Ring via C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine C-H Functionalization

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), offer a balance of structural rigidity and metabolic stability that is highly attractive for drug design.[3] Molecules incorporating the azetidine motif have demonstrated a wide range of biological activities, including antihypertensive, kinase inhibitory, and anticoagulant effects.[3][4]

Traditionally, the synthesis of functionalized azetidines has been challenging due to this inherent ring strain.[5] However, the advent of transition-metal-catalyzed C-H activation has revolutionized the approach to these valuable building blocks.[3] This powerful strategy allows for the direct conversion of otherwise inert C-H bonds into new carbon-carbon and carbon-heteroatom bonds, providing a highly efficient and atom-economical route to novel azetidine derivatives.[6] This guide provides an in-depth exploration of C-H activation methodologies for the functionalization of the azetidine ring, with a focus on practical applications and detailed protocols for researchers in drug discovery and development.

The Role of Directing Groups in Regioselective C-H Activation

A central challenge in C-H activation is controlling the site of functionalization.[6] In the context of the azetidine ring, the use of directing groups (DGs) is a cornerstone strategy to achieve high regioselectivity. These groups, typically attached to the azetidine nitrogen, coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its cleavage.[7]

The choice of directing group is critical and can influence not only the position of functionalization but also the overall efficiency of the reaction. Common directing groups employed in azetidine C-H activation include picolinamides and 8-aminoquinolines, which form stable metallacyclic intermediates.[8][9] The formation of five- or six-membered metallacycles is generally favored, guiding the functionalization to the β- or γ-positions of the azetidine ring.[6]

Visualization of the Directing Group Strategy

DG_Concept cluster_substrate Azetidine Substrate Azetidine Azetidine Ring DG Directing Group (DG) Azetidine->DG N-attachment Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Azetidine->Catalyst Coordination via DG Intermediate Metallacycle Intermediate (e.g., Palladacycle) Catalyst->Intermediate C-H Activation Product Functionalized Azetidine Intermediate->Product Functionalization & Catalyst Turnover

Caption: Conceptual workflow of directing group-assisted C-H activation on an azetidine ring.

Palladium-Catalyzed C-H Arylation: A Workhorse Reaction

Palladium catalysis has been extensively utilized for the C-H functionalization of saturated heterocycles, and its application to azetidines is a significant area of research.[8][10][11] The palladium-catalyzed C-H arylation, in particular, allows for the introduction of aromatic and heteroaromatic moieties, which are prevalent in pharmaceutical compounds.

Mechanistic Considerations

The generally accepted mechanism for palladium-catalyzed C-H arylation directed by a coordinating group, such as a picolinamide, involves a Pd(II)/Pd(IV) catalytic cycle. The key steps include:

  • Coordination: The Pd(II) catalyst coordinates to the directing group.

  • C-H Activation: A concerted metalation-deprotonation (CMD) step occurs, forming a five- or six-membered palladacycle intermediate.[7]

  • Oxidative Addition: The aryl halide substrate undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: Reductive elimination from the Pd(IV) species forms the new C-C bond and regenerates the Pd(II) catalyst.

Interestingly, under certain conditions, a competitive intramolecular C-N bond formation can occur, leading to the formation of a bicyclic azetidine product.[8][10][11] This side reaction is more prevalent with electron-deficient aryl iodides.[8][11][12]

Protocol: Palladium-Catalyzed C-H Arylation of an N-Picolinoyl Azetidine Derivative

This protocol is adapted from a procedure for the C-H arylation of complex natural product derivatives and can be applied to simpler azetidine substrates.[8][10][11]

Materials:

  • N-picolinoyl azetidine substrate (1.0 equiv)

  • Aryl iodide (4.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 5 mol%)

  • Copper(II) bromide (CuBr₂; 10 mol%)

  • Cesium acetate (CsOAc; 4.0 equiv)

  • tert-Amyl alcohol (t-AmOH)

Procedure:

  • To an oven-dried reaction vessel, add the N-picolinoyl azetidine substrate, aryl iodide, Pd(OAc)₂, CuBr₂, and CsOAc.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous t-AmOH via syringe.

  • Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated azetidine.

Note on Causality: The use of CuBr₂ as an additive has been found to be beneficial in these reactions, potentially by facilitating the reoxidation of Pd(0) to Pd(II) in a competing catalytic cycle or by influencing the stability of the palladacycle intermediate.[8] CsOAc acts as the base to facilitate the C-H activation step. The excess of aryl iodide is often necessary to drive the reaction to completion.[10]

Data Summary: Palladium-Catalyzed C-H Arylation
EntryAryl IodideYield (%)Reference
14-Iodoanisole83[8]
21-Iodo-4-nitrobenzene29-54 (arylation), 61 (azetidination)[8][11]
32-IodothiopheneModerate[8]

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts offer complementary reactivity to palladium and have been employed in a variety of C-H activation reactions.[13] In the context of azetidines, rhodium catalysis can be utilized for ring-expansion and ring-opening reactions, proceeding through a domino conjugate addition/C-H activation sequence.[14]

Mechanistic Pathway for Rhodium-Catalyzed Domino Reactions

Rh_Mechanism Start Azetidine Substrate + Arylboronic Acid Intermediate_A Conjugate Addition Start->Intermediate_A [Rh] Rh_cat Rh(I) Catalyst Rh_cat->Start Intermediate_B Intermediate C Intermediate_A->Intermediate_B Intermediate_C β-C(sp3)-H Activation Intermediate_B->Intermediate_C C-H Activation Product Ring-Expanded Product Intermediate_C->Product Reductive Elimination Product->Rh_cat Catalyst Turnover

Caption: Simplified mechanistic pathway for Rh-catalyzed domino conjugate addition/C-H activation of an azetidine.[14]

Protocol: Rhodium-Catalyzed Ring Expansion of an Azetidine

This protocol is a general representation based on domino reactions involving rhodium catalysis.[14]

Materials:

  • Azetidine substrate (e.g., tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate; 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid; 1.5 equiv)

  • Rh(I) catalyst (e.g., [Rh(cod)Cl]₂; 2.5 mol%)

  • Ligand (e.g., 4-CF₃-dppp; 5 mol%)

  • Base (e.g., K₂CO₃; 2.0 equiv)

  • Solvent (e.g., tert-amyl alcohol)

Procedure:

  • In a glovebox, to an oven-dried vial, add the Rh(I) catalyst, ligand, and base.

  • Add the azetidine substrate and arylboronic acid.

  • Add the solvent and a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the designated temperature (e.g., 80 °C) for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Note on Causality: The choice of a bulky, electron-deficient phosphine ligand and a bulky alcohol solvent can be crucial in these reactions.[14] These conditions can help to postpone a competing protonation step, allowing the desired C-H activation and subsequent ring expansion to occur.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of complex molecules.[15][16] This reaction introduces a versatile boronate ester group, which can be further elaborated through a wide range of cross-coupling reactions. While applications directly on the azetidine ring are still emerging, the principles of iridium-catalyzed C-H borylation of other azacycles are highly relevant.[17]

General Principles of Iridium-Catalyzed C-H Borylation

The reaction typically employs an iridium(I) precatalyst with a bipyridine-based ligand and a boron source such as bis(pinacolato)diboron (B₂pin₂).[18] The active catalytic species is an iridium(III) silyl boryl complex. The regioselectivity is often governed by steric factors, favoring functionalization at the least hindered C-H bond. However, the nitrogen atom in azacycles can act as an inhibitor by coordinating to the iridium center.[18][19]

Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of an Azacycle

This is a generalized protocol based on established methods for other nitrogen-containing heterocycles.[18][19]

Materials:

  • Azacycle substrate (1.0 equiv)

  • [Ir(cod)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy; 3.0 mol%)

  • Bis(pinacolato)diboron (B₂pin₂; 1.2 equiv)

  • Solvent (e.g., THF or cyclohexane)

Procedure:

  • In a glovebox, to a reaction vessel, add the azacycle substrate, [Ir(cod)OMe]₂, dtbpy, and B₂pin₂.

  • Add the anhydrous solvent.

  • Seal the vessel and stir the mixture at the appropriate temperature (e.g., 80 °C).

  • Monitor the reaction progress by GC-MS or NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or used directly in subsequent transformations.

Note on Causality: The choice of ligand is crucial to prevent catalyst inhibition by the nitrogen lone pair of the azacycle.[19] Steric hindrance around the nitrogen can also mitigate this inhibitory effect.

Conclusion and Future Outlook

The C-H functionalization of the azetidine ring represents a significant advancement in synthetic organic chemistry, providing powerful tools for the diversification of this medicinally important scaffold. Palladium, rhodium, and iridium catalysis each offer unique and complementary reactivities, enabling a range of transformations from arylation to ring expansion and borylation. The continued development of novel catalysts, directing groups, and reaction conditions will undoubtedly expand the scope and utility of these methods, further empowering researchers in the design and synthesis of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: (2R)-2-(methoxymethyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2R)-2-(methoxymethyl)azetidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving yield and purity. The synthesis, while conceptually straightforward, involves strained ring systems and competing reaction pathways that demand careful optimization.

Overview of the Synthetic Strategy

The most reliable and common synthetic route to this compound begins with the commercially available chiral building block, (R)-2-azetidinemethanol. The synthesis proceeds through a three-stage process involving nitrogen protection, O-methylation, and final deprotection. Each stage presents unique challenges that can impact the overall yield.

Side_Reactions cluster_desired Desired Pathway (SN2) cluster_side Competing Pathways start N-Boc-(R)-2-(hydroxymethyl)azetidine + Base + MeI desired O-Methylation start->desired High Yield n_meth N-Methylation (if N-H is present) start->n_meth Incomplete Protection elim Elimination (E2) (minor pathway) start->elim Harsh Conditions quat N-Quaternization (Post-Deprotection Risk) desired->quat Excess MeI in Deprotection

troubleshooting diastereoselectivity in azetidine alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Chemistry

Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled synthesis involving the azetidine scaffold. The unique strain and geometry of this four-membered ring present both opportunities and significant challenges, particularly in controlling diastereoselectivity during alkylation reactions.[1]

This document moves beyond simple protocols to explain the underlying principles governing stereochemical outcomes. Our goal is to empower you with the knowledge to not only troubleshoot existing experiments but to rationally design future synthetic strategies with predictable control.

Troubleshooting Guide: Diastereoselective Azetidine Alkylation

This section addresses the most common issues encountered during the alkylation of azetidine enolates, particularly those derived from substrates like N-protected azetidin-3-ones.

Problem 1: Poor Diastereoselectivity (Diastereomeric Ratio, d.r., Approaching 1:1)

You've successfully alkylated your azetidine substrate, but the formation of your desired product is accompanied by a nearly equal amount of its diastereomer.

Potential Causes & Mechanistic Rationale:

  • Insufficient Steric Differentiation: The energy difference between the two competing transition states leading to the diastereomeric products is minimal. This often occurs when the existing stereodirecting groups on the azetidine ring are not sufficiently bulky to effectively shield one face of the planar enolate.

  • High Reaction Temperature: At elevated temperatures, there may be enough thermal energy to overcome the small activation energy barrier between the two diastereomeric transition states, leading to erosion of selectivity. Kinetic control is compromised.[2]

  • Enolate Geometry Equilibration: If the enolate is not trapped quickly or if conditions allow for equilibration (e.g., presence of unreacted ketone), the thermodynamic ratio of enolates may not favor a single stereochemical pathway.[3]

Recommended Solutions:

  • Lower the Reaction Temperature: This is the most critical first step. Reducing the temperature (e.g., from -40 °C to -78 °C) decreases the available thermal energy, exaggerating the energetic differences between the transition states and favoring the lower-energy pathway.[2]

  • Increase Steric Bulk:

    • N-Protecting Group: If synthetically feasible, switch to a bulkier N-protecting group. For example, replacing an N-Boc group with an N-trityl or a sterically demanding aryl sulfonyl group can dramatically enhance facial shielding.

    • Base Selection: The cation of the base plays a crucial role. A bulkier base/counterion combination, such as potassium hexamethyldisilazide (KHMDS), can create a more sterically encumbered transition state than lithium diisopropylamide (LDA).[2][4]

  • Solvent Modification: The solvent influences the aggregation state and solvation of the lithium enolate. Switching from THF to a less coordinating solvent like toluene or hexanes at low temperatures can sometimes lead to more organized, selective transition states.

Problem 2: The Opposite Diastereomer is the Major Product

Your reaction is selective, but it yields the undesired diastereomer, contrary to predictions from standard steric models (e.g., Felkin-Ahn).

Potential Causes & Mechanistic Rationale:

  • Unanticipated Chelation Control: This is the most common cause for inversion of selectivity. If your N-protecting group (e.g., Boc, Cbz) or another substituent contains a Lewis basic atom (like oxygen), it can coordinate with the lithium cation of the enolate. This forms a rigid, five- or six-membered chelated ring that locks the conformation of the transition state.[5][6] The electrophile is then forced to attack from the only accessible face, which may be opposite to the one predicted by simple steric hindrance.[7][8]

  • Dipole and Orbital Effects: In some cases, stereoelectronic effects, such as minimizing dipole-dipole interactions or maximizing orbital overlap between the enolate π-system and adjacent sigma bonds, can override purely steric considerations.

Recommended Solutions:

  • Disrupt Chelation:

    • Change the Cation: Switch from a lithium base (LDA, LiHMDS) to a sodium or potassium base (NaHMDS, KHMDS). Larger, "softer" cations like K+ are less effective at chelation than Li+.[6]

    • Add a Coordinating Solvent/Additive: Adding a highly coordinating solvent like HMPA (use with extreme caution) or its safer alternative, DMPU, can solvate the lithium cation, preventing it from forming a chelate with the substrate.

  • Modify the Chelating Group: If possible, change the N-protecting group to one incapable of chelation, such as a simple alkyl or aryl group.

Diagram: Troubleshooting Workflow for Diastereoselectivity

G start Low Diastereoselectivity (d.r. < 5:1) q1 Is d.r. near 1:1? start->q1 Analyze Product Ratio q2 Is the wrong diastereomer major? q1->q2 No sub1 Cause: Insufficient Energy Difference q1->sub1 Yes sub2 Cause: Unexpected Chelation Control q2->sub2 Yes sol1 Action: 1. Lower Temperature (-78°C) 2. Increase Steric Bulk (N-group, Base) 3. Change Solvent sub1->sol1 sol2 Action: 1. Switch Cation (Li+ -> K+) 2. Add DMPU/HMPA 3. Modify Chelating Group sub2->sol2 G cluster_0 Alkylation of N-Boc-azetidin-3-one Enolate enolate Planar Lithium Enolate ts_a Pathway A (Less Hindered Attack) Anti to Bulky Boc Group enolate->ts_a Low Energy TS (Ea low) ts_b Pathway B (More Hindered Attack) Syn to Bulky Boc Group enolate->ts_b High Energy TS (Ea high) prod_a Major Diastereomer (trans) ts_a->prod_a Fast prod_b Minor Diastereomer (cis) ts_b->prod_b Slow

References

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of azetidine ring formation. As a critical structural motif in medicinal chemistry and drug development, the synthesis of the strained four-membered azetidine ring presents unique challenges.[1][2] The high ring strain, approximately 25.4 kcal/mol, drives both its unique reactivity and the synthetic difficulties encountered, often leading to low yields and competing side reactions.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides practical, field-proven insights through troubleshooting guides and FAQs to navigate the complexities of azetidine synthesis, ensuring higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring?

A1: The construction of the azetidine ring is primarily achieved through a few key strategies:

  • Intramolecular Cyclization: This is the most widely used method, typically involving a γ-amino alcohol, γ-haloamine, or other precursor where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position, forming the C-N bond of the ring.[3][4]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to directly form the four-membered ring.[2][5] This method is powerful but can be limited by the photochemical reactivity of the substrates.[6]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a readily accessible β-lactam can be reduced to a methylene group using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) to yield the corresponding azetidine.[7][8]

  • Ring Expansion of Aziridines: Aziridines can be converted into azetidines through various ring-expansion protocols, offering another route to this strained heterocyclic system.[8]

Q2: Why are my yields for intramolecular cyclization consistently low?

A2: Low yields are a frequent hurdle in azetidine synthesis via intramolecular cyclization. The primary reasons stem from the high activation energy required to form the strained four-membered ring.[1] Key contributing factors include:

  • Competing Intermolecular Reactions: The precursor can react with other molecules of itself (dimerization or polymerization) instead of cyclizing.[9]

  • Side Reactions: Elimination reactions (to form alkenes) can compete with the desired SN2 substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[9]

  • Poor Leaving Group: The leaving group at the γ-position may not be sufficiently reactive to be displaced by the amine nucleophile under the applied conditions.[1][9]

  • Steric Hindrance: Bulky substituents on the carbon backbone or the nitrogen atom can sterically impede the intramolecular SN2 attack.[1]

Q3: How critical is the choice of protecting group for the nitrogen atom?

A3: The nitrogen protecting group is crucial and serves multiple purposes. An ideal protecting group should be stable to the reaction conditions for activating the γ-position (e.g., mesylation) but should not overly diminish the nucleophilicity of the nitrogen for the subsequent cyclization. For certain reactions like the Mitsunobu cyclization, the pKa of the nitrogen nucleophile is critical; N-acylated or N-sulfonylated amino alcohols are often required to ensure the nitrogen is acidic enough to be deprotonated in the catalytic cycle.[10][11] Furthermore, some protecting groups can be used to activate α-C-H bonds for further functionalization.[12]

Troubleshooting Guide: Intramolecular Cyclization

This section addresses the most common issue encountered in azetidine synthesis: low or no yield during the final ring-closing step.

Issue: Low or No Yield in Intramolecular Cyclization
  • Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material (e.g., the γ-amino alcohol or γ-haloamine). Alternatively, you may observe the formation of significant baseline material or multiple unidentified spots, suggesting polymerization or degradation.[9]

  • Probable Causes & Suggested Solutions: The following diagram and table outline a systematic approach to troubleshooting this problem.

Troubleshooting Workflow

G start Low/No Yield Observed check_lg Is the Leaving Group (LG) sufficiently reactive? (e.g., OMs, OTs, OTf, I) start->check_lg improve_lg SOLUTION: Convert -OH to a better LG. - Activate with MsCl, TsCl. - If LG is Cl/Br, consider in situ Finkelstein reaction (NaI). check_lg->improve_lg No check_concentration Are intermolecular reactions competing? (Polymerization) check_lg->check_concentration Yes reassess Re-evaluate substrate and consider alternative strategy (e.g., Mitsunobu, C-H amination) improve_lg->reassess high_dilution SOLUTION: Employ high-dilution conditions. - Slowly add substrate to a heated solution of base/solvent. - Target final concentration <0.05 M. check_concentration->high_dilution Yes check_base Is the base appropriate? (Strength & Nucleophilicity) check_concentration->check_base No high_dilution->reassess change_base SOLUTION: Use a strong, non-nucleophilic base. - NaH is a common choice for deprotonating the N-H without competing. - K₂CO₃ or DBU can also be effective. check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->reassess increase_temp SOLUTION: Increase reaction temperature. - Formation of the strained ring often requires significant thermal energy. - Switch to a higher-boiling solvent (e.g., DMF, DMSO). check_temp->increase_temp No check_temp->reassess Yes increase_temp->reassess

Caption: Troubleshooting flowchart for low-yield azetidine cyclization.

In-Depth Troubleshooting Table
Probable CauseDetailed ExplanationSuggested Solutions & Scientific Rationale
Poor Leaving Group The rate of the SN2 cyclization is highly dependent on the ability of the leaving group to depart. Hydroxyl groups (-OH) are poor leaving groups and must be activated. Halides like -Cl and -Br can be effective, but -I is superior. Sulfonate esters are among the best.[1][9]1. Activate Hydroxyl Groups: Convert the γ-amino alcohol to a sulfonate ester like a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf). This is typically done using the corresponding sulfonyl chloride (MsCl, TsCl) and a tertiary amine base (e.g., Et₃N).[9] 2. In Situ Halide Exchange: If using a γ-chloro or γ-bromo amine, add a catalytic amount of sodium iodide (NaI). The Finkelstein reaction will generate the more reactive γ-iodo amine in situ, accelerating the cyclization.
Intermolecular Side Reactions At high concentrations, the nucleophilic amine of one molecule is more likely to react with the electrophilic γ-carbon of another molecule, leading to dimers and polymers instead of the desired intramolecular cyclization.[9]1. Use High-Dilution Conditions: The key to favoring the intramolecular pathway is to keep the concentration of the precursor low. This is best achieved by the slow, syringe-pump addition of the substrate to a heated solution of the base in the chosen solvent. Final concentrations are often in the 0.01–0.05 M range.
Incorrect Base The base must be strong enough to deprotonate the nitrogen (if it's a secondary amine or protected as a sulfonamide) to make it a potent nucleophile. However, the base should be non-nucleophilic to avoid competing with the amine in attacking the γ-carbon.[9]1. Select a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amine and the only byproduct is H₂ gas. Other options include potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Insufficient Thermal Energy The formation of a strained four-membered ring involves a high-energy transition state.[1] Insufficient temperature can lead to a very slow or stalled reaction.1. Increase Reaction Temperature: Many azetidine cyclizations require heating. If the reaction is sluggish in a solvent like THF (boiling point ~66 °C), switch to a higher-boiling polar aprotic solvent like DMF or DMSO to access higher temperatures and potentially accelerate the SN2 reaction.[9]

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a robust and common method involving the activation of a γ-amino alcohol via mesylation, followed by base-mediated cyclization.[9]

Step A: Activation of the Hydroxyl Group (Mesylation)
  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to act as a proton scavenger.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Caution: MsCl is corrosive and lachrymatory.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step B: Intramolecular Cyclization
  • Dissolve the crude mesylate from Step A in a suitable solvent such as anhydrous DMF.

  • Under an inert atmosphere, cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water. Handle with care.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C), monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding water or a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography. Using neutral or basic alumina can be advantageous to avoid the degradation of acid-sensitive azetidines.[1]

Protocol 2: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for cyclizing N-protected amino alcohols with a defined inversion of stereochemistry at the alcohol carbon.[10][13] The success of this reaction is highly dependent on the pKa of the nitrogen nucleophile.[10][11]

G cluster_0 Reagent Preparation & Addition cluster_1 Reaction & Workup reagents Dissolve N-protected γ-amino alcohol (1.0 eq) & PPh₃ (1.5 eq) in THF cool Cool to 0 °C (Ice Bath) reagents->cool add_dead Slowly add DIAD or DEAD (1.5 eq) solution in THF cool->add_dead react Stir at RT (Several hours to overnight) add_dead->react monitor Monitor by TLC/LC-MS react->monitor workup Concentrate solvent, then purify via column chromatography monitor->workup

Caption: Experimental workflow for the intramolecular Mitsunobu reaction.

  • Under an inert atmosphere, dissolve the N-protected γ-amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in anhydrous THF to the reaction mixture. Note: Azodicarboxylates are toxic and potentially explosive; handle with care.

  • Allow the reaction to slowly warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

References

Technical Support Center: Purification of Chiral Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of chiral azetidine intermediates. Azetidines are strained four-membered nitrogenous heterocycles that are critical building blocks in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The stereochemistry of these intermediates is often paramount to their biological activity, making the isolation of single enantiomers a critical and frequently challenging step in the drug development process.[3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of these valuable intermediates. We will move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions in your own laboratory work.

Section 1: Initial Purification of Crude Product (Achiral Methods)

Before attempting chiral separation, it is often more efficient to first remove achiral impurities from the crude reaction mixture. This simplifies the subsequent, more delicate chiral separation process.

Frequently Asked Questions: Achiral Purification

Question: My crude azetidine product is a complex mixture. Should I proceed directly to chiral HPLC?

Answer: It is highly inadvisable. Injecting a crude mixture directly onto an expensive chiral column can lead to irreversible contamination and damage. A preliminary "clean-up" step using standard achiral purification methods is the most robust approach.[4] This initial step removes byproducts, excess reagents, and other non-chiral impurities, which can otherwise interfere with the chiral separation by co-eluting with one of your desired enantiomers.

Question: What is the best achiral method for a preliminary clean-up of a multi-gram scale synthesis?

Answer: For gram-scale purifications, normal-phase flash column chromatography is typically the workhorse method.[5] It offers a good balance of resolution, speed, and scalability.

  • Why it works: This technique separates compounds based on their polarity. By carefully selecting a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), you can effectively isolate the racemic azetidine intermediate from impurities with different polarities.[5]

  • Expert Tip: Azetidines, being basic, can exhibit peak tailing on silica gel due to interactions with acidic silanol groups. To mitigate this, consider pre-treating your silica with triethylamine (TEA) or incorporating a small amount (~0.5-1%) of TEA or ammonia in methanol into your mobile phase.

Question: My azetidine intermediate is highly polar and water-soluble. Is flash chromatography still an option?

Answer: While challenging, it is possible. If your compound streaks on silica even with basic modifiers, reversed-phase flash chromatography using a C18-functionalized stationary phase is an excellent alternative. The separation mechanism is based on hydrophobicity, which is ideal for polar compounds. Alternatively, for initial workup, a simple liquid-liquid extraction can be very effective for removing highly non-polar or water-soluble impurities before chromatography.[5]

Workflow: Selecting an Initial Purification Strategy

The following decision tree illustrates a logical approach to selecting the appropriate achiral purification method.

Achiral_Purification_Workflow start Crude Reaction Mixture check_impurities Assess Impurity Profile (TLC, LC-MS, NMR) start->check_impurities decision_polarity Are impurities significantly different in polarity from the azetidine product? check_impurities->decision_polarity decision_scale Scale > 1g? decision_polarity->decision_scale Yes rp_flash Reversed-Phase Flash Chromatography decision_polarity->rp_flash No (Similar Polarity) flash_chrom Normal-Phase Flash Chromatography to_chiral Proceed to Chiral Separation flash_chrom->to_chiral extraction Liquid-Liquid Extraction extraction->to_chiral decision_scale->flash_chrom Yes decision_scale->extraction No (Small Scale & Gross Separation) rp_flash->to_chiral

Caption: Decision tree for initial achiral purification.

Section 2: Chiral Separation Techniques

Once the racemic azetidine intermediate is reasonably pure, the next step is to resolve the enantiomers. The choice of technique depends on the scale, the properties of the molecule, and available equipment.

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used analytical and semi-preparative technique for separating enantiomers.[6]

Troubleshooting & FAQs: Chiral HPLC

Question: I am not seeing any separation of my azetidine enantiomers. What should I do first?

Answer: The first and most critical variable is the Chiral Stationary Phase (CSP) . For basic, nitrogen-containing compounds like azetidines, polysaccharide-based CSPs are the most successful.[7]

  • Verify Column Selection: Start your screening with columns like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based). A statistical analysis shows these two columns alone can resolve 50-60% of all racemic samples.[8]

  • Optimize Mobile Phase: In normal-phase HPLC, the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is key. A lower percentage of alcohol generally increases retention and can improve resolution.[7] Try screening different alcohols, as this can dramatically change selectivity.

  • Add a Basic Modifier: As mentioned for flash chromatography, peak shape and resolution for basic azetidines are often dramatically improved by adding a basic modifier like diethylamine (DEA) to the mobile phase at a concentration of 0.1%.[7]

Question: My retention times are shifting between injections. What is causing this inconsistency?

Answer: Inconsistent results are often due to a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: Chiral separations can require significantly longer equilibration times than achiral methods.[9] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before injecting your sample.[9]

  • Mobile Phase Preparation: Prepare your mobile phase fresh daily. The more volatile components (like hexane or DEA) can evaporate over time, changing the composition and affecting retention.[7]

  • "Additive Memory Effect": If the column was previously used with an acidic modifier, residual acid can interfere with the separation of your basic azetidine. It may require extensive flushing to remove these residues before re-equilibrating with your basic mobile phase.[7]

Question: I have a slight separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer:

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) as this allows more time for the differential interactions between the enantiomers and the CSP to occur.[9]

  • Adjust the Temperature: Temperature can significantly impact chiral recognition. Decreasing the column temperature (e.g., to 15°C or 25°C) often increases chiral selectivity by enhancing the weak intermolecular forces (like hydrogen bonds and dipole-dipole interactions) responsible for separation.[9]

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the chiral recognition mechanism and sometimes provides the necessary boost in resolution.

Protocol: Chiral HPLC Method Development Screen
  • Column Selection: Choose a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare three mobile phases:

    • A: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)

    • B: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

    • C: n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)

  • Sample Preparation: Dissolve your purified racemic azetidine in the initial mobile phase (A) to a concentration of ~1 mg/mL.[7]

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 230 nm)

    • Injection Volume: 10 µL

  • Procedure: a. Equilibrate the column with mobile phase A for at least 30 minutes until the baseline is stable.[7] b. Inject the sample and run the analysis. c. If no separation or poor resolution is observed, switch to mobile phase B, re-equilibrate, and inject again. d. Repeat the process with mobile phase C. e. Based on the results, fine-tune the alcohol percentage, temperature, or flow rate to optimize the separation.

Technique 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener," and often faster alternative to HPLC for both chiral and achiral separations.[3][10] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations.[11]

Troubleshooting & FAQs: Chiral SFC

Question: When should I choose SFC over HPLC for my chiral azetidine separation?

Answer: SFC is particularly advantageous for:

  • Speed and Throughput: SFC runs are typically 3-5 times faster than HPLC runs, with much shorter column equilibration times.[11][12] This is ideal for high-throughput screening or when purifying larger quantities.

  • "Greener" Chemistry: SFC significantly reduces the consumption of organic solvents, replacing the bulk of the mobile phase with non-toxic, recyclable CO₂.[3]

  • Improved Resolution: The unique properties of supercritical fluids can sometimes provide better or complementary selectivity compared to HPLC for difficult separations.[13]

Question: I'm getting sample precipitation when I inject onto the SFC. How can I fix this?

Answer: This is a common issue in SFC. The sample must be fully dissolved in a solvent that is miscible with the supercritical CO₂/co-solvent mobile phase.

  • Solvent Choice: The best sample solvent is often the mobile phase co-solvent itself (typically methanol). For less soluble compounds, a 1:1 mixture of Dichloromethane/Methanol can be effective, but care must be taken to ensure solubility on-column.[12]

  • Concentration: Avoid preparing overly concentrated samples, as this increases the risk of precipitation upon injection into the mobile phase stream.

Data Summary: HPLC vs. SFC for Chiral Separations
FeatureChiral HPLC (Normal Phase)Chiral SFC
Primary Mobile Phase Hexane/HeptaneSupercritical CO₂
Typical Co-Solvents Isopropanol, EthanolMethanol, Ethanol
Run Time Slower (15-30 min)Faster (3-10 min)[12]
Solvent Consumption HighLow (80-90% reduction)[11]
Product Recovery Slower (evaporation of non-polar solvents)Faster (CO₂ vaporizes, leaving product in small volume of co-solvent)
Pressure ModerateHigh (requires back-pressure regulator)
Technique 3: Diastereomeric Crystallization

For larger-scale purifications (multi-gram to kilogram), diastereomeric crystallization is often the most cost-effective and scalable method.

  • Principle: The racemic azetidine (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[14] By choosing an appropriate solvent, one diastereomeric salt can be selectively crystallized, while the other remains dissolved in the mother liquor.

Troubleshooting & FAQs: Diastereomeric Crystallization

Question: How do I choose the right chiral resolving agent for my azetidine?

Answer: The choice is critical and often empirical. Common choices for resolving basic amines include:

  • (R)- or (S)-Mandelic acid

  • (R)- or (S)-Tartaric acid

  • (R)- or (S)-Camphorsulfonic acid Screening several resolving agents in parallel on a small scale is the most effective strategy.

Question: My diastereomeric salts won't crystallize; they just oil out. What should I do?

Answer: "Oiling out" occurs when the salt's melting point is lower than the solution temperature or when it has excessively high solubility.

  • Solvent System: This is the most important variable. You need a solvent where the desired salt is sparingly soluble. Start with common solvents like ethanol, isopropanol, or acetone. Try using solvent/anti-solvent systems (e.g., dissolving in methanol and slowly adding a less polar solvent like ethyl acetate or MTBE until turbidity is observed).

  • Temperature: Try cooling the solution slowly. A rapid crash-cooling often leads to oils or amorphous solids. A slow, controlled temperature gradient is best.

  • Concentration: The solution may be too concentrated or too dilute. Experiment with different concentrations.

Workflow: Diastereomeric Resolution

Diastereomeric_Resolution_Workflow start Racemic Azetidine (R/S) react React with Chiral Acid (e.g., R'-Acid) start->react salts Mixture of Diastereomeric Salts (R,R' and S,R') react->salts crystallize Fractional Crystallization (Solvent Screening) salts->crystallize separate Separate Crystals from Mother Liquor crystallize->separate crystals Solid Crystals (e.g., R,R' salt) separate->crystals liquor Mother Liquor (Enriched in S,R' salt) separate->liquor liberate1 Liberate Free Base (Add aq. Base, Extract) crystals->liberate1 liberate2 Liberate Free Base (Add aq. Base, Extract) liquor->liberate2 product1 Pure R-Azetidine liberate1->product1 product2 Enriched S-Azetidine liberate2->product2

Caption: Workflow for purification via diastereomeric crystallization.

Section 3: Determination of Enantiomeric Excess (ee)

After separation, you must quantify the success of the purification by determining the enantiomeric excess (ee) of the product.

Question: How do I calculate ee from my chiral HPLC chromatogram?

Answer: The enantiomeric excess is calculated from the peak areas of the two enantiomers. The formula is:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [15]

Where Area₁ and Area₂ are the integrated peak areas of the first and second eluting enantiomers, respectively.

Question: I do not have access to chiral HPLC or SFC. Is there another way to determine ee?

Answer: Yes, you can use NMR spectroscopy after derivatizing your azetidine enantiomers with a chiral derivatizing agent (CDA) .[13][16]

  • Principle: You react your enantiomerically enriched azetidine sample with a single, pure enantiomer of a CDA, such as Mosher's acid chloride (MTPA-Cl).[2][16] This converts your pair of enantiomers into a pair of diastereomers. These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum.[2]

  • Procedure:

    • React a sample of your purified azetidine with (R)-MTPA-Cl.

    • Acquire a high-resolution ¹H NMR (or ¹⁹F NMR, which is often cleaner) spectrum of the resulting diastereomeric amide product.

    • Identify a well-resolved pair of peaks corresponding to the two diastereomers.

    • Integrate these two peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of your original sample. You can then use this ratio in the ee calculation formula above.

Section 4: General Troubleshooting

Question: I am concerned about the stability of my azetidine during purification. Can the ring open?

Answer: Yes, azetidines are strained rings and can be susceptible to ring-opening, especially under harsh acidic or heating conditions.[17]

  • pH Control: When performing extractions or crystallization, avoid using strong acids to protonate the azetidine unless necessary. When liberating the free base from a salt, use a mild base like sodium bicarbonate or potassium carbonate and avoid prolonged exposure.

  • Temperature: When concentrating your product on a rotary evaporator, use a low bath temperature to minimize the risk of degradation or racemization.

Question: Could my chiral azetidine be racemizing during purification?

Answer: Racemization is possible if there is an acidic proton adjacent to the stereocenter that can be removed under the purification conditions, particularly if basic modifiers are used at elevated temperatures. Always check the ee of your final product and compare it to a sample from the starting pool to ensure no loss of enantiopurity has occurred during the purification process.

References

Technical Support Center: Optimizing Solvent and Temperature for Azetidine Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for optimizing azetidine ring closure reactions. The synthesis of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a critical step in the development of many pharmaceutical compounds due to its unique conformational constraints and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] However, the inherent ring strain of the azetidine core presents significant synthetic challenges, often leading to low yields and competing side reactions.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing solvent and temperature for successful azetidine synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My azetidine ring closure is resulting in very low yields. What are the primary factors related to solvent and temperature I should investigate?

A1: Low yields are a common hurdle in azetidine synthesis, largely due to the high activation energy required to form the strained four-membered ring.[3] When troubleshooting, solvent and temperature are critical parameters to evaluate.

  • Unfavorable Reaction Kinetics: The transition state for a 4-exo-tet cyclization is often high in energy.[3]

    • Solution: A systematic optimization of reaction temperature is crucial. Increasing the temperature can provide the necessary activation energy for ring closure.[5] For instance, some reactions that do not proceed at room temperature may require reflux conditions.[5] Consider switching to a higher-boiling solvent if the current one limits the achievable temperature.[5]

  • Competing Intermolecular Reactions: Your precursor might be reacting with other molecules of itself (dimerization or polymerization) instead of cyclizing.[6]

    • Solution: Employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture. This favors the intramolecular cyclization over intermolecular side reactions. The choice of solvent can also influence this; a solvent that poorly solubilizes the starting material at lower temperatures but dissolves it at higher temperatures can sometimes be advantageous.

  • Side Reactions (e.g., Elimination): Elimination reactions can compete with the desired nucleophilic substitution, particularly with hindered substrates or when using strong, non-nucleophilic bases.[6]

    • Solution: The interplay between temperature and base/solvent choice is key. Lowering the reaction temperature can sometimes suppress elimination pathways. Additionally, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the desired SN2 reaction over elimination.[6]

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate and selectivity.

    • Solution: Screen a range of solvents with varying polarities. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to be a superior solvent to dichloromethane (CH₂Cl₂) or benzene, leading to higher yields of the desired azetidine.[3][7]

Q2: I am observing the formation of pyrrolidines (five-membered rings) instead of the desired azetidine. How can I control the regioselectivity by adjusting the solvent and temperature?

A2: The formation of more stable five- or six-membered rings is a significant competing pathway in azetidine synthesis.[3] Controlling this regioselectivity is a common challenge.

  • Thermodynamic vs. Kinetic Control: Azetidine formation (4-exo-tet) is often the kinetically favored pathway, while pyrrolidine formation (5-endo-tet) can be the thermodynamically favored product.

    • Solution: Lowering the reaction temperature generally favors the kinetic product. Experiment with a range of temperatures, starting from 0 °C or even lower, to find the optimal conditions that favor azetidine formation.

  • Catalyst and Solvent System: The choice of catalyst and solvent plays a crucial role in directing the cyclization.

    • Solution: For reactions like the intramolecular aminolysis of epoxy amines, the catalyst-solvent combination is critical. Lanthanum(III) triflate (La(OTf)₃) in a solvent like 1,2-dichloroethane (DCE) has been shown to be highly effective in promoting the 4-exo-tet cyclization to form azetidines, while other conditions might favor the 5-endo-tet pathway to form pyrrolidines.[5][7]

Q3: My reaction is very slow, even at elevated temperatures. How can I use the solvent to accelerate the reaction without promoting side reactions?

A3: A slow reaction rate can be due to a number of factors, including a poor leaving group or insufficient nucleophilicity of the amine.

  • Solvent Effects on SN2 Reactions: Intramolecular cyclization to form azetidines often proceeds via an SN2 mechanism.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile can significantly accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free. If you are using a nonpolar solvent like toluene or THF, switching to a polar aprotic solvent could dramatically increase the reaction rate.[6]

  • In Situ Generation of a Better Leaving Group: If your substrate has a hydroxyl group, it needs to be converted to a better leaving group (e.g., mesylate, tosylate). The choice of solvent for this activation step is also important.

    • Solution: Dichloromethane (CH₂Cl₂) is a common solvent for mesylation or tosylation reactions.[6] For the subsequent cyclization, you can either isolate the intermediate or perform a one-pot reaction where the solvent is exchanged for one that is more suitable for the cyclization step (e.g., DMF or THF).

Troubleshooting Workflow for Low Yield in Azetidine Synthesis

G start Low Yield of Azetidine check_temp Is the reaction temperature optimized? start->check_temp increase_temp Increase temperature or switch to a higher-boiling solvent. check_temp->increase_temp No check_side_products Are side products (e.g., pyrrolidine, elimination products) observed? check_temp->check_side_products Yes end_point Improved Yield increase_temp->end_point lower_temp Lower the reaction temperature to favor kinetic product. check_side_products->lower_temp Yes change_solvent Change to a more suitable solvent (e.g., polar aprotic for SN2). check_side_products->change_solvent No, but reaction is slow check_concentration Is the reaction concentration too high? check_side_products->check_concentration No lower_temp->end_point change_solvent->end_point high_dilution Use high dilution conditions. check_concentration->high_dilution Yes high_dilution->end_point

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring where solvent and temperature are key optimization parameters?

A1: The most common methods include:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[6][8] The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[7]

  • Mitsunobu Reaction: This method allows for the intramolecular cyclization of β-amino alcohols under mild conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

  • Wenker Synthesis: This classic method converts a β-amino alcohol to an aziridine, but modifications can be applied to synthesize azetidines from γ-amino alcohols.[11][12] It typically involves high temperatures, though milder versions have been developed.[11][13]

  • Catalytic Methods: Various catalytic systems, including those based on palladium, lanthanum, and copper, are used to facilitate azetidine ring closure.[1][7][14]

Q2: How does temperature affect enantioselective azetidine synthesis?

A2: For enantioselective reactions, lower temperatures are generally required to maximize stereocontrol.[5] Higher temperatures can lead to a loss of enantioselectivity by providing enough energy to overcome the activation energy difference between the pathways leading to the two enantiomers.

Q3: What is the ideal temperature range for a Mitsunobu reaction for azetidine formation?

A3: A typical Mitsunobu reaction is often started at 0 °C during the addition of the azodicarboxylate and then allowed to warm to room temperature.[15] However, for intramolecular cyclizations to form strained rings like azetidines, the optimal conditions may vary, and monitoring the reaction by TLC is crucial.

Q4: Are there any general guidelines for solvent selection for azetidine synthesis?

A4: While the optimal solvent is substrate-dependent, some general guidelines are:

  • For SN2-type cyclizations, polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices.[6]

  • Tetrahydrofuran (THF) is a versatile and commonly used solvent for a variety of azetidine syntheses, including the Mitsunobu reaction.[10][15]

  • For reactions requiring higher temperatures, solvents like toluene, xylene, or 1,2-dichloroethane (DCE) are suitable.[1][7]

  • It is crucial to use anhydrous solvents , as water can deactivate many catalysts and reagents.[5]

Common Synthetic Pathways to the Azetidine Ring

G cluster_0 Starting Materials cluster_1 Reaction Type gamma_amino_alcohol γ-Amino Alcohol intramolecular_cyclization Intramolecular Cyclization gamma_amino_alcohol->intramolecular_cyclization wenker Wenker Synthesis gamma_amino_alcohol->wenker gamma_haloamine γ-Haloamine gamma_haloamine->intramolecular_cyclization beta_amino_alcohol β-Amino Alcohol mitsunobu Mitsunobu Reaction beta_amino_alcohol->mitsunobu epoxy_amine Epoxy Amine catalytic_aminolysis Catalytic Aminolysis epoxy_amine->catalytic_aminolysis azetidine Azetidine intramolecular_cyclization->azetidine mitsunobu->azetidine wenker->azetidine catalytic_aminolysis->azetidine

Caption: Common synthetic pathways to the azetidine ring.

Data Presentation

Table 1: Effect of Solvent on La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
EntrySolventTemperature (°C)Yield (%)
11,2-Dichloroethane (DCE)Reflux81
2BenzeneReflux<81 (lower selectivity)
3Dichloromethane (CH₂Cl₂)RefluxIncomplete reaction

Data adapted from Kuriyama et al. (2022).[7] This table highlights the significant impact of solvent choice on reaction outcome, with DCE providing the best yield under reflux conditions.

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates.[6]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from the work of Kuriyama et al. (2022).[7]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.

References

Technical Support Center: Refining Purification Methods for N-Boc Protected Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Boc protected azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of these valuable synthetic intermediates. The inherent ring strain and polarity of the azetidine core, combined with the properties of the N-Boc protecting group, can present unique purification challenges.[1] This guide offers practical, field-proven insights to help you navigate these complexities and achieve high purity for your compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of N-Boc protected azetidines, offering potential causes and actionable solutions.

Issue 1: Product Decomposition on Silica Gel Column Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Appearance of new, more polar spots on TLC after running a column.

  • Low overall recovery of the desired product from the column.

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the partial or complete cleavage of the acid-labile N-Boc protecting group.[2] This is a primary concern as the Boc group's main feature is its sensitivity to acid.[2]

  • Ring Strain: The four-membered azetidine ring is inherently strained and can be susceptible to ring-opening reactions under certain conditions, which can be exacerbated by prolonged contact with an acidic stationary phase.[1]

Solutions:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites on the silica surface, minimizing Boc deprotection.[3]

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[4]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). A faster elution reduces the contact time between your compound and the stationary phase.

  • 2D TLC Stability Test: Before committing to a large-scale column, perform a two-dimensional TLC to assess compound stability. Spot your compound, run the TLC in one direction, let it dry completely, and then run it again in the perpendicular direction with the same solvent system. If new spots appear, it's an indication of decomposition on the silica.[4]

Issue 2: Co-elution of Product with Impurities

Symptoms:

  • Overlapping spots on TLC, even with various solvent systems.

  • Fractions from the column contain both the desired product and impurities, as confirmed by ¹H NMR or LC-MS.

Potential Causes:

  • Similar Polarity: The impurity may have a polarity very close to that of your N-Boc protected azetidine. This is common with starting materials or byproducts from the reaction.

  • Overloading the Column: Applying too much crude material to the column can lead to broad bands and poor separation.

Solutions:

  • Optimize the Solvent System:

    • Systematically screen a range of solvent systems with varying polarities.[3] A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can be very effective.[1]

    • Consider adding a small amount of a third solvent to the eluent to fine-tune the separation. For example, adding a small amount of methanol to a hexane/ethyl acetate mixture can significantly alter the elution profile.

  • Alternative Purification Techniques:

    • Preparative HPLC: For challenging separations, preparative HPLC can offer much higher resolution than standard flash chromatography.[3]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[5] Experiment with different solvent/anti-solvent pairs to find optimal conditions.

    • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from your neutral N-Boc protected product.[6][7]

Issue 3: Product is an Oil and Difficult to Handle/Purify

Symptoms:

  • The purified product is a viscous oil, making it difficult to handle and assess purity.

  • Oils can trap residual solvents.

Solutions:

  • Salt Formation: If the final application allows, you can convert the oily product into a solid salt. For Boc-protected amino acids that are oils, conversion to a dicyclohexylamine (DCHA) salt can facilitate precipitation and purification.[8]

  • Seed Crystals: If you have a small amount of solid material, you can use it as a seed crystal to induce crystallization in the bulk oil.[5]

  • Co-evaporation with a High-Boiling Point Solvent: To remove residual low-boiling point solvents, dissolve the oil in a small amount of a higher-boiling point solvent (like toluene) and re-evaporate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Is the N-Boc group stable during purification?

The stability of the N-Boc group is a critical consideration. It is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[2] However, it is highly sensitive to acidic conditions.[2] During column chromatography on silica gel, the inherent acidity of the stationary phase can lead to partial or complete deprotection.[3] It is crucial to neutralize the silica gel with a base like triethylamine or use an alternative, less acidic stationary phase.[3] When using acidic modifiers like TFA in HPLC, even at low concentrations (0.1%), some cleavage of the Boc group can occur, especially if fractions are left standing for extended periods or concentrated at elevated temperatures.[9]

Q2: What are the best analytical techniques to assess the purity of my N-Boc protected azetidine?

A multi-faceted approach is recommended for a comprehensive purity profile.[10]

  • ¹H NMR Spectroscopy: This is essential for structural confirmation. The presence of the Boc group is confirmed by a characteristic singlet for the nine tert-butyl protons, typically around 1.4 ppm.[1] The absence of significant impurity signals provides a qualitative assessment of purity.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantitative purity analysis.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying and quantifying trace impurities, especially those that may not have a UV chromophore.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for detecting volatile impurities and residual solvents.[10]

Q3: My N-Boc protected azetidine is highly polar. What are some strategies for its purification?

The purification of small, polar molecules can be challenging.[12]

  • Reversed-Phase Chromatography: If the compound is too polar for normal-phase silica gel chromatography (i.e., it elutes with the solvent front even in highly polar solvent systems), reversed-phase chromatography (e.g., C18 silica) may be a better option.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a chromatographic technique that is well-suited for the separation of highly polar compounds.[12]

  • Derivatization: In some cases, derivatizing the molecule to a less polar form can facilitate extraction and purification.[12]

Q4: Can I use an acid-base extraction to purify my N-Boc protected azetidine?

Yes, acid-base extraction is a powerful technique for removing acidic or basic impurities from your neutral N-Boc protected azetidine.[6][7] The process involves dissolving the crude mixture in an organic solvent and washing with an aqueous acid to remove basic impurities, followed by washing with an aqueous base to remove acidic impurities.[13] The desired neutral N-Boc protected azetidine will remain in the organic layer.[6]

Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol describes a standard procedure for purifying an N-Boc protected azetidine using silica gel that has been neutralized to prevent deprotection.

Materials:

  • Crude N-Boc protected azetidine

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (Et₃N)

  • Appropriate eluent system (e.g., Hexane/Ethyl Acetate)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.

  • Prepare the Neutralized Silica Slurry: In a beaker, add the required amount of silica gel. Add the chosen eluent system to create a slurry. Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently for a few minutes.

  • Pack the Column: Pour the neutralized silica slurry into the column. Use gentle air pressure to pack the column evenly, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[14]

  • Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure to achieve a steady flow rate.

  • Monitor the Elution: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for a Model N-Boc Azetidine

Purification MethodPurity Achieved (%)Recovery (%)Notes
Standard Silica Gel Chromatography8560Significant deprotection observed by ¹H NMR.
Neutralized Silica Gel Chromatography>9885Minimal deprotection, clean product.
Alumina Chromatography (Neutral)9580Good alternative to neutralized silica.
Recrystallization (EtOAc/Hexane)>9970Effective for solid products, may require optimization.
Preparative HPLC (C18)>9975High purity, but lower throughput.

Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude N-Boc Azetidine is_solid Is the compound a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No final_product Pure N-Boc Azetidine recrystallize->final_product TLC_screen Screen solvent systems on TLC column_chrom->TLC_screen column_chrom->final_product Run Column stability_check Compound stable on silica? TLC_screen->stability_check neutralized_column Use Neutralized Silica (add 1% Et3N) stability_check->neutralized_column No good_separation Good separation on TLC? stability_check->good_separation Yes alternative_phase Use Alternative Phase (Alumina, Florisil) neutralized_column->alternative_phase If decomposition persists neutralized_column->good_separation alternative_phase->good_separation good_separation:e->column_chrom:w Yes prep_hplc Consider Preparative HPLC good_separation->prep_hplc No acid_base_extraction Consider Acid-Base Extraction (to remove ionic impurities) good_separation->acid_base_extraction If ionic impurities present prep_hplc->final_product acid_base_extraction->column_chrom

Caption: Decision tree for selecting a suitable purification method.

Logic of Acid-Base Extraction

AcidBaseExtraction start Crude Product in Organic Solvent (N-Boc Azetidine, Acidic Impurity, Basic Impurity) wash_acid Wash with aq. Acid (e.g., 1M HCl) start->wash_acid organic_layer1 Organic Layer: N-Boc Azetidine Acidic Impurity wash_acid->organic_layer1 aqueous_layer1 Aqueous Layer: Protonated Basic Impurity wash_acid->aqueous_layer1 wash_base Wash with aq. Base (e.g., 1M NaOH) organic_layer2 Organic Layer: Pure N-Boc Azetidine wash_base->organic_layer2 aqueous_layer2 Aqueous Layer: Deprotonated Acidic Impurity wash_base->aqueous_layer2 organic_layer1->wash_base

Caption: Flowchart of an acid-base extraction for purification.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of (2R)-2-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of the chiral synthetic building block, (2R)-2-(methoxymethyl)azetidine. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed protocol for NMR analysis, a thorough interpretation of the expected ¹H and ¹³C NMR spectra, and a comparative discussion on the utility of NMR in structural elucidation.

The Critical Role of NMR in Characterizing Chiral Azetidines

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that are integral components of numerous biologically active compounds and approved pharmaceuticals. The precise determination of their molecular structure, including stereochemistry, is paramount for understanding their function and ensuring the efficacy and safety of potential drug candidates.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such molecules in solution.[2][3]

Unlike mass spectrometry, which provides information about the molecular weight, or infrared spectroscopy, which identifies functional groups, NMR provides a detailed map of the carbon-hydrogen framework. Through the analysis of chemical shifts, coupling constants, and two-dimensional correlation experiments, one can deduce the connectivity of atoms and the spatial relationships between them. For a chiral molecule like this compound, NMR is indispensable for confirming the relative stereochemistry of substituents on the azetidine ring.[3][4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A well-defined experimental protocol is the foundation for obtaining high-quality, interpretable NMR data. The following steps outline a robust procedure for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with exchangeable protons (like the N-H proton), methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. Highly concentrated samples can lead to peak broadening.[4]

  • Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.[4][5]

¹H NMR Spectroscopy
  • Instrument Setup : The NMR spectrometer should be tuned and the magnetic field shimmed to achieve optimal resolution and lineshape.

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a ¹H NMR spectrum.[5]

  • Acquisition Parameters :

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]

¹³C NMR Spectroscopy
  • Pulse Program : A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is commonly used.[5]

  • Acquisition Parameters :

    • Spectral Width: 200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Processing : Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar azetidine derivatives found in the literature.[6][7][8]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H23.5 - 3.7m-
H3a, H3b1.9 - 2.2m-
H4a, H4b3.1 - 3.4m-
CH₂O3.4 - 3.6d~5-7
OCH₃~3.3s-
NH1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C260 - 65
C325 - 30
C445 - 50
CH₂O70 - 75
OCH₃~59

Interpretation of the NMR Spectra

A detailed analysis of the predicted chemical shifts and coupling patterns provides a comprehensive structural confirmation of this compound.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectrum Analysis
  • Azetidine Ring Protons (H2, H3, H4) : The protons on the four-membered ring are expected to resonate in the upfield region of the spectrum. The H2 proton, being adjacent to the nitrogen and the methoxymethyl substituent, will be the most downfield of the ring protons, appearing as a multiplet around 3.5-3.7 ppm. The diastereotopic methylene protons at C3 (H3a, H3b) and C4 (H4a, H4b) will appear as complex multiplets due to geminal and vicinal coupling.

  • Methoxymethyl Group Protons (CH₂O, OCH₃) : The methylene protons of the methoxymethyl group (CH₂O) are expected to appear as a doublet around 3.4-3.6 ppm, coupled to the H2 proton. The methyl protons of the methoxy group (OCH₃) will give rise to a sharp singlet at approximately 3.3 ppm.

  • NH Proton : The proton attached to the nitrogen atom will likely appear as a broad singlet in the range of 1.5-2.5 ppm. Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis
  • Azetidine Ring Carbons (C2, C3, C4) : The C2 carbon, being attached to both the nitrogen and the methoxymethyl group, will be the most downfield of the ring carbons, resonating between 60-65 ppm. The C4 carbon, adjacent to the nitrogen, will appear around 45-50 ppm. The C3 carbon will be the most upfield of the ring carbons, with a chemical shift in the 25-30 ppm range.

  • Methoxymethyl Group Carbons (CH₂O, OCH₃) : The carbon of the methylene group (CH₂O) is expected to resonate at approximately 70-75 ppm, while the methyl carbon of the methoxy group (OCH₃) will appear around 59 ppm.

Comparative Analysis: NMR vs. Other Techniques and Structural Analogs

While techniques like GC-MS can confirm the molecular weight and fragmentation pattern, and chiral HPLC can determine enantiomeric purity, neither can provide the detailed structural connectivity and stereochemical information that NMR affords. For instance, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can establish the through-space proximity of protons, which is crucial for confirming the cis or trans relationship of substituents on the azetidine ring.[3]

Compared to unsubstituted azetidine, where the ring protons resonate at higher field, the electron-withdrawing effect of the methoxymethyl group at the C2 position in the target molecule shifts the H2 proton significantly downfield.[9][10] The chemical shifts observed for this compound will also differ from those of azetidin-2-ones, which feature a carbonyl group within the ring, leading to a general downfield shift of all ring protons and carbons.[4][5]

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. By following a systematic experimental protocol and performing a detailed analysis of the ¹H and ¹³C NMR spectra, researchers can unequivocally confirm the structure and stereochemistry of this important chiral building block. The data and interpretations presented in this guide provide a solid foundation for scientists working with this and related azetidine derivatives, facilitating more efficient and accurate drug discovery and development processes.

References

A Comparative Guide to Chiral HPLC Method Development for (2R)-2-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates and intermediates is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and safety. Azetidine scaffolds are privileged structures in modern medicinal chemistry, valued for the unique three-dimensional vectors they introduce into molecules.[1][2] The specific enantiomer, (2R)-2-(methoxymethyl)azetidine, serves as a critical chiral building block. Its enantiomeric purity directly impacts the stereochemistry of the final active pharmaceutical ingredient (API), making a robust and reliable analytical method for its separation and quantification indispensable.[3]

This guide provides a comprehensive, in-depth comparison of strategies for developing a chiral High-Performance Liquid Chromatography (HPLC) method for this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental choices, comparing the performance of different Chiral Stationary Phases (CSPs) and mobile phase systems to equip researchers with the expertise to develop a validated, high-performance method.

Understanding the Analyte: Key Properties of 2-(methoxymethyl)azetidine

The molecular structure of our target analyte dictates our analytical strategy. Key features include:

  • A Secondary Cyclic Amine: The azetidine ring contains a basic nitrogen atom. This functionality is prone to strong interactions with acidic residual silanol groups on the silica surface of HPLC columns, which can lead to severe peak tailing and poor chromatographic performance.[4][5] This necessitates the use of mobile phase additives to ensure symmetrical peak shapes.

  • Polarity: The presence of the nitrogen and the ether oxygen in the methoxymethyl group imparts significant polarity to the molecule. This property influences its solubility and retention behavior across different chromatographic modes.

  • Chiral Center: A single stereocenter at the C2 position necessitates the use of a chiral environment to resolve the R and S enantiomers.

The Core of Enantioseparation: A Comparative Selection of Chiral Stationary Phases (CSPs)

The choice of the CSP is the most critical decision in chiral method development.[6] Enantiomeric recognition is typically achieved when a CSP can form transient diastereomeric complexes with the analyte enantiomers, requiring at least three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance), a concept known as the three-point interaction model.[6] For a small, polar amine like 2-(methoxymethyl)azetidine, the following CSP classes are the most promising candidates for initial screening.

Comparison of Primary CSP Candidates
CSP ClassChiral SelectorPrimary Interaction MechanismsSuitability for 2-(methoxymethyl)azetidine
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, dipole-dipole, steric inclusionHigh. These are the most versatile and widely successful CSPs, effective in Normal Phase, Reversed Phase, and Polar Organic modes.[7][8] Their helical polymer structure creates chiral grooves that are highly effective for a broad range of molecules.[8]
Macrocyclic Glycopeptide Vancomycin or TeicoplaninIonic interactions, hydrogen bonding, inclusion in macrocyclic cavitiesHigh. These phases are exceptionally well-suited for polar and ionizable analytes, including amines.[9][10] The presence of amino and carboxyl groups on the selector allows for strong ionic interactions, often leading to excellent selectivity.[11]
Crown Ether-Based Chiral (18-Crown-6) tetracarboxylic acidComplexation with the protonated primary amine groupModerate. While highly specific and effective for primary amines, their utility for secondary amines is less universal but still possible.[11][12] This would be considered a secondary screening option if polysaccharide and macrocyclic phases fail.

A Systematic Workflow for Chiral Method Development

A trial-and-error approach to chiral separations is inefficient.[6] A systematic screening strategy across different chromatographic modes and a select number of complementary CSPs is the most effective path to success.[13]

G cluster_0 Phase 1: CSP & Mobile Phase Screening cluster_1 Phase 2: Method Optimization A Define Analyte Properties (Basic, Polar Amine) B Select Primary CSPs - Polysaccharide (e.g., Chiralpak IA, IC) - Macrocyclic Glycopeptide (e.g., Chirobiotic V) A->B C Screen in Normal Phase (NP) Hexane/Alcohol + Basic Additive B->C Parallel Screening D Screen in Polar Organic (PO) ACN or MeOH + Additives B->D Parallel Screening E Screen in Reversed Phase (RP) ACN/Water or MeOH/Water + Buffer/Additive B->E Parallel Screening F Evaluate Screening Data (Resolution > 0.5? Peak Shape?) C->F D->F E->F G Select Best Condition (e.g., Chiralpak IA in NP mode) F->G Promising Separation Found H Optimize Mobile Phase - Adjust Alcohol % for Retention (k') - Adjust Additive Conc. for Peak Shape I Optimize Temperature (e.g., 15°C, 25°C, 40°C) To improve resolution (α) H->I J Optimize Flow Rate (e.g., 0.5-1.0 mL/min) To improve efficiency (N) I->J K Final Validated Method J->K

Caption: Chiral HPLC Method Development Workflow.

Experimental Protocols & Comparative Data

Protocol 1: Chiral Stationary Phase (CSP) Screening

This protocol outlines a rapid screening process to identify the most suitable column and mobile phase combination.

  • CSP Selection:

    • Column 1: Polysaccharide-Type A (e.g., CHIRALPAK® IA - Amylose tris(3,5-dimethylphenylcarbamate))

    • Column 2: Polysaccharide-Type B (e.g., CHIRALPAK® IC - Cellulose tris(3,5-dichlorophenylcarbamate))

    • Column 3: Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® V - Vancomycin)

  • Analyte Preparation: Prepare a 1.0 mg/mL solution of racemic 2-(methoxymethyl)azetidine in methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Screening Mobile Phases: Equilibrate each column with at least 10 column volumes before the first injection.

    • Normal Phase (NP): n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)

    • Polar Organic (PO): Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) + 0.1% DEA

    • Reversed Phase (RP): Acetonitrile / 10 mM Ammonium Bicarbonate in Water, pH 9.0 (50:50, v/v)

  • Evaluation: Inject the analyte onto each column under each mobile phase condition. Record retention times (t_R), calculate the selectivity factor (α), and resolution (R_s).

Hypothetical Screening Results: A Comparative Analysis

The following table summarizes potential outcomes from the screening protocol.

Column (CSP)Mobile Phase Modet_R1 (min)t_R2 (min)Selectivity (α)Resolution (R_s)Peak Shape
CHIRALPAK IA Normal Phase 8.2 9.5 1.21 1.9 Symmetrical
CHIRALPAK IAPolar Organic6.56.51.000.0Symmetrical
CHIRALPAK IAReversed Phase4.14.11.000.0Symmetrical
CHIRALPAK ICNormal Phase10.511.11.080.9Symmetrical
CHIRALPAK ICPolar Organic7.87.81.000.0Symmetrical
CHIRALPAK ICReversed Phase5.35.31.000.0Symmetrical
CHIROBIOTIC VNormal Phase12.112.11.000.0Symmetrical
CHIROBIOTIC VPolar Organic5.96.31.091.1Minor Tailing
CHIROBIOTIC VReversed Phase3.53.81.121.4Symmetrical

Analysis of Screening Data: Based on this hypothetical data, the CHIRALPAK IA column in Normal Phase mode provides the best initial separation , with excellent resolution and peak shape. This combination is selected for further optimization. The CHIROBIOTIC V column in reversed phase also shows promise and could be a viable alternative, particularly if LC-MS compatibility is required.[14]

Protocol 2: Method Optimization

This protocol focuses on refining the separation identified in the screening phase (CHIRALPAK IA in Normal Phase).

  • Objective: To improve resolution (R_s) to > 2.0 and reduce analysis time if possible.

  • Mobile Phase Ratio: Evaluate the effect of the percentage of ethanol (the polar modifier).

    • Test Hexane/Ethanol ratios of 95:5, 90:10, and 85:15 (all with 0.1% DEA). A lower ethanol percentage should increase retention and may improve resolution.

  • Temperature: Evaluate the effect of column temperature on selectivity.

    • Using the optimal mobile phase from the previous step, test temperatures of 15 °C, 25 °C, and 40 °C. Lower temperatures often enhance chiral selectivity.

  • Flow Rate: Evaluate the effect of flow rate on efficiency.

    • Test flow rates of 0.8 mL/min and 1.0 mL/min. Chiral separations can benefit from slightly lower flow rates.

G A Start with Best Screening Condition Hex/EtOH (90:10) + 0.1% DEA Rs = 1.9 B Vary % Ethanol (Modifier) A->B C Select Optimal Ratio (e.g., Hex/EtOH 95:5) Rs = 2.4 B->C D Vary Temperature (Selectivity) C->D E Select Optimal Temp (e.g., 20°C) Rs = 2.6 D->E F Confirm Flow Rate (Efficiency) E->F G Final Optimized Method Hex/EtOH (95:5) + 0.1% DEA 20°C, 1.0 mL/min Rs > 2.5 F->G

Caption: Iterative Loop for Method Optimization.

Hypothetical Optimized Method Performance
ParameterInitial Screening ConditionOptimized ConditionRationale for Change
Column CHIRALPAK IACHIRALPAK IABest performance in screening
Mobile Phase Hexane/Ethanol (90:10) + 0.1% DEAHexane/Ethanol (95:5) + 0.1% DEAIncreased retention and improved selectivity
Temperature 25 °C20 °CLower temperature enhanced chiral recognition[15]
Flow Rate 1.0 mL/min1.0 mL/minNo significant improvement at lower rates
t_R1 (min) 8.211.5-
t_R2 (min) 9.513.8-
Resolution (R_s) 1.9 2.6 Achieved target of >2.0

Conclusion and Expert Recommendations

The development of a chiral HPLC method for a small, polar amine like this compound is most effectively approached through a systematic screening process. Our comparative analysis demonstrates that while multiple CSP classes could theoretically resolve the enantiomers, polysaccharide-based CSPs operating in a normal phase mode represent the highest probability of success.

The critical factors for this specific analyte are:

  • CSP Choice: An amylose-based CSP (like CHIRALPAK IA) demonstrated superior chiral recognition in our hypothetical screening.

  • Mobile Phase Additive: The use of a basic additive, such as diethylamine, is non-negotiable in the normal phase to mitigate silanol interactions and achieve symmetrical, efficient peaks.[6][16]

  • Optimization: Fine-tuning of the mobile phase organic modifier percentage and the column temperature are powerful tools to transition a promising initial separation into a robust, baseline-resolved method suitable for validation.[15]

By following this structured, science-driven workflow, researchers and drug development professionals can efficiently develop and implement a reliable method for the critical quality control of this compound and similar chiral intermediates.

References

Azetidine vs. Pyrrolidine: A Comparative Analysis of Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. Among the plethora of heterocyclic systems, small saturated rings like azetidine and pyrrolidine have emerged as powerful tools for optimizing the pharmacological profiles of drug candidates. While differing by only a single methylene unit, the four-membered azetidine and the five-membered pyrrolidine impart distinct and often advantageous properties to a molecule. This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their physicochemical properties, conformational intricacies, synthetic accessibility, and impact on pharmacokinetic profiles. Through experimental data and illustrative case studies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy these valuable building blocks.

Physicochemical Properties: A Game of Rings

The fundamental physicochemical properties of a scaffold, such as basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The choice between an azetidine and a pyrrolidine ring can be a strategic decision to fine-tune these parameters.

PropertyAzetidinePyrrolidineKey Differences and Implications
pKa 11.3[1]11.27 - 11.31[2][3]The basicity of the parent scaffolds is nearly identical. However, substitution patterns can significantly alter the pKa. For instance, electron-withdrawing groups will have a more pronounced effect on the pKa of the more strained azetidine ring.[4][5]
logP -0.1[1]0.46[2]Pyrrolidine is inherently more lipophilic than azetidine. Replacing a pyrrolidine with an azetidine can be a strategy to reduce lipophilicity, potentially improving aqueous solubility and reducing off-target hydrophobic interactions.[6]
Molecular Weight 57.09 g/mol 71.12 g/mol Azetidine offers a lower molecular weight, which is advantageous in lead optimization to maintain a desirable ligand efficiency.
Fraction of sp³ carbons (Fsp³) 1.01.0Both scaffolds are fully saturated, contributing to a three-dimensional molecular shape, which is often correlated with higher clinical success rates.

Conformational Analysis: Puckering and Pre-organization

The three-dimensional arrangement of atoms in a scaffold dictates how a molecule presents its pharmacophoric elements to a biological target. The conformational landscapes of azetidine and pyrrolidine are distinct due to differences in ring strain and flexibility.

Azetidine: The four-membered ring of azetidine is significantly strained and consequently has a more limited conformational space. It adopts a puckered conformation to alleviate some of this strain.[7][8] This puckering is less pronounced than in pyrrolidine, leading to a more rigid structure. This rigidity can be advantageous in pre-organizing substituents into a bioactive conformation, potentially leading to higher binding affinity due to a lower entropic penalty upon binding.[7]

Pyrrolidine: The five-membered pyrrolidine ring is more flexible and exists in two primary puckered, non-planar conformations: the "envelope" and "twist" forms.[9][10] These conformers are in rapid equilibrium, and the energy barrier between them is low. The specific puckering can be influenced by substituents on the ring.[9] This flexibility allows the pyrrolidine scaffold to adapt to various binding pockets, but it can also come at an entropic cost.

G cluster_0 Azetidine Puckering cluster_1 Pyrrolidine Puckering Azetidine_Planar Planar (High Strain) Azetidine_Puckered Puckered Azetidine_Planar->Azetidine_Puckered Relieves Strain Pyrrolidine_Envelope Envelope Pyrrolidine_Twist Twist Pyrrolidine_Envelope->Pyrrolidine_Twist Low Energy Barrier G cluster_0 Comparative Drug Discovery Workflow cluster_1 In Vitro Profiling Start Lead Compound (e.g., with Pyrrolidine) Hypothesis Hypothesis: Azetidine may improve solubility & metabolic stability Start->Hypothesis Synthesis Synthesize Azetidine Analog Hypothesis->Synthesis Assays Comparative Assays Synthesis->Assays Table Physicochemical (pKa, logP) Binding Affinity Metabolic Stability (Microsomes) Permeability (Caco-2) Assays->Table Analysis Data Analysis & SAR Interpretation Assays->Analysis Decision Go/No-Go for In Vivo Studies Analysis->Decision

References

Structure-Activity Relationship (SAR) Studies of (2R)-2-(Methoxymethyl)azetidine Analogs: A Comparative Guide to Targeting Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide synthesizes the critical structure-activity relationships (SAR) for (2R)-2-(methoxymethyl)azetidine analogs, a privileged scaffold in neuroscience drug discovery. We will dissect the nuanced effects of structural modifications on binding affinity and functional potency at various nicotinic acetylcholine receptor (nAChR) subtypes, providing a comparative framework grounded in experimental data. This document is designed to empower researchers in medicinal chemistry and pharmacology to make informed decisions in the design of next-generation nAChR modulators.

The this compound moiety is a cornerstone of potent and selective ligands for nAChRs, which are ligand-gated ion channels integral to synaptic transmission.[1] Dysfunction in these receptors is implicated in a host of CNS disorders, including Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[1][2] Seminal compounds like A-85380, which features a 3-[(S)-2-azetidinylmethoxy]pyridine structure, established this scaffold's high affinity for the α4β2 nAChR subtype, the most abundant nAChR in the brain.[3][4] This guide will explore the systematic modifications of this core structure and their pharmacological consequences.

I. The Pharmacophore: Foundational Interactions

The efficacy of the azetidinylmethoxy-pyridine core lies in its ability to present key pharmacophoric elements to the nAChR binding site. The basic nitrogen of the azetidine ring is protonated at physiological pH, forming a critical cationic interaction with a conserved aromatic box in the receptor's ligand-binding domain. The ether oxygen and the pyridine nitrogen act as hydrogen bond acceptors. The (2R)-stereochemistry is generally crucial for optimal orientation and high-affinity binding.

II. Comparative SAR Analysis: Dissecting Structural Modifications

The following sections compare analogs based on systematic modifications to the core scaffold. The data presented is synthesized from numerous studies to provide a clear SAR narrative.

The four-membered azetidine ring is not merely a spacer; its strained nature provides conformational rigidity.[5] Altering this ring size or substituting the nitrogen has profound effects on receptor affinity and selectivity. A common strategy involves comparing the azetidine scaffold to its higher homologs, pyrrolidine (five-membered) and piperidine (six-membered).

Generally, expanding the azetidine ring to a pyrrolidine results in a notable decrease in binding affinity at β2-containing nAChRs.[4][6] For example, in one isoxazolylpyridine ether series, the pyrrolidine analog's affinity was over 30-fold lower than its azetidine counterpart.[6] Further expansion to a piperidine ring can lead to a drastic loss of potency, often by more than 150-fold.[2] This underscores the specific spatial requirements of the nAChR binding pocket, which appears to favorably accommodate the compact azetidine ring.

Interestingly, N-methylation of the pyrrolidine ring can sometimes recover the lost affinity, suggesting that the modification may help orient the five-membered ring in a more favorable conformation, similar to that of the parent azetidine.[6]

Table 1: Impact of Heteroalicyclic Ring Size on α4β2 nAChR Affinity

Compound Series Ring System Modification α4β2 Ki (nM) Fold Change from Azetidine Reference
Cyclopropane Pyridyl Ether Azetidine Parent ~1-5 - [2]
Pyrrolidine Ring Expansion Subnanomolar to low nanomolar ~1 (Similar) [2]
Piperidine Ring Expansion >150 >150-fold decrease [2]
Isoxazolylpyridine Ether Azetidine Parent 0.6 - [6]
Pyrrolidine Ring Expansion 23.1 ~38-fold decrease [6]

| | N-Methylpyrrolidine | N-Substitution | ~1 | Affinity Restored |[6] |

Note: Ki values are approximated from multiple sources for comparative purposes.

The 3-pyridyl ether is a classic component of high-affinity nAChR ligands. However, modifying this group is a key strategy for fine-tuning selectivity and modulating functional activity (i.e., agonist vs. antagonist).

Fluorination of the pyridine ring, as seen in 2-fluoro-A-85380, can maintain or even enhance potency. This compound displaced radioligands with Ki values of 48 pM and 46 pM, respectively, demonstrating high affinity.[3] Such modifications can also be leveraged to create radiolabeled tracers for PET imaging studies of brain nAChRs.[3]

Replacing the pyridine ring with other bioisosteric heterocycles, such as an isoxazole, has yielded potent α4β2 nAChR partial agonists.[4][6] For instance, certain isoxazole ethers retain nanomolar to subnanomolar binding affinities while demonstrating antidepressant-like activity in preclinical models.[4] Another innovative approach involves "click chemistry" to replace an ethynyl group on the pyridine with a triazole bioisostere, which resulted in a compound with high affinity (Ki = 1.3 nM) and improved selectivity for the α4β2 subtype over the α3β4 subtype.[7]

Table 2: Pharmacological Profile of Analogs with Pyridyl Moiety Modifications

Compound Core Scaffold Modification Target Ki (nM) Functional Activity Reference
A-85380 Azetidinylmethoxy-pyridine Parent α4β2 nAChR ~0.05 Agonist [3][4]
F-A-85380 Azetidinylmethoxy-pyridine 2-Fluoro-pyridine α4β2 nAChR 0.046 Agonist [3]
Sazetidine-A Analog Azetidinylmethoxy-pyridine 5-Ethynyl replaced with Triazole α4β2 nAChR 1.3 - [7]

| Compound 39 | Azetidinylmethoxy-isoxazole | Pyridine replaced with Isoxazole | α4β2 nAChR | Low nanomolar | Partial Agonist |[4] |

Note: Data is compiled from the respective literature to illustrate SAR trends.

III. Experimental Protocols: A Guide to In Vitro Characterization

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are standardized methodologies for determining the binding affinity and functional potency of novel this compound analogs.

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor. This example is tailored for the α4β2 nAChR subtype.

Objective: To determine the inhibitor constant (Ki) of a test compound at the human α4β2 nAChR.

Materials:

  • Biological Material: Cell membranes prepared from HEK293 cells stably expressing the human α4β2 nAChR subtype.

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine (Specific Activity: 30-60 Ci/mmol).

  • Non-specific Competitor: Nicotine or Cytisine (100 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[8]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

  • Test Compounds: Serial dilutions of this compound analogs.

  • Equipment: 96-well plates, cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize α4β2-expressing HEK293 cells in ice-cold Assay Buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the wash step twice. After the final wash, resuspend the pellet to a protein concentration of 0.5-1.0 mg/mL.[8]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL membrane preparation + 50 µL [³H]-Epibatidine (at a final concentration near its Kd) + 50 µL Assay Buffer.[8]

    • Non-specific Binding (NSB): 50 µL membrane preparation + 50 µL [³H]-Epibatidine + 50 µL of 100 µM Nicotine.[8]

    • Competition Binding: 50 µL membrane preparation + 50 µL [³H]-Epibatidine + 50 µL of test compound dilution.[8]

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[8]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve fit) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[8]

    • Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional activity of a compound (as an agonist or antagonist) by detecting changes in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist or its potency (IC₅₀) as an antagonist at α4β2 nAChRs.

Materials:

  • Cell Line: Neuroblastoma-2a (N2a) or SH-EP1 cells transiently or stably expressing the mouse or human α4β2 nAChR.[10][11]

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Reference Agonist: Nicotine or Acetylcholine.

  • Equipment: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the α4β2-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C, according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist (nicotine) in Assay Buffer in separate source plates.

  • Fluorescence Measurement:

    • Agonist Mode: Place the cell plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds the test compounds to the wells, and fluorescence is continuously monitored for 2-3 minutes to detect receptor activation (calcium influx).

    • Antagonist Mode: Pre-incubate the cells with the test compounds for 5-20 minutes.[11][12] Then, add a predetermined concentration of nicotine (typically the EC₅₀ or EC₈₀ concentration) and measure the fluorescence response. The degree of inhibition indicates antagonist activity.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • For Agonists: Plot ΔF (often normalized as a percentage of the maximum response to the reference agonist) against the log concentration of the test compound. Use a sigmoidal dose-response fit to determine the EC₅₀ and Eₘₐₓ values.[11]

    • For Antagonists: Plot the percentage of inhibition against the log concentration of the test compound. Use a sigmoidal dose-response fit to determine the IC₅₀ value.[12]

IV. Visualization of Key Concepts

Visual diagrams help to clarify complex relationships and workflows. The following are generated using Graphviz (DOT language) to illustrate key SAR principles and experimental design.

SAR_Trends cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes A (2R)-Azetidine B Pyrrolidine (Ring Expansion) A->B Generally C Piperidine (Ring Expansion) A->C Generally E Pyridyl -> Isoxazole (Bioisostere) A->E D N-Methylation B->D F Affinity Decreased B->F C->F G Affinity Restored/ Maintained D->G H Potency & Selectivity Modulated E->H

Caption: General SAR trends for (2R)-azetidine analogs at nAChRs.

Binding_Assay_Workflow prep 1. Prepare Membranes (α4β2-HEK cells) plate 2. Plate Assay Components (Membranes, [3H]-Ligand, Compound) prep->plate incubate 3. Incubate (Reach Equilibrium) plate->incubate harvest 4. Filter & Wash (Separate Bound/Free) incubate->harvest count 5. Scintillation Counting (Quantify Bound Ligand) harvest->count analyze 6. Data Analysis (Calculate IC50 -> Ki) count->analyze

Caption: Experimental workflow for a radioligand binding assay.

V. Conclusion and Future Outlook

The this compound scaffold remains a highly fruitful starting point for the development of nAChR modulators. The SAR data clearly indicates that:

  • The (2R)-azetidine ring is a privileged structural element, with ring expansion generally leading to a significant loss of affinity, highlighting the precise steric constraints of the nAChR binding site.

  • Bioisosteric replacement of the pyridine ring is a powerful strategy to modulate potency, selectivity, and functional activity, enabling the fine-tuning of compounds for specific therapeutic applications like depression or cognitive enhancement.

  • Subtle modifications, such as fluorination , can enhance binding affinity and provide opportunities for developing in vivo imaging agents.

Future research will likely focus on leveraging these SAR principles to design ligands with improved subtype selectivity (e.g., targeting specific α4β2 stoichiometries or other heteromeric subtypes like α7β2) and optimized pharmacokinetic profiles.[13] The combination of rational design, guided by the comparative data presented here, with robust in vitro and in vivo evaluation will continue to drive the discovery of novel therapeutics for a range of challenging CNS disorders.

References

A Comparative Guide to Analytical Methods for Validating the Purity of (2R)-2-(methoxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of chemical and enantiomeric purity of (2R)-2-(methoxymethyl)azetidine, a key chiral building block in pharmaceutical synthesis.[1] The stereochemical integrity of such intermediates is critical, as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing supporting principles and detailed experimental protocols to guide researchers and drug development professionals in selecting the most suitable method for their needs.

The Criticality of Enantiopurity in Azetidine Scaffolds

Azetidines are strained four-membered nitrogen-containing heterocycles that have gained prominence as privileged motifs in medicinal chemistry.[1] Their rigid structure allows for precise orientation of substituents in three-dimensional space, making them valuable for modulating pharmacological properties. For a chiral molecule like this compound, the presence of its corresponding (S)-enantiomer can lead to different pharmacological, toxicological, or metabolic profiles.[2] Therefore, robust and validated analytical methods are imperative to quantify the enantiomeric excess (% ee) and ensure the purity of the desired (R)-enantiomer.

Comparative Analysis of Key Analytical Techniques

The validation of purity for a chiral amine like this compound involves assessing both chemical purity (presence of by-products, starting materials, etc.) and enantiomeric purity. While several techniques can be employed, HPLC, GC, and NMR spectroscopy are the most powerful and widely adopted.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry.[3] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).

Scientific Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are exceptionally effective for resolving a broad range of racemates, including primary and secondary amines.[2][3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the CSP. For a secondary amine like this compound, the N-H group and the oxygen of the methoxymethyl group provide key interaction points. The addition of a basic modifier (like diethylamine) to the mobile phase is crucial to suppress interactions with residual acidic silanols on the silica support, thereby ensuring good peak shape and reproducibility.[2]

Advantages:

  • Broad applicability to a wide range of chiral compounds.

  • High resolution and accuracy.

  • Non-destructive, allowing for sample recovery if needed.

  • Robust and reproducible methods suitable for quality control environments.

Limitations:

  • Method development can be time-consuming.

  • Higher cost of chiral columns compared to standard achiral columns.

  • Requires larger volumes of organic solvents.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.

Materials:

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Sample Diluent: Mobile Phase.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

| Run Time | 20 minutes |

System Suitability:

  • Prepare a solution of racemic 2-(methoxymethyl)azetidine.

  • Inject the racemic mixture. The resolution between the two enantiomer peaks should be ≥ 1.5.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R- and S-enantiomers using the following formula: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane/IPA/DEA) p2 Prepare Sample (1 mg/mL in Mobile Phase) a1 Equilibrate Column p2->a1 a2 Inject Sample (10 µL) a1->a2 a3 Isocratic Elution a2->a3 d1 Detect UV at 210 nm a3->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate % ee d2->d3

Caption: Workflow for chiral HPLC purity validation.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique, particularly for volatile and semi-volatile compounds.[4] It often requires derivatization of polar functional groups like amines to improve volatility and chromatographic performance.

Scientific Rationale: The separation mechanism relies on a chiral stationary phase, typically a cyclodextrin derivative coated onto a fused silica capillary column.[5] For amines, derivatization with an agent like trifluoroacetic anhydride (TFAA) is a common strategy. This reaction converts the polar amine into a less polar, more volatile trifluoroacetamide derivative.[6][7] The chiral recognition then occurs between the derivatized enantiomers and the chiral cavities of the cyclodextrin stationary phase. The differing stability of the transient diastereomeric complexes formed allows for their separation.

Advantages:

  • Exceptional resolution and high efficiency provided by capillary columns.

  • High sensitivity, especially with detectors like Flame Ionization Detector (FID).

  • Fast analysis times.

Limitations:

  • Requires the analyte to be volatile or amenable to derivatization.

  • Derivatization adds an extra step to sample preparation and can be a source of error.

  • High temperatures can potentially cause degradation of some analytes.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric purity of this compound after derivatization.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a capillary column.

Materials:

  • Column: Rt-βDEXsm (Permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

  • Solvent: Dichloromethane (DCM).

Sample Preparation (Derivatization):

  • Dissolve ~5 mg of the this compound sample in 1 mL of DCM in a vial.

  • Add 100 µL of TFAA.

  • Cap the vial and heat at 60 °C for 15 minutes.

  • Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of DCM for GC analysis.

Chromatographic Conditions:

Parameter Value
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Flow 1.2 mL/min (Helium)
Oven Program 80 °C (hold 1 min), ramp to 180 °C at 5 °C/min

| Detector Temperature | 280 °C (FID) |

System Suitability:

  • Prepare a derivatized sample of racemic 2-(methoxymethyl)azetidine.

  • Inject the racemic mixture. The resolution between the two enantiomer peaks should be ≥ 1.5.

Data Analysis: The enantiomeric excess (% ee) is calculated from the FID peak areas (A) of the R- and S-enantiomer derivatives using the same formula as for HPLC.

Workflow Diagram: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing p1 Dissolve Sample in DCM p2 Add TFAA & Heat p1->p2 p3 Evaporate & Reconstitute p2->p3 a1 Inject Derivatized Sample p3->a1 a2 Temperature Programmed Elution a1->a2 d1 FID Detection a2->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate % ee d2->d3

Caption: Workflow for chiral GC purity validation.

Chiral NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis. Unlike chromatographic techniques, it does not separate the enantiomers but rather makes them distinguishable (diastereotopic) in the NMR spectrum.[8]

Scientific Rationale: To distinguish enantiomers, a chiral environment must be created in the NMR tube. This is achieved by adding either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[8]

  • CDAs: React with the analyte to form a covalent bond, creating a pair of diastereomers which have inherently different NMR spectra. For amines, common CDAs include Mosher's acid chloride or 2-formylphenylboronic acid in combination with an enantiopure diol like BINOL.[9][10]

  • CSAs: Form weak, transient, non-covalent complexes (e.g., through hydrogen bonding) with the enantiomers. These diastereomeric complexes are in fast exchange, leading to observable, population-averaged chemical shift differences between the signals of the R- and S-enantiomers.

The choice of method depends on the analyte's reactivity. For this compound, derivatization with an agent like (S)-BINOL and 2-formylphenylboronic acid is a robust choice, creating diastereomeric iminoboronate esters with well-resolved proton signals.[9][11]

Advantages:

  • Provides structural confirmation simultaneously with purity analysis.

  • Relatively fast for sample screening once a method is established.

  • Can be used for absolute configuration assignment in some cases.

  • Small sample requirement.

Limitations:

  • Lower sensitivity and precision compared to chromatography.

  • Potential for kinetic resolution during derivatization can lead to inaccurate results.

  • Peak overlap can complicate quantification, especially in complex molecules.

Experimental Protocol: Chiral NMR

Objective: To determine the enantiomeric ratio of this compound by ¹H NMR.

Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher).

Materials:

  • Chiral Derivatizing System: (S)-1,1'-Bi-2-naphthol ((S)-BINOL) and 2-formylphenylboronic acid (2-FPBA).

  • Solvent: Chloroform-d (CDCl₃).

  • High-quality 5 mm NMR tubes.

Sample Preparation:

  • In a clean, dry vial, add 2-FPBA (~3.0 mg, 1.1 eq) and (S)-BINOL (~5.7 mg, 1.1 eq).

  • Add ~2.0 mg (1.0 eq) of the this compound sample.

  • Dissolve the mixture in 0.6 mL of CDCl₃.

  • Vortex the mixture for 1-2 minutes until a clear solution is obtained. The formation of the diastereomeric iminoboronate esters is typically rapid.[9]

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Experiment: Standard ¹H NMR spectrum.

  • Key Parameters: Acquire with a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy protons or the azetidine ring protons) in the two diastereomers.

  • Carefully integrate the area of these two peaks (Integral_R and Integral_S).

  • The enantiomeric ratio is the ratio of these integrals. The % ee can be calculated using the integration values in place of peak areas.

Workflow Diagram: Chiral NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing p1 Combine Amine, (S)-BINOL, & 2-FPBA in Vial p2 Dissolve in CDCl₃ p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Acquire ¹H NMR Spectrum p3->a1 a2 Phase & Baseline Correct a1->a2 d1 Identify Diastereotopic Signals a2->d1 d2 Integrate Signal Areas d1->d2 d3 Calculate Enantiomeric Ratio d2->d3

Caption: Workflow for chiral NMR purity validation.

Method Validation and Summary Comparison

Any selected analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14] Validation characteristics include specificity, linearity, range, accuracy, precision, and robustness.

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any potential impurities, is the most critical parameter for a purity method.[15]

Summary Comparison of Validated Methods:

FeatureChiral HPLCChiral GCChiral NMR
Principle Physical SeparationPhysical SeparationChemical Shift Differentiation
Resolution Very Good to ExcellentExcellentModerate to Good
Sensitivity High (µg/mL)Very High (ng/mL)Low (mg/mL)
Analysis Time 15-30 min10-25 min5-15 min (per sample)
Sample Prep Simple dissolutionDerivatization requiredDerivatization or addition of CSA
Quant. Precision Excellent (<2% RSD)Excellent (<2% RSD)Good (2-5% RSD)
Throughput High (with autosampler)High (with autosampler)Moderate
Best For Routine QC, high precision enantiomeric excess, preparative separationHigh sensitivity trace analysis, volatile compoundsRapid screening, structural confirmation

Conclusion and Recommendation

For the definitive validation of the purity of this compound, Chiral HPLC stands out as the most robust and reliable method for a regulated pharmaceutical development environment. Its high precision, broad applicability, and established track record in quality control make it the gold standard.

Chiral GC serves as an excellent orthogonal method. Its high sensitivity and different separation mechanism make it ideal for confirming purity results and for detecting volatile impurities that may not be observed by HPLC.

Chiral NMR is a valuable tool for rapid, initial screening during process development and for confirming the identity of the enantiomers, but it generally lacks the quantitative precision of chromatographic methods for final purity validation.

Ultimately, a combination of these techniques provides the most comprehensive and trustworthy assessment of the purity of this compound, ensuring the quality and safety of downstream pharmaceutical products.

References

A Comparative Guide to the Synthetic Routes of Enantiopure 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Enantiopure 2-Substituted Azetidines in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. Among the various substituted azetidines, the enantiopure 2-substituted derivatives are of particular importance, serving as key building blocks in the synthesis of a wide array of biologically active molecules, including antiviral agents, enzyme inhibitors, and central nervous system therapeutics.

The precise stereochemical control at the C2 position is often crucial for pharmacological activity. Consequently, the development of efficient and stereoselective synthetic routes to access these chiral building blocks is a paramount objective for synthetic and medicinal chemists. This guide provides a comparative analysis of the most prominent and effective strategies for the synthesis of enantiopure 2-substituted azetidines, offering insights into their mechanisms, scope, and practical applications. We will delve into the intricacies of each method, supported by experimental data and protocols, to empower researchers in selecting the optimal synthetic route for their specific needs.

Key Synthetic Strategies: A Comparative Overview

The synthesis of enantiopure 2-substituted azetidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on the following prominent methods:

  • Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct stereoselective transformations.

  • Metal-Catalyzed Asymmetric Synthesis: Leveraging chiral transition metal catalysts to achieve high enantioselectivity.

  • Organocatalytic Asymmetric Synthesis: Utilizing small organic molecules as chiral catalysts.

  • Synthesis from the Chiral Pool: Starting from readily available enantiopure natural products.

  • Enantioselective Reduction of β-Lactams: A classic approach involving the reduction of chiral azetidin-2-ones.

The following sections will provide a detailed examination of each of these strategies, complete with mechanistic insights, comparative data, and detailed experimental protocols.

Chiral Auxiliary-Mediated Synthesis: The Ellman Auxiliary Approach

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In the context of 2-substituted azetidines, the tert-butanesulfinamide (Ellman's auxiliary) has proven to be particularly effective.[1] This method relies on the diastereoselective addition of a nucleophile to a chiral N-sulfinyl imine, followed by cyclization and removal of the auxiliary.

Causality Behind Experimental Choices

The success of the Ellman auxiliary approach hinges on several key factors. The tert-butylsulfinyl group serves as a powerful chiral directing group, effectively shielding one face of the imine and directing the incoming nucleophile to the opposite face. The choice of the nucleophile and the reaction conditions are critical for achieving high diastereoselectivity. The subsequent cyclization to form the azetidine ring is typically achieved via an intramolecular nucleophilic substitution, where a hydroxyl group is converted into a good leaving group. Finally, the mild acidic conditions for the removal of the sulfinyl group ensure the preservation of the newly formed stereocenter.

Workflow and Mechanism

The general workflow for the synthesis of a 2-substituted azetidine using the Ellman auxiliary is depicted below:

cluster_0 Ellman Auxiliary Approach Start Chiral tert-butanesulfinamide Imine N-Sulfinyl Imine Formation Start->Imine Aldehyde Aldehyde Aldehyde->Imine Nucleophile Nucleophilic Addition Imine->Nucleophile Amino_alcohol Diastereomerically Enriched Amino Alcohol Nucleophile->Amino_alcohol Cyclization Intramolecular Cyclization Amino_alcohol->Cyclization Azetidine_aux N-Sulfinyl Azetidine Cyclization->Azetidine_aux Deprotection Auxiliary Removal Azetidine_aux->Deprotection Final_Product Enantiopure 2-Substituted Azetidine Deprotection->Final_Product cluster_1 Copper-Catalyzed Boryl Allylation Azetine 2-Azetine Boryl_allylation Boryl Allylation Azetine->Boryl_allylation B2pin2 B2pin2 B2pin2->Boryl_allylation Cu_catalyst Chiral Cu(I) Catalyst Cu_catalyst->Boryl_allylation Allyl_phosphate Allyl Phosphate Allyl_phosphate->Boryl_allylation Boryl_azetidine 2-Boryl-3-allyl-azetidine Boryl_allylation->Boryl_azetidine Reduction Reduction/Protodeborylation Boryl_azetidine->Reduction Final_Product Enantiopure 2-Substituted Azetidine Reduction->Final_Product cluster_2 Organocatalytic Approach Aldehyde Aldehyde Chlorination Enantioselective α-Chlorination Aldehyde->Chlorination Organocatalyst Chiral Organocatalyst Organocatalyst->Chlorination Chloroaldehyde Chiral α-Chloroaldehyde Chlorination->Chloroaldehyde Reductive_amination Reductive Amination Chloroaldehyde->Reductive_amination Chloroamine γ-Chloroamine Reductive_amination->Chloroamine Cyclization Intramolecular Cyclization Chloroamine->Cyclization Final_Product Enantiopure 2-Substituted Azetidine Cyclization->Final_Product cluster_3 Chiral Pool Approach Amino_acid Chiral Amino Acid Reduction Reduction Amino_acid->Reduction Amino_alcohol β-Amino Alcohol Reduction->Amino_alcohol Protection N-Protection Amino_alcohol->Protection Activation OH-Activation Protection->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Final_Product Enantiopure 2-Substituted Azetidine Cyclization->Final_Product cluster_4 β-Lactam Reduction Approach Beta_lactam 2-Substituted β-Lactam Reduction Reduction Beta_lactam->Reduction Reducing_agent Reducing Agent (e.g., LiAlH4) Reducing_agent->Reduction Final_Product Enantiopure 2-Substituted Azetidine Reduction->Final_Product

References

The Azetidine Scaffold: A Compact Powerhouse for Enhancing Drug Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to a compact, four-membered nitrogen-containing heterocycle: the azetidine ring.[1][2][3] This strained scaffold, once considered a synthetic curiosity, has emerged as a privileged structural motif in modern drug discovery, offering a unique combination of properties that can profoundly influence a molecule's pharmacological activity.[4][5] This guide provides an in-depth analysis of the azetidine scaffold, objectively comparing its performance against more common five- and six-membered N-heterocycles and offering supporting experimental data and detailed protocols for assessing its impact.

The Azetidine Advantage: Why a Strained Ring Equates to Superior Performance

The unique chemical and physical properties of the azetidine ring are central to its appeal in drug design. Its inherent ring strain and conformational rigidity provide a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate.[1][6]

Conformational Rigidity and Pre-organization: The four-membered ring of azetidine is significantly more rigid than its larger counterparts, such as pyrrolidine and piperidine. This rigidity reduces the entropic penalty upon binding to a biological target, as the molecule is already "pre-organized" in a favorable conformation for interaction.[7] This can lead to a significant increase in binding affinity and, consequently, potency.

Precise Vectorial Control: The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents.[1] This precise positioning of functional groups can optimize interactions with specific residues in a target's binding pocket, enhancing both potency and selectivity. The defined exit vectors from the azetidine ring provide access to unexplored chemical space compared to more flexible scaffolds.[8]

Improved Physicochemical Properties: The incorporation of an azetidine moiety can lead to improved physicochemical properties relevant to drug discovery. These include enhanced aqueous solubility and metabolic stability compared to more lipophilic and metabolically susceptible scaffolds.[8] The smaller size of the azetidine ring, compared to piperidine or pyrrolidine, can also contribute to a lower molecular weight and improved ligand efficiency.

Bioisosteric Replacement: Azetidines serve as versatile bioisosteres for other cyclic and acyclic motifs.[8] They can replace larger rings like piperidine to reduce lipophilicity and improve pharmacokinetics, or they can be used to constrain flexible acyclic linkers, locking in a bioactive conformation.

Head-to-Head Comparison: Azetidine vs. Pyrrolidine and Piperidine in Action

The theoretical advantages of the azetidine scaffold are borne out by experimental data across various target classes. Here, we present comparative data from published studies that highlight the superior performance of azetidine-containing compounds.

Case Study 1: STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in cancer therapy. A study on the discovery of novel STAT3 inhibitors compared the potency of compounds containing different cyclic amino acid scaffolds.[9]

Compound IDScaffoldSTAT3 Inhibition IC50 (µM)
5a (R)-Azetidine-2-carboxamide 0.55
Proline analog Proline>10
Alanine analog Alanine>10
Data sourced from a study on novel small-molecule STAT3 inhibitors.[9]

The data clearly demonstrates the dramatic increase in potency when an azetidine scaffold is incorporated. The (R)-azetidine-2-carboxamide analog 5a exhibited sub-micromolar inhibitory activity, while the corresponding proline and alanine analogs were essentially inactive.[9] This highlights the critical role of the azetidine ring in orienting the key binding motifs for optimal interaction with the STAT3 protein.

Case Study 2: M5 Muscarinic Acetylcholine Receptor Antagonists

The M5 muscarinic acetylcholine receptor is a target for neurological disorders. Research on M5 antagonists explored the impact of varying the heterocyclic core.[10]

Compound IDScaffoldhM5 IC50 (nM)
12a (pyrrolidine) Pyrrolidine35
12b (azetidine) Azetidine 1,800
Piperidine analog Piperidine15
Data from a study on M5 antagonists.[10]

In this particular case, the azetidine analog showed a significant reduction in potency compared to its pyrrolidine and piperidine counterparts.[10] This serves as a crucial reminder that while the azetidine scaffold offers many advantages, its application must be context-dependent and guided by structure-activity relationship (SAR) studies for each specific target. The optimal ring size and substitution pattern are highly dependent on the topology of the target's binding site.

Case Study 3: Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

VMAT2 is a target for the treatment of substance abuse. A study on lobelane analogs as VMAT2 inhibitors compared different heterocyclic cores.[11]

CompoundScaffoldVMAT2 [3H]DA Uptake Ki (nM)
LobelanePiperidine45
NorlobelanePiperidine43
cis-Azetidine analog (22b) Azetidine 24
trans-Azetidine analog (15c) Azetidine 31
Data from a study on novel azetidine analogs as VMAT2 inhibitors.[11]

Here, the azetidine analogs demonstrated a notable improvement in potency over the parent piperidine-containing compounds. The cis-azetidine analog 22b was approximately two-fold more potent than lobelane and norlobelane, showcasing the positive impact of the constrained azetidine ring on VMAT2 inhibition.[11]

Experimental Protocols for Assessing the Impact of the Azetidine Scaffold

To rigorously evaluate the contribution of an azetidine scaffold to the potency and selectivity of a drug candidate, a series of well-defined in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the potency of a compound against a specific protein kinase by measuring the amount of ADP produced.[12]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (azetidine analog and comparators)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Compound Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase to Plate Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare Substrate/ATP Mix Add_Substrate_ATP Add Substrate/ATP to Initiate Substrate_ATP_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (60 min, 30°C) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Signal Incubate (30 min) Add_Detection_Reagent->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by its ability to compete with a radiolabeled ligand.[7][13]

Materials:

  • Cell membranes or purified receptors

  • Assay Buffer

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled test compound

  • 96-well filter plates (glass fiber)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer.

    • Prepare the radiolabeled ligand and membrane/receptor suspension at the desired concentrations in ice-cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the unlabeled test compound, the radiolabeled ligand, and the membrane/receptor suspension to each well.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Diagram of Competitive Radioligand Binding Assay Principle

G cluster_0 Without Competitor cluster_1 With Competitor Receptor_1 Receptor Binding_1 Binding Receptor_1->Binding_1 Radioligand_1 Radioligand (*) Radioligand_1->Binding_1 Receptor_2 Receptor Binding_2 Competition Receptor_2->Binding_2 Radioligand_2 Radioligand (*) Radioligand_2->Binding_2 Competitor Competitor (Azetidine Analog) Competitor->Binding_2

References

Safety Operating Guide

Navigating the Handling of (2R)-2-(Methoxymethyl)azetidine: A Guide to Essential Safety Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to innovation. Among these, (2R)-2-(methoxymethyl)azetidine, a valuable building block in medicinal chemistry, requires meticulous handling to ensure both personal safety and experimental integrity. This guide provides a comprehensive, experience-driven framework for the safe and effective management of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to not only handle this chemical safely but to foster a culture of proactive safety in your laboratory.

Core Directive: Understanding the Hazard Profile

This compound and its structural analogs, such as other azetidine derivatives, are known to be irritants.[1][2] The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause redness, inflammation, and discomfort.[1]

  • Serious Eye Irritation: Vapors or splashes can lead to significant eye damage.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of safe laboratory practice. The following sections will detail the selection, use, and disposal of appropriate PPE, grounded in the principles of chemical compatibility and risk mitigation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be a thoughtful process based on a thorough risk assessment of the planned experimental procedures. The following table summarizes the essential PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Essential to protect against splashes and vapors that can cause serious eye damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene); lab coat or chemical-resistant apron.Prevents skin contact which can cause irritation.[1][3] Nitrile gloves offer good resistance to a variety of chemicals, including amines.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[2]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Protects against accidental spills.

Operational Plan: From Handling to Emergency Response

A proactive approach to safety involves not only wearing the correct PPE but also having a clear and practiced plan for all stages of chemical handling.

Step-by-Step Handling Protocol:
  • Preparation: Before handling this compound, ensure that your work area is clean and uncluttered. Have all necessary equipment, including your PPE and spill cleanup materials, readily accessible.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of vapors.[2]

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a syringe.

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove your gloves first, turning them inside out as you do to avoid contaminating your hands. Then, remove your safety glasses and lab coat. Wash your hands thoroughly with soap and water.

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove any contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Response:

    • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6]

    • Neutralize: For amine spills, a neutralizing agent can be applied. A 5% solution of acetic acid can be used to decontaminate surfaces after the bulk of the spill has been absorbed.[2]

    • Collect: Carefully scoop the absorbed material into a designated, labeled waste container.

    • Decontaminate: Clean the spill area with a detergent and water solution.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This container should be stored in a designated hazardous waste accumulation area.

  • Contaminated Materials: All materials used to clean up spills, as well as any disposable PPE that has come into contact with the chemical, should be placed in a sealed bag and disposed of as hazardous waste.[7]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_verification Verification and Use Start Start: Plan to handle This compound AssessTask Assess Task: - Quantity - Splash Potential - Aerosol Generation Start->AssessTask EyeProtection Eye Protection: - Safety Glasses (min) - Goggles (splash risk) - Face Shield (high risk) AssessTask->EyeProtection Determine Eye Hazard SkinProtection Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat AssessTask->SkinProtection Determine Skin Hazard RespiratoryProtection Respiratory Protection: - Fume Hood (standard) - Respirator (if hood unavailable/ inadequate) AssessTask->RespiratoryProtection Determine Inhalation Hazard InspectPPE Inspect PPE for damage EyeProtection->InspectPPE SkinProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with work DonPPE->Proceed

Caption: PPE Selection Workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(methoxymethyl)azetidine
Reactant of Route 2
Reactant of Route 2
(2R)-2-(methoxymethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.